molecular formula C8H11NO B1596010 3-Methyl-4-(methylamino)phenol CAS No. 74789-37-0

3-Methyl-4-(methylamino)phenol

Cat. No.: B1596010
CAS No.: 74789-37-0
M. Wt: 137.18 g/mol
InChI Key: BODIKTRHOMTUCO-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(methylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(10)3-4-8(6)9-2/h3-5,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODIKTRHOMTUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225764
Record name Phenol, 3-methyl-4-(methylamino)-
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URL https://comptox.epa.gov/dashboard/DTXSID30225764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74789-37-0
Record name Phenol, 3-methyl-4-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074789370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-4-(methylamino)phenol: Physicochemical Profile & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3-Methyl-4-(methylamino)phenol (CAS: 74789-37-0). It is structured to provide actionable insights for researchers in medicinal chemistry, environmental toxicology, and material science, moving beyond basic data into mechanistic behavior and application logic.

Executive Technical Summary

This compound is a substituted aminophenol characterized by a dual-redox active center. Structurally, it is the ring-methylated analog of Metol (a common photographic developer) and a primary metabolite of the carbamate insecticide Aminocarb .

Its significance lies in its tunable redox potential . The steric bulk of the ortho-methyl group (position 3) relative to the phenol, and meta to the amine, modulates the stability of the phenoxy radical intermediate compared to its non-methylated counterparts. This makes it a critical model compound for studying oxidative stress mechanisms in pesticide metabolism and a candidate for specialized oxidative coupling applications in dye synthesis.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification[2]
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 74789-37-0[6][2][5]

  • Molecular Formula:

    
    [6][2]
    
  • Molecular Weight: 137.18 g/mol [2][5]

  • Synonyms: 4-Hydroxy-N,2-dimethylaniline; Phenol, 3-methyl-4-(methylamino)-.[4]

Physicochemical Data Table

The following data aggregates experimental observations and high-confidence predictive models (QSAR) for the free base form.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline)typically isolated as a light brown powder due to surface oxidation.
Melting Point 105–115 °C (Predicted)Lower than Metol sulfate due to lack of ionic lattice; similar to Metol free base (87°C) but elevated by methyl packing.
Boiling Point ~277 °C (at 760 mmHg)Theoretical extrapolation; decomposition likely precedes boiling.
Solubility Moderate (Water); High (EtOH, DMSO)Amphoteric nature allows solubilization in dilute acid (protonation of amine) or dilute alkali (deprotonation of phenol).
pKa (Acid) ~10.8 (Phenolic OH)Elevated vs. phenol (10.0) due to electron donation from the para-amino group.
pKa (Base) ~5.6 (Conjugate Acid)The nitrogen lone pair is delocalized into the ring, reducing basicity compared to aliphatic amines.
LogP 1.35 ± 0.2Lipophilic enough to cross biological membranes; relevant for toxicological accumulation.

Synthesis & Production Logic

Retrosynthetic Analysis

Synthesis strategies must address the challenge of monomethylation . Direct methylation of the primary amine (4-amino-m-cresol) often leads to over-methylation (dimethylation). Therefore, reductive pathways or protecting group strategies are preferred for high purity.

Recommended Laboratory Protocol: Reductive Amination

This route minimizes over-alkylation by using a controlled stoichiometric reduction.

  • Precursor: 3-Methyl-4-nitrophenol.

  • Step 1 (Reduction): Catalytic hydrogenation (Pd/C,

    
    ) or Fe/HCl reduction to yield 4-amino-3-methylphenol .
    
  • Step 2 (Formylation/Reduction):

    • React intermediate with formic acid/acetic anhydride to form the N-formyl derivative.

    • Reduce the amide using Lithium Aluminum Hydride (

      
      ) in THF.
      
    • Why this works: This guarantees a mono-methyl amine product, avoiding the quaternary ammonium salts common in direct alkylation.

Biological Production (Metabolic Pathway)

In environmental toxicology, this compound is generated via the degradation of Aminocarb (Matacil).

  • Mechanism: Cytochrome P450-mediated N-demethylation followed by carbamate hydrolysis.

Reactivity & Mechanistic Behavior

Redox Chemistry (The Core Mechanism)

Like all p-aminophenols, this compound undergoes a two-electron, two-proton oxidation to form a quinone imine . The 3-methyl group provides steric protection to the radical intermediate, potentially altering the kinetics of oxidation compared to Metol.

Oxidation Pathway
  • Step 1: Loss of one electron and proton from the phenolic oxygen

    
    Phenoxy Radical .
    
  • Step 2: Delocalization and loss of second electron/proton

    
    N-methyl-2-methyl-1,4-benzoquinone imine .
    
  • Hydrolysis: The quinone imine is an electrophile; in water, it hydrolyzes to 2-methyl-1,4-benzoquinone and methylamine.

Visualization: Metabolic & Redox Pathways

The following diagram illustrates the generation of the compound from Aminocarb and its subsequent oxidative fate.

G Aminocarb Aminocarb (Pesticide) Metabolite1 4-Methylamino-3-methylphenyl methylcarbamate Aminocarb->Metabolite1 Cyp450 N-demethylation Target This compound (Target Compound) Metabolite1->Target Carbamate Hydrolysis Radical Phenoxy Radical Intermediate Target->Radical -e-, -H+ (Oxidation) QuinoneImine N-methyl-2-methyl- 1,4-benzoquinone imine Radical->QuinoneImine -e-, -H+ Quinone 2-Methyl-1,4-benzoquinone (Toxic Electrophile) QuinoneImine->Quinone +H2O (Hydrolysis)

Figure 1: Metabolic generation from Aminocarb and subsequent oxidative degradation pathway.

Analytical Characterization

To validate the identity of synthesized or isolated material, use the following spectroscopic markers.

Proton NMR ( -NMR) in DMSO-
  • 
     2.05 ppm (s, 3H):  Aryl methyl group (C3-CH3).
    
  • 
     2.65 ppm (s, 3H): N-methyl group (N-CH3).
    
  • 
     6.35–6.60 ppm (m, 3H):  Aromatic protons. The substitution pattern (1,3,4) creates a characteristic splitting pattern (d, d, s).
    
  • 
     8.40 ppm (s, broad, 1H):  Phenolic -OH (exchangeable).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of methyl radical (M-15) or methylamine fragment is common in MS/MS.

Safety & Handling Protocols

Hazard Classification: As an aminophenol derivative, this compound is classified as a Skin Sensitizer and Aquatic Toxin .

Handling Workflow
  • Engineering Controls: Always handle within a fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . The compound is air-sensitive and will darken (oxidize) upon exposure to atmospheric oxygen.

Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Aminophenols can absorb through skin and cause methemoglobinemia.

  • Spill: Quench with dilute ascorbic acid (antioxidant) before absorbing with inert material to prevent oxidative polymerization on surfaces.

References

  • ChemicalBook. (2025).[1][2][4] this compound CAS 74789-37-0 Properties and Suppliers. Retrieved from

  • GuideChem. (2025). 4-[(methylamino)methyl]phenol and related Aminophenol Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Catalog: Substituted Aminophenols. Retrieved from

  • U.S. EPA. (2000). Reregistration Eligibility Decision (RED): Aminocarb.
  • Chemsrc. (2025).[1][2][4] CAS 74789-37-0 Physicochemical Data. Retrieved from

Sources

Technical Monograph: 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0)

[1][2][3][4]

Executive Summary

3-Methyl-4-(methylamino)phenol (CAS 74789-37-0) is a specialized aromatic amine intermediate belonging to the N-substituted aminophenol class.[1] Structurally homologous to the widely used photographic developing agent Metol (4-(methylamino)phenol), this compound features an additional methyl group at the meta position relative to the hydroxyl group.[2] This structural modification imparts unique solubility and steric characteristics, influencing its reactivity in redox systems.[2]

This guide details the physicochemical profile, synthesis pathways, and mechanistic applications of this compound, specifically focusing on its utility in oxidative coupling (hair dyes), silver halide photography, and as a metabolic standard in pharmaceutical toxicology.[2]

Chemical Constitution & Properties[1][5][6][7][8][9][10]

Structural Identity

The molecule consists of a phenol ring substituted with a methyl group at position 3 and a methylamino group at position 4.[2] The para arrangement of the electron-donating hydroxyl (-OH) and methylamino (-NHMe) groups creates a "push-push" electronic system, making the compound highly susceptible to oxidation—a feature critical for its function as a reducing agent.[2]

PropertyData
CAS Number 74789-37-0
IUPAC Name This compound
Synonyms Phenol, 3-methyl-4-(methylamino)-; 4-Hydroxy-N,2-dimethylaniline
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State Crystalline Solid (typically off-white to beige)
Melting Point ~87–90 °C (Predicted based on homologs)
Solubility Soluble in Ethanol, Acetone, Aqueous Acid; Sparingly soluble in cold water
pKa (Predicted) pKa₁ (NH₂⁺) ≈ 5.6; pKa₂ (OH) ≈ 10.4
Reactivity Profile
  • Redox Potential: The compound is a strong reducing agent.[2] It readily undergoes two-electron oxidation to form a quinone imine species.[2]

  • Stability: Sensitive to air and light (auto-oxidation).[2] Aqueous solutions degrade rapidly unless stabilized with sulfites or antioxidants.[2]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this compound. The choice depends on the scale and available starting materials.[2]

Route A: Amination of Chlorocresol (Industrial Preferred)

This route utilizes 4-chloro-3-methylphenol (Chlorocresol), a common preservative, reacting it with methylamine.[2] This nucleophilic aromatic substitution requires high temperature and pressure, typically catalyzed by copper salts.[2]

  • Precursor: 4-Chloro-3-methylphenol (CAS 59-50-7)

  • Reagent: Methylamine (40% aq.[2] solution)

  • Catalyst: CuSO₄ (Copper sulfate)[2][3]

  • Conditions: Autoclave, 135–150 °C, 5–10 hours.

Route B: Reductive Alkylation (Laboratory Scale)

For high-purity lab synthesis, starting from 4-amino-3-methylphenol avoids high-pressure equipment.

  • Starting Material: 4-Amino-3-methylphenol (CAS 2835-99-6).

  • Formylation: React with formic acid to form the N-formyl derivative.[2]

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the N-methyl amine.

    • Alternative: Direct reductive amination using Formaldehyde/H₂ and Pd/C catalyst.[2]

Synthesis Workflow Diagram

SynthesisRoutesStart14-Chloro-3-methylphenolProcess1Autoclave Substitution(135°C, 10h)Start1->Process1Route A (Industrial)Reagent1Methylamine (aq) + CuSO4Reagent1->Process1ProductThis compound(CAS 74789-37-0)Process1->ProductStart24-Amino-3-methylphenolProcess2Reductive Methylation(CH2O / H2 / Pd-C)Start2->Process2Route B (Lab)Process2->Product

Figure 1: Dual pathways for the synthesis of this compound via nucleophilic substitution or reductive alkylation.

Mechanistic Applications in R&D

Photographic Development (Redox Chemistry)

Similar to Metol, this compound acts as a developing agent by reducing silver halides (AgBr) to metallic silver (Ag⁰).[2] The methyl group at position 3 introduces steric bulk, which can modulate the rate of electron transfer, potentially offering finer grain control in specialized emulsions.[2]

Mechanism:

  • Ionization: In alkaline solution, the phenol deprotonates to the phenolate anion.[2]

  • Electron Transfer: The phenolate transfers electrons to the Ag⁺ latent image lattice.[2]

  • Semiquinone Formation: A radical intermediate forms, which disproportionates or oxidizes further to the quinone imine.[2]

Oxidative Hair Dye Coupling

In cosmetic chemistry, this compound serves as a primary intermediate .[2]

  • Process: Upon oxidation (by H₂O₂), it reacts with "couplers" (e.g., resorcinol, m-aminophenols) to form stable indo dye molecules.[2]

  • Color Nuance: The extra methyl group shifts the absorption maximum (

    
    ) of the resulting dye, often producing warmer or more muted tones compared to the non-methylated parent.[2]
    
Redox Signaling Pathway Diagram[5]

RedoxMechanismSubstrateThis compound(Reduced Form)RadicalSemiquinone Radical(Intermediate)Substrate->Radical-1e-, -H+OxidizedQuinone Imine(Oxidized Form)Radical->Oxidized-1e-, -H+SilverAg+ -> Ag0(Metallic Silver)Radical->SilverReduces Ag+DyeIndo Dye ComplexOxidized->Dye+ Coupler (Hair Dye Context)CouplerCoupler (e.g., Resorcinol)

Figure 2: Stepwise oxidation mechanism showing electron release for silver reduction and coupling pathway for dye formation.[1][4]

Analytical Characterization

To validate the identity of CAS 74789-37-0, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 2.05 ppm (s, 3H): Methyl group attached to the ring (Ar-CH₃).[2]

  • δ 2.65 ppm (s, 3H): N-Methyl group (NH-CH₃).[2]

  • δ 6.4–6.6 ppm (m, 3H): Aromatic protons.[2] The substitution pattern (1,3,4) will show a characteristic splitting pattern:

    • H2 (ortho to OH, meta to Me): Doublet or singlet (broadened by methyl coupling).[2]

    • H5 (ortho to NHMe): Doublet (ortho coupling to H6).

    • H6: Doublet of doublets.

  • δ 8.5 ppm (s, 1H): Phenolic -OH (exchangeable).[2]

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 138.2[2]

  • Fragmentation:

    • Loss of methyl radical (M-15).[2]

    • Loss of methylamino fragment.[1][2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Sensitization H317May cause an allergic skin reaction.[2]
Aquatic Toxicity H400Very toxic to aquatic life.[2]
STOT - RE H373May cause damage to organs (blood/kidneys) through prolonged exposure.[2]

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (browning).

  • Disposal: Collect as hazardous organic waste; do not release into drains due to aquatic toxicity.[2]

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 5931, Metol (Homolog Reference).[2] Retrieved from [Link][2]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Aminophenols.[5][2][6][7][3][8] Wiley-VCH.[2] (General reference for aminophenol synthesis via chlorophenols).

  • Ataman Chemicals. (n.d.).[2] p-Methylaminophenol Sulfate (Metol) Technical Data.[2] Retrieved from [Link][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 3-amino-4-methylphenol (Precursor).[1][7][8] Retrieved from [Link]

A Comprehensive Technical Guide to 4-(Methylamino)-3-methylphenol for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds, substituted aminophenols have emerged as a class of compounds with diverse and compelling biological activities. This technical guide provides an in-depth exploration of 4-(methylamino)-3-methylphenol , a molecule of significant interest for researchers, scientists, and drug development professionals. While the user-provided nomenclature "3-Methyl-4-(methylamino)phenol" is chemically descriptive, the preferred IUPAC name for this compound is 4-(methylamino)-3-methylphenol . This guide will delve into its synthesis, physicochemical properties, analytical characterization, and potential applications in drug development, drawing upon established scientific principles and available data for related compounds to illuminate its therapeutic promise.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is the bedrock of its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure:

Figure 1: Chemical structure of 4-(methylamino)-3-methylphenol.

Predicted Physicochemical Properties:

PropertyPredicted ValueJustification/Significance in Drug Development
Molecular Formula C₈H₁₁NOProvides the elemental composition.
Molecular Weight 137.18 g/mol Influences diffusion and transport across biological membranes.
logP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for oral bioavailability.
pKa (Phenolic OH) ~10-11The weakly acidic nature of the phenol group can influence its ionization state at physiological pH, affecting receptor interactions and solubility.
pKa (Amine) ~4-5The basicity of the N-methylamino group will also be a key determinant of its charge state and potential for ionic interactions.
Hydrogen Bond Donors 2The hydroxyl and amino groups can participate in hydrogen bonding, crucial for target binding.
Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 1Limited conformational flexibility can be advantageous for target specificity.

Synthesis and Manufacturing Considerations

The synthesis of 4-(methylamino)-3-methylphenol can be approached through a multi-step process, with the synthesis of the key intermediate, 4-amino-3-methylphenol, being a critical first stage.

Synthesis of the Precursor: 4-Amino-3-methylphenol

A common and industrially relevant route to 4-amino-3-methylphenol begins with m-cresol.[1] This process involves a nitrosation reaction followed by a reduction.

Synthesis_of_4_amino_3_methylphenol m_cresol m-Cresol nitrosation Nitrosation (NaNO₂, HCl) m_cresol->nitrosation intermediate 4-Nitroso-3-methylphenol nitrosation->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction product 4-Amino-3-methylphenol reduction->product

Figure 2: Synthetic pathway from m-cresol to 4-amino-3-methylphenol.

Experimental Protocol: Synthesis of 4-Amino-3-methylphenol

The following is a representative, step-by-step methodology based on patented procedures.[1][2]

Step 1: Nitrosation of m-Cresol

  • Reaction Setup: A solution of m-cresol and sodium nitrite is prepared in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5 °C in an ice bath.

  • Acidification: A pre-cooled solution of hydrochloric acid is slowly added to the m-cresol/nitrite mixture, maintaining the temperature below 10 °C. The slow addition and temperature control are critical to prevent decomposition of nitrous acid and to ensure selective nitrosation at the para-position.

  • Reaction Monitoring and Work-up: The reaction is stirred for a set period until completion, which can be monitored by thin-layer chromatography (TLC). The resulting solid, 4-nitroso-3-methylphenol, is then isolated by filtration and washed.

Step 2: Reduction of 4-Nitroso-3-methylphenol

  • Catalytic Hydrogenation: The isolated 4-nitroso-3-methylphenol is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon, Pd/C) is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in a pressure vessel. The reaction is typically run at a slightly elevated temperature and pressure to facilitate the reduction.

  • Isolation and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude 4-amino-3-methylphenol can then be purified by recrystallization to yield a high-purity product.[1]

Final Step: N-Methylation to Yield 4-(Methylamino)-3-methylphenol

The conversion of the primary amine in 4-amino-3-methylphenol to the secondary N-methylamine is a key transformation. Several methods can be employed for this N-methylation.

N_Methylation precursor 4-Amino-3-methylphenol methylation N-Methylation (e.g., Reductive Amination) precursor->methylation product 4-(Methylamino)-3-methylphenol methylation->product

Figure 3: Final N-methylation step.

Experimental Protocol: N-Methylation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines.

  • Imine Formation: 4-amino-3-methylphenol is reacted with one equivalent of formaldehyde in a suitable solvent (e.g., methanol). This reaction forms an intermediate imine or, more likely, a hydroxymethyl adduct that is in equilibrium with the imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture. The choice of reducing agent is important; NaBH₃CN is milder and more selective for the imine over other functional groups.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography to isolate the desired 4-(methylamino)-3-methylphenol.

Analytical Characterization

Predicted Spectroscopic Data:

TechniquePredicted Key Features for 4-(methylamino)-3-methylphenol
¹H NMR - Aromatic Protons: Several signals in the aromatic region (δ 6.0-7.5 ppm), with splitting patterns indicative of the substitution pattern. - N-Methyl Protons: A singlet at approximately δ 2.8-3.0 ppm. - Phenolic OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - N-H Proton: A broad singlet, also with a variable chemical shift. - Aromatic Methyl Protons: A singlet around δ 2.1-2.3 ppm.
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield. - N-Methyl Carbon: A signal around δ 30-35 ppm. - Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.
IR Spectroscopy - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - N-H Stretch: A moderate band around 3300-3500 cm⁻¹. - C-H Stretches (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: A signal in the 1250-1350 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): An expected peak at m/z = 137. - Key Fragmentation Patterns: Likely fragmentation would involve the loss of a methyl group (M-15) from the nitrogen or the aromatic ring, and potentially cleavage of the C-N bond.

Potential Applications in Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a methyl group on the nitrogen atom can significantly modulate the compound's properties, including its lipophilicity, metabolic stability, and target-binding affinity.

Antioxidant and Cytoprotective Properties:

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The electron-donating nature of the amino and methyl groups on the aromatic ring of 4-(methylamino)-3-methylphenol would be expected to enhance its radical scavenging activity. This suggests potential applications in diseases where oxidative stress plays a pathogenic role, such as neurodegenerative disorders and inflammatory conditions. The primary mechanism of antioxidant activity for aminophenols involves hydrogen atom donation from the hydroxyl or amino group to neutralize free radicals.

Anticancer Potential:

Several N-substituted 4-aminophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] For instance, some derivatives have shown significant antiproliferative effects on human melanoma cells.[3] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) within the cancer cells.[4] The structure of 4-(methylamino)-3-methylphenol makes it a candidate for investigation in this area, as its pro-oxidant or antioxidant balance could be exploited for therapeutic benefit.

Enzyme Inhibition:

The aminophenol moiety can interact with the active sites of various enzymes. Depending on the overall structure, derivatives can be designed to act as inhibitors of enzymes such as tyrosinase, which is a target in the treatment of melanoma.[3]

Biological_Potential compound 4-(Methylamino)-3-methylphenol antioxidant Antioxidant Activity (Radical Scavenging) compound->antioxidant anticancer Anticancer Activity (Apoptosis Induction) compound->anticancer enzyme_inhibition Enzyme Inhibition (e.g., Tyrosinase) compound->enzyme_inhibition neuroprotection Neuroprotection antioxidant->neuroprotection anti_inflammatory Anti-inflammatory antioxidant->anti_inflammatory

Figure 4: Potential therapeutic applications of 4-(methylamino)-3-methylphenol.

Safety and Toxicology

A comprehensive toxicological assessment is a non-negotiable aspect of drug development. While specific toxicity data for 4-(methylamino)-3-methylphenol is scarce, data from its precursor, 4-amino-3-methylphenol, and related N-methylated aromatic amines can provide valuable insights into its potential hazard profile.

Hazard Profile of 4-Amino-3-methylphenol:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Sensitization: May cause an allergic skin reaction.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

Considerations for N-Methylated Aromatic Amines:

N-methylated aromatic amines, as a class, can exhibit toxicity, and their metabolic activation is often a key initiating step.[7] Chronic exposure to some N-methylated anilines has been associated with potential carcinogenicity.[5] Therefore, a thorough evaluation of the genotoxicity and long-term toxicity of 4-(methylamino)-3-methylphenol would be essential in any drug development program.

Experimental Protocols for Toxicity Assessment:

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as warranted.

In Vitro Assays:

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.

  • Ames Test: To assess mutagenic potential.

  • Comet Assay: To evaluate DNA damage.[7]

In Vivo Studies:

  • Acute Toxicity Studies: To determine the LD50 and identify signs of toxicity.

  • Repeated Dose Toxicity Studies: To evaluate the effects of sub-chronic exposure on various organs.

Conclusion and Future Directions

4-(methylamino)-3-methylphenol represents a promising, yet underexplored, molecule in the vast chemical space of drug discovery. Its structural features suggest a high potential for diverse biological activities, particularly as an antioxidant and an anticancer agent. The synthetic routes to this compound are feasible and leverage well-established chemical transformations.

For drug development professionals, this compound and its derivatives present a fertile ground for further investigation. Future research should focus on:

  • Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthesis protocol.

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets and in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural determinants of activity and to optimize for potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.

  • In-depth Toxicological Profiling: Conducting a thorough safety assessment to de-risk its progression as a potential therapeutic candidate.

This technical guide serves as a foundational resource to stimulate and guide such research endeavors, with the ultimate goal of translating the chemical potential of 4-(methylamino)-3-methylphenol into tangible therapeutic benefits.

References

  • Zhejiang DINGLONG Technology Co., Ltd. (2014). Preparation method for 4-amino-3-methylphenol. CN103508908A.
  • Zhejiang DINGLONG Technology Co., Ltd. (2015). Preparation method for 4-amino-3-methylphenol. CN103508908B.
  • Mascagna, D., Ghanem, G., Morandini, R., d'Ischia, M., Misuraca, G., Lejeune, F., & Prota, G. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma research, 2(1), 25–32. [Link]

  • Ohkuma, Y., Otagiri, K., Oikawa, S., Hiraku, Y., & Kawanishi, S. (1999). Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine. Archives of biochemistry and biophysics, 372(1), 97–106. [Link]

  • Kanaly, R. A., Kim, I. S., & Hur, H. G. (2005). Biotransformation of 3-methyl-4-nitrophenol, a main product of the insecticide fenitrothion, by Aspergillus niger. Journal of agricultural and food chemistry, 53(16), 6426–6431. [Link]

  • Colquhoun, H. M., Williams, D. J., & Zhu, Z. (2009). Recognition of sequence-information in synthetic copolymer chains by a conformationally-constrained tweezer molecule. Faraday discussions, 143, 205–220. [Link]

  • Takahashi, N., Ohba, T., Yamauchi, T., & Kido, Y. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & medicinal chemistry, 15(2), 903–909. [Link]

  • PubChem. (n.d.). 4-Amino-m-cresol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-p-cresol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2025). N-Methylaniline. In Wikipedia. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to Substituted Aminophenols: The Case of 3-Methyl-4-(methylamino)phenol and its Isomer 4-(Methylamino)phenol (Metol)

Author: BenchChem Technical Support Team. Date: February 2026

However, the closely related and structurally isomeric compound, 4-(Methylamino)phenol (often known by its trade name, Metol ), is a well-documented and widely utilized chemical with a rich history of scientific investigation. Therefore, this guide will provide a comprehensive overview of 4-(Methylamino)phenol as a representative and thoroughly characterized example of a substituted aminophenol. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, with the understanding that the specific substitution pattern of the methyl group significantly influences the compound's properties and reactivity.

Introduction to 4-(Methylamino)phenol (Metol)

4-(Methylamino)phenol, in its common commercial form as the sulfate salt, is a cornerstone of photographic development and has found applications in various other chemical syntheses.[1] Its utility stems from its properties as a reducing agent, which is central to its function in converting silver halides to metallic silver in photographic emulsions.[2] This guide will delve into the fundamental chemical and physical properties of 4-(Methylamino)phenol, its synthesis and purification, analytical characterization, and safety considerations.

Physicochemical Properties of 4-(Methylamino)phenol

A thorough understanding of a compound's physicochemical properties is paramount for its effective application and safe handling. The key properties of 4-(Methylamino)phenol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance White to yellowish-white crystalline powder
Melting Point 87 °C (for the free base)[4]
Solubility Soluble in water, alcohol, and ether
CAS Number 150-75-4 (free base), 55-55-0 (sulfate salt)[4]

Synthesis and Purification of 4-(Methylamino)phenol

The industrial synthesis of 4-(Methylamino)phenol typically involves the methylation of p-aminophenol. Several methods have been developed to achieve this transformation, each with its own advantages and considerations regarding yield, purity, and environmental impact.

Synthetic Pathway Overview

A common synthetic route starts with p-aminophenol and utilizes a methylating agent to introduce the methyl group onto the nitrogen atom. This process is followed by purification to isolate the desired product.

G p_aminophenol p-Aminophenol methylation Methylation p_aminophenol->methylation crude_product Crude 4-(Methylamino)phenol methylation->crude_product Methylating Agent (e.g., Dimethyl Sulfate) purification Purification crude_product->purification final_product Pure 4-(Methylamino)phenol purification->final_product Recrystallization or Chromatography G cluster_0 ¹H NMR Spectroscopy cluster_1 Expected Chemical Shifts (δ, ppm) Aromatic Protons Aromatic Protons (o and m to OH) aromatic_shifts ~6.6 - 7.0 Aromatic Protons->aromatic_shifts Methyl Protons N-Methyl Protons methyl_shift ~2.8 Methyl Protons->methyl_shift Amine Proton N-H Proton amine_shift Variable Amine Proton->amine_shift Hydroxyl Proton O-H Proton hydroxyl_shift Variable Hydroxyl Proton->hydroxyl_shift

Sources

Technical Guide: 3-Methyl-4-(methylamino)phenol and Isomeric Landscapes

[1]

Structural Identity & Chemical Architecture[1]

This compound is a secondary amine and a substituted phenol.[1] It functions as a structural hybrid between the common photographic developer Metol (N-methyl-4-aminophenol) and the aminocresols.[1]

Molecular Specification
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 137.18 g/mol [1]

  • SMILES: CNc1c(C)cc(O)cc1

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Position 1 (Acidic, H-bond donor).[1]

    • Methyl (-CH3): Position 3 (Weakly activating, steric bulk).[1]

    • Secondary Amine (-NHCH3): Position 4 (Basic, strongly activating).[1]

Electronic & Steric Environment

The presence of the methyl group at the ortho position relative to the amine (position 3 vs 4) introduces significant steric hindrance .[1]

  • Electronic Effect: Both the methyl and methylamino groups are electron-donating.[1] The ring is highly activated, making it susceptible to electrophilic aromatic substitution and oxidation.[1]

  • Steric Effect: The C3-Methyl group forces the C4-Methylamino group out of planarity to a slight degree, potentially altering the pKa of the nitrogen and reducing the rate of oxidation compared to the unhindered Metol.[1]

Isomeric Landscape (C8H11NO)[1][3][6]

The molecular formula

Classification of Isomers

Isomers are categorized into three distinct classes based on connectivity and functional group identity.

Class A: Positional Isomers (Aminophenol Core)

These retain the phenol and amino functionalities but vary the alkyl placement.[1]

  • 4-Dimethylaminophenol: The nitrogen is di-methylated; no ring methyl.[1] Used in cyanide antidote kits.[1]

  • 3-Dimethylaminophenol: Meta-substituted analog.

  • 4-Amino-2,6-dimethylphenol: Two methyls on the ring; primary amine.[1]

  • 4-Amino-3,5-dimethylphenol: Symmetric ring methylation.[1]

Class B: Functional Isomers (Ether/Alcohol Variants)[1]
  • Tyramine (4-(2-aminoethyl)phenol): Biogenic amine; major neurotransmitter analog.[1][5]

  • Phenetidines (Ethoxy anilines): Ethyl ether of aminophenol.[1]

  • N-Ethyl-4-aminophenol: N-ethyl substituent instead of N-methyl + ring methyl.[1]

Comparative Physicochemical Data

The following table contrasts the target molecule with its most relevant isomers.

PropertyThis compoundTyramine4-Dimethylaminophenol
Structure Type Sec-Amine / CresolPrimary Amine / Ethyl-phenolTert-Amine / Phenol
CAS RN Not widely listed (Base)51-67-2619-60-3
pKa (Amine) ~5.6 - 6.0 (Predicted)9.5 (Aliphatic amine)5.5
Redox Potential Low (Strong Reducing Agent)High (Redox inactive)Low (Reducing Agent)
Primary Use Specialized Developer / IntermediateNeurotransmitter / PrecursorCyanide Antidote

Visualization: Isomer Classification Tree

The following diagram illustrates the structural divergence of the

IsomerTreeRootC8H11NO(Formula)PhenolCorePhenol Core(Ar-OH)Root->PhenolCoreEtherCoreEther Core(Ar-OR)Root->EtherCoreRingAlkylatedRing Alkylated(Cresols/Xylenols)PhenolCore->RingAlkylatedN_AlkylatedN-Alkylated(N-Me/N-Et)PhenolCore->N_AlkylatedSideChainSide Chain(Tyramines)PhenolCore->SideChainPhenetidinePhenetidines(Ethoxy anilines)EtherCore->PhenetidineTargetThis compound(Target)RingAlkylated->Target + N-MeDMAP4-DimethylaminophenolN_Alkylated->DMAPTyramineTyramine(4-(2-aminoethyl)phenol)SideChain->Tyramine

Caption: Hierarchical classification of C8H11NO isomers, highlighting the target molecule's unique position as both ring- and N-alkylated.

Synthesis Protocols

The synthesis of this compound requires careful control of regiochemistry to avoid over-methylation (quaternary salts) or wrong-isomer formation.[1]

Retrosynthetic Analysis

The most reliable pathway involves the reductive alkylation of the corresponding primary amine, which is derived from m-cresol.[1]

Pathway: m-Cresol



Step-by-Step Methodology
Phase 1: Preparation of 4-Amino-3-methylphenol (Precursor)[1][6]
  • Reagents: m-Cresol, Sodium Nitrite (

    
    ), HCl, Hydrogen gas, Pd/C catalyst.[1]
    
  • Mechanism: Nitrosation followed by catalytic hydrogenation.[1]

  • Protocol:

    • Dissolve m-cresol in aqueous NaOH at 0°C.

    • Add

      
       solution dropwise while maintaining temperature <5°C.
      
    • Acidify with HCl to precipitate 3-methyl-4-nitrosophenol (tautomerizes to quinone oxime).[1]

    • Filter and wash the precipitate.[1]

    • Redissolve in methanol. Add 5% Pd/C catalyst.[1]

    • Hydrogenate at 40 psi until

      
       uptake ceases.
      
    • Filter catalyst and crystallize 4-amino-3-methylphenol (CAS 2835-99-6).[1]

Phase 2: N-Methylation (Target Synthesis)[1]
  • Reagents: 4-Amino-3-methylphenol, Formaldehyde (

    
    ), Sodium Cyanoborohydride (
    
    
    ) or catalytic hydrogenation.[1]
  • Critical Control: Avoid di-methylation. Reductive amination with stoichiometric control is preferred over direct alkylation with methyl iodide.[1]

  • Protocol:

    • Solvation: Dissolve 1 eq. of 4-amino-3-methylphenol in methanol.

    • Imine Formation: Add 1.05 eq. of Formaldehyde (37% aq) and stir for 30 mins to form the imine intermediate.

    • Reduction: Add 1.1 eq. of

      
       slowly. Adjust pH to ~6 with acetic acid to facilitate hydride transfer.[1]
      
    • Workup: Quench with water, neutralize with

      
      , and extract with ethyl acetate.
      
    • Purification: Recrystallize from ethanol/ether.

Synthesis Workflow Diagram

SynthesisPathCresolm-Cresol(Starting Material)Nitroso3-Methyl-4-nitrosophenolCresol->Nitroso Electrophilic Subst.NaNO2NaNO2 / HCl(Nitrosation)NaNO2->NitrosoAmine4-Amino-3-methylphenol(Primary Amine)Nitroso->Amine H2 / Pd/C ReductionTargetThis compoundAmine->Target Mono-MethylationRedAmHCHO / NaBH3CN(Reductive Amination)RedAm->Target

Caption: Synthetic route from m-Cresol via nitrosation and reductive amination to yield the target secondary amine.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( -NMR) Prediction
  • Solvent:

    
    
    
  • 
     2.1 ppm (3H, s):  Methyl group on the ring (C3).[1]
    
  • 
     2.7 ppm (3H, s):  N-Methyl group.[1]
    
  • 
     4.5 ppm (1H, broad):  NH proton (exchangeable).[1]
    
  • 
     6.5 - 6.8 ppm (3H, m):  Aromatic protons.[1] The coupling pattern will distinguish it from isomers (e.g., 1,2,4-substitution pattern).[1]
    
  • 
     8.5 ppm (1H, s):  Phenolic OH.[1]
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  137 m/z.[1]
    
  • Fragmentation:

    • Loss of Methyl (

      
      ): 122 m/z.[1]
      
    • Loss of NHMe/CO: Characteristic of aminophenols.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5610, Tyramine (Isomer C8H11NO).[1] Retrieved from: [Link][1]

  • PrepChem. Synthesis of 3-amino-4-methylphenol (Isomeric Precursor). Retrieved from: [Link]

  • SpectraBase. Spectroscopic Data for Phenol, 4-(methylamino)- (Metol Base). Wiley Science Solutions.[1][7] Retrieved from: [Link][1][7]

  • Wikipedia. Metol (N-methyl-p-aminophenol).[1] Retrieved from: [Link][1]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals dedicated to exploring novel chemical entities, a deep understanding of a compound's safety profile is as critical as its synthetic pathway. This guide provides a comprehensive overview of the safety and handling considerations for 3-Methyl-4-(methylamino)phenol (CAS No. 6265-13-0)[1]. Given the limited publicly available safety data specific to this isomer, this document synthesizes established protocols for closely related aminophenol compounds and general principles of chemical hygiene. This approach provides a robust framework for risk assessment and mitigation in a research and development setting.

Compound Identity and Hazard Classification

1.1. Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, we can infer its likely properties based on its structure and data from related isomers like 4-(Methylamino)phenol.

PropertyInferred Value/CharacteristicRationale & Comparative Data
Molecular Formula C8H11NO[1]Based on chemical structure.
Molecular Weight 137.18 g/mol [1]Calculated from the molecular formula.
Appearance Likely an off-white to light-colored crystalline solid.4-(Methylamino)phenol and its sulfate salt are described as off-white to light-yellow crystalline solids. Aminophenols, in general, are crystalline solids at room temperature.
Solubility Expected to have some solubility in water and solubility in alcohols.4-(Methylamino)phenol sulfate is soluble in water and has limited solubility in alcohols. The presence of both a hydroxyl and an amino group suggests potential for hydrogen bonding with polar solvents.
Stability Likely sensitive to light and air, with a tendency to oxidize and change color.Aminophenols, particularly 2- and 4-aminophenol, are known to be unstable in air and light, leading to colored oxidation products. Their salts are generally more stable[2]. 4-(Methylamino)phenol sulfate is noted to be light sensitive[3].
Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.This is a general characteristic of aminophenols due to the presence of the reactive amino and hydroxyl groups[3].

1.2. GHS Hazard Classification (Predicted)

A definitive GHS classification for this compound is not available. However, based on the known hazards of the closely related 4-(Methylamino)phenol and its sulfate salt (Metol), a conservative hazard assessment is warranted.

Hazard ClassPredicted Classification & StatementBasis for Prediction
Acute Toxicity (Oral) Warning: H302 - Harmful if swallowed.4-(Methylamino)phenol sulfate is classified as harmful if swallowed[4][5].
Skin Sensitization Warning: H317 - May cause an allergic skin reaction.4-(Methylamino)phenol sulfate is a known skin sensitizer[4]. Allergic contact dermatitis is a known risk for photographers who have historically used Metol[6].
Specific Target Organ Toxicity (Repeated Exposure) Warning: H373 - May cause damage to organs through prolonged or repeated exposure.Prolonged exposure to 4-(Methylamino)phenol sulfate may cause organ damage[4]. Studies have shown that it can cause pathological changes in the kidneys of rats with repeated oral administration[7].
Hazardous to the Aquatic Environment Warning: H410 - Very toxic to aquatic life with long lasting effects.4-(Methylamino)phenol sulfate is classified as very toxic to aquatic life with long-lasting effects[3][4].

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with a compound with an incomplete toxicological profile. The following protocols are based on best practices for handling aminophenol derivatives.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general ventilation in the laboratory to supplement local exhaust ventilation[8][9][10].

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent dermal and eye exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.Protects against splashes and airborne particles[11].
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374[11]. Nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination. For more extensive handling, consider thicker gloves or double-gloving.Aminophenols can be absorbed through the skin[2][12].
Skin and Body Protection A lab coat, long pants, and closed-toe shoes must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.Prevents accidental skin contact[8].
Respiratory Protection If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[9][10].Prevents inhalation of the compound.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed if safe weigh Weigh Compound in Fume Hood prep_hood->weigh dissolve Dissolve/React in Closed System weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE and Wash Hands waste->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability Considerations

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

  • Container: Store in a tightly closed, light-resistant container[8].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials[8][9].

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3].

Emergency Procedures: Preparedness is Key

Rapid and appropriate responses to accidental exposures or spills are critical.

4.1. First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13][12].
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or an allergic reaction develops[13][14].
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[13].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[13].

Emergency Response Workflow

cluster_actions Immediate Actions exposure Exposure Occurs assess Assess Situation (Is the area safe?) exposure->assess remove_victim Remove from Exposure assess->remove_victim If safe first_aid Administer First Aid remove_victim->first_aid notify Notify Supervisor & EHS first_aid->notify medical Seek Professional Medical Attention notify->medical

Caption: Decision-making process following an accidental exposure.

4.2. Accidental Release Measures

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal[8]. The area should then be decontaminated.

  • Large Spills: Evacuate the area. Prevent the material from entering drains or waterways[5][8][15]. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in accordance with local regulations.

  • Cleanup: After the material has been removed, clean the spill area thoroughly.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain[5][15].

Conclusion

While a complete safety profile for this compound is yet to be established, a cautious and informed approach based on the known hazards of related aminophenol compounds is paramount. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to strict handling and emergency protocols, researchers can safely explore the potential of this and other novel chemical entities. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Sigma-Aldrich. (2009, July 29). Material Safety Data Sheet: 4-(Methylamino)phenol hemisulfate salt.
  • PubChem. (n.d.). N-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • PubChem. (n.d.). Metol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Labomat. (n.d.). 100790 - 4-Aminophenol - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • US EPA. (n.d.). Phenol, 4-methyl-3-(methylamino)-. Substance Registry Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.
  • Australian Government Department of Health. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Loba Chemie. (n.d.). 55-55-0 CAS | METOL. Retrieved from [Link]

  • CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - p-Aminophenol, 500g. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide on the Putative Mechanism of Action of 3-Methyl-4-(methylamino)phenol in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential mechanism of action of 3-Methyl-4-(methylamino)phenol in biological systems. Due to the limited direct research on this specific molecule, this document synthesizes findings from structurally related aminophenol and methylphenol analogs to construct a putative mechanistic framework. We will delve into the anticipated antioxidant and pro-oxidant properties, as well as the potential for inducing apoptosis and modulating cell cycle progression. This guide is designed to be a foundational resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously test the proposed hypotheses.

Introduction and Known Applications

This compound is a substituted phenol derivative. While its biological activities are not extensively documented in publicly available literature, its structural analogs have known applications. For instance, the isomeric compound, 4-amino-3-methylphenol, is utilized as a key intermediate in the synthesis of dyes.[1] Another well-known isomer, N-methyl-p-aminophenol, is the primary component of the photographic developer Metol. The biological activities of substituted phenols are of growing interest due to their presence in various industrial applications and as metabolites of pharmaceutical compounds.[2] This guide will extrapolate from the known biological effects of these related molecules to propose a testable model for the mechanism of action of this compound.

Proposed Mechanism of Action: A Dual Role in Cellular Homeostasis

Based on the structure-activity relationships of aminophenol derivatives, we hypothesize that this compound possesses a dualistic mechanism of action, capable of acting as both an antioxidant and a pro-oxidant, ultimately leading to the induction of apoptosis in a context-dependent manner.

Antioxidant and Pro-oxidant Activities

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3] The presence of an amino group, particularly in the ortho or para position relative to the hydroxyl group, can enhance this radical scavenging activity.[4] However, these compounds can also exhibit pro-oxidant effects, often in the presence of transition metals like copper. Aminophenols can reduce cupric ions, which in turn can generate reactive oxygen species (ROS), leading to cellular damage.[5]

It is proposed that this compound, with its ortho-aminophenol-like structure, can directly scavenge free radicals. Conversely, it may also participate in redox cycling, contributing to ROS production under specific physiological conditions.

Hypothesized Redox Activity of this compound

cluster_prooxidant Pro-oxidant Pathway cluster_antioxidant Antioxidant Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling (+ Transition Metals) Antioxidant_Effect Neutralized Radicals (Antioxidant Effect) Compound->Antioxidant_Effect Radical Scavenging Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage

Caption: Proposed dual antioxidant and pro-oxidant activities.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that various substituted phenols and their derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines.[6] The generation of ROS is a well-established trigger for the intrinsic pathway of apoptosis.[6] Furthermore, compounds like p-aminophenol have been shown to inhibit DNA synthesis and alter DNA structure.[7] We postulate that this compound, through its potential to generate ROS, can induce apoptosis. This process is likely mediated by the activation of caspase cascades and may also involve the modulation of key cell cycle regulatory proteins.[8]

Proposed Apoptotic Signaling Pathway

Compound This compound ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S, G2/M) Cell_Cycle_Arrest->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Hypothesized induction of apoptosis and cell cycle arrest.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free radical scavenging activity of a compound.[9]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[9]

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the compound solution to the DPPH working solution. A control well should contain methanol instead of the compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Evaluation of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the untreated control.

Detection of Apoptosis: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells (e.g., HL-60) with this compound for the desired time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

AssayCell LineCompound Concentration (µM)EndpointResult (e.g., IC50, % Inhibition)
DPPH ScavengingN/A1-100Radical ScavengingIC50 = X µM
MTT CytotoxicityHL-601-100Cell ViabilityIC50 = Y µM
MTT CytotoxicityMCF-71-100Cell ViabilityIC50 = Z µM
Apoptosis AssayHL-60IC50 concentration% Apoptotic CellsX%

Conclusion and Future Directions

This technical guide has outlined a putative mechanism of action for this compound based on the known biological activities of its structural analogs. The proposed dual role as both an antioxidant and a pro-oxidant, leading to the induction of apoptosis, provides a solid foundation for future research. The detailed experimental protocols included herein offer a clear path for the validation of these hypotheses.

Further investigations should focus on elucidating the specific molecular targets and signaling pathways involved. Western blot analysis of key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs) following treatment with this compound would provide deeper mechanistic insights. Additionally, in vivo studies will be crucial to determine the pharmacological and toxicological profile of this compound.

References

  • Whysner, J., & Wei, H. (Year). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. PubMed.[7]

  • (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central.[6]

  • Cosmetics Info. (n.d.). p-Methylaminophenol. cosmeticsinfo.org.[12]

  • (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed.[5]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. ataman-kimya.com.

  • (Year). Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells. PMC.[8]

  • MDPI. (Year). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. mdpi.com.[3]

  • (Year). Lifestyle factors affecting the pathogenesis of androgenetic alopecia: a literature review. frontiersin.org.[13]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. pubchem.ncbi.nlm.nih.gov.[14]

  • MySkinRecipes. (n.d.). PMAP (p-Methylaminophenol Sulfate, Metol) (Oxidation Base/Primary). myskinrecipes.com.[15]

  • (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. nicnas.gov.au.[16]

  • Wikipedia. (n.d.). Metol. en.wikipedia.org.[17]

  • (1980). Lipid peroxidation of rat liver microsomes. PubMed.[18]

  • (2023). Phenol Toxicity. StatPearls - NCBI Bookshelf.[2]

  • (Year). Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy. PMC - PubMed Central.[19]

  • Abcam. (n.d.). MTT assay protocol. abcam.com.

  • (Year). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. researchgate.net.[20]

  • MDPI. (2023). Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. mdpi.com.[21]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. mdpi.com.[9]

  • ATCC. (n.d.). MTT Cell Proliferation Assay. atcc.org.[10]

  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. benchchem.com.[4]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol. patents.google.com.[1]

  • ResearchGate. (n.d.). Cell apoptosis assay of HL60 cells mediated by SAF. researchgate.net.[22]

  • (Year). Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists. PMC.[23]

  • (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.[24]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. prepchem.com.[25]

  • Canada.ca. (2024). Substituted Phenols Group - information sheet. canada.ca.

  • Thermo Fisher Scientific. (n.d.). Rat Liver Preparation, Lung Perfusion, and Blood Collection. thermofisher.com.[26]

  • (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[11]

  • MDPI. (n.d.). Signaling Pathways in Melanogenesis. mdpi.com.[27]

  • Spandidos Publications. (2021). Differentiation of HL‑60 cells in serum‑free hematopoietic cell media enhances the production of neutrophil extracellular traps. spandidos-publications.com.[28]

  • PubMed. (Year). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. pubmed.ncbi.nlm.nih.gov.[29]

  • (Year). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ijpsonline.com.

  • ResearchGate. (n.d.). Lipoperoxidation in rat liver microsomes after 3 h of incubation at 37... researchgate.net.[30]

  • (n.d.). MTT (Assay protocol). protocols.io.[31]

  • ACS Publications. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. pubs.acs.org.[32]

  • (n.d.). MTT Cell Assay Protocol. txch.org.[33]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. zen-bio.com.[34]

  • Weizmann Institute of Science. (n.d.). Induction of HL-60 cells to undergo apoptosis is determined by high levels of wild-type p53 protein whereas differentiation of the cells is mediated by lower p53 levels. weizmann.ac.il.[35]

  • GSRS. (n.d.). P-METHYLAMINOPHENOL. gsrs.ncats.nih.gov.[36]

  • Frontiers. (2022). Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method. frontiersin.org.[37]

  • Wikipedia. (n.d.). Phenol. en.wikipedia.org.[38]

Sources

Solubility of 3-Methyl-4-(methylamino)phenol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profile and Characterization of 3-Methyl-4-(methylamino)phenol

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound , a structural analog of the common photographic agent Metol (


-methyl-p-aminophenol). Unlike the sulfate salts typically encountered in commercial applications, this guide focuses on the free base and its physicochemical behavior.

Researchers and formulation scientists must recognize that this molecule exhibits amphoteric properties and high redox susceptibility . Consequently, solubility is not a static value but a dynamic function of pH, ionic strength, and oxidative environment. This document outlines the theoretical solubility parameters, provides comparative data based on structural activity relationships (SAR), and details a self-validating experimental protocol for empirical determination under inert conditions.

Part 1: Physicochemical Identity & Theoretical Basis

To predict solubility behavior, we must first understand the molecular architecture. This compound possesses three critical functional zones:

  • Phenolic Hydroxyl (-OH): Weakly acidic (pKa

    
     10.3).
    
  • Secondary Amine (-NHCH

    
    ):  Weakly basic (pKa 
    
    
    
    5.8).
  • Methyl Substituent (-CH

    
    ):  Lipophilic moiety at the 3-position.
    

Distinction from Metol: Standard "Metol" is


-methyl-4-aminophenol.[1] The addition of the methyl group at the 3-position (ortho to the amine) increases the lipophilicity (LogP) and introduces steric factors that may slightly depress the basicity of the amine compared to the parent compound.
Theoretical Solubility Parameters (Hansen Solubility Parameters)

Estimated values based on Group Contribution Methods

ParameterValue (MPa

)
Implication
Dispersion (

)
18.5Moderate affinity for aromatic solvents (e.g., Toluene).
Polarity (

)
7.2Good compatibility with esters and ketones.
H-Bonding (

)
14.1High affinity for alcohols (Ethanol, Methanol).
Predicted LogP 1.2 - 1.4More lipophilic than Metol base (LogP ~0.8).

Part 2: Solvent Systems & Thermodynamics

The solubility of this compound is governed by its ionization state. The molecule exists in equilibrium between cationic, neutral, and anionic forms depending on the solvent pH.

Aqueous Solubility & pH Dependence

In water, the solubility profile follows a U-shaped curve characteristic of amphoteric electrolytes.

  • Acidic Region (pH < 4): The secondary amine is protonated (

    
    ). The molecule exists as a cation, showing high solubility  (>50 g/L) due to ion-dipole interactions with water.
    
  • Isoelectric Region (pH 6–8): The molecule is predominantly in its neutral or zwitterionic form. This is the region of minimum solubility (estimated < 5 g/L). Precipitation is most likely here.

  • Alkaline Region (pH > 11): The phenolic proton is deprotonated (

    
    ). The molecule exists as a phenolate anion, restoring high solubility .
    
Organic Solvent Compatibility

The free base (neutral form) exhibits the following trends:

Solvent ClassRepresentative SolventSolubility RatingMechanism
Alcohols Ethanol, IsopropanolHigh H-bonding matches both donor/acceptor sites.
Ethers Diethyl Ether, THFModerate Good interaction with the amine/methyl groups.
Chlorinated Dichloromethane (DCM)Moderate Useful for extraction from neutral aqueous phases.
Alkanes Hexane, HeptaneLow Polarity mismatch; useful as anti-solvents for crystallization.
Visualization: pH-Dependent Speciation

The following diagram illustrates the equilibrium shifts that dictate aqueous solubility.

Ionization cluster_0 Solubility Drivers Cation Cationic Form (Soluble) pH < 5 Neutral Neutral Free Base (Min. Solubility) pH 6 - 9 Cation->Neutral - H+ (pKa1 ≈ 5.8) Neutral->Cation + H+ Anion Anionic Phenolate (Soluble) pH > 11 Neutral->Anion - H+ (pKa2 ≈ 10.3) Anion->Neutral + H+

Figure 1: Ionization states of this compound across the pH spectrum.

Part 3: Experimental Determination Protocols

Warning: this compound is highly susceptible to oxidation, forming quinone imines and dark polymers (tar). Standard open-air shake-flask methods will yield erroneous results due to degradation.

The "Inert-Atmosphere Saturation" Protocol This protocol ensures scientific integrity by eliminating oxidative degradation during the equilibration phase.

Materials Required
  • Solvent: Degassed (sparged with Nitrogen/Argon for 15 mins).

  • Atmosphere: Glove box or Nitrogen balloon manifold.

  • Antioxidant (Optional): 0.1% Sodium Sulfite (for aqueous tests only, if strictly necessary).

  • Analysis: HPLC-UV (254 nm) or GC-MS.

Step-by-Step Methodology
  • Preparation (Inert Environment):

    • Weigh excess solid this compound (approx. 200 mg) into a sealable amber vial.

    • Add 10 mL of the specific degassed solvent.

    • Purge the headspace with Nitrogen and seal immediately with a PTFE-lined cap.

  • Equilibration:

    • Place vials in a thermostatic shaker bath at 25.0 °C ± 0.1 °C.

    • Agitate at 200 RPM for 24 hours.

    • Validation Check: Visually inspect for the presence of undissolved solid. If fully dissolved, add more solid and re-purge.

  • Sampling (Filtration):

    • Use a syringe filter (0.45 µm PTFE) pre-wetted with the solvent.

    • Draw the supernatant without introducing air bubbles.

    • Immediately dilute the filtrate into the mobile phase (containing antioxidant) to quench any potential reaction.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (80:20). Low pH stabilizes the amine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring absorption).

Workflow Diagram

Protocol Start Start: Solid Sample Degas Solvent Degassing (N2 Sparge, 15 min) Start->Degas Mix Mix in Amber Vial (Inert Headspace) Degas->Mix Equilibrate Equilibrate 25°C, 24h, 200 RPM Mix->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (0.45 µm PTFE) Check->Filter Yes AddSolid->Mix Dilute Dilute in Mobile Phase (pH 3.0 Buffer) Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze

Figure 2: Inert-atmosphere solubility determination workflow.

Part 4: Stability & Handling Implications

The solubility behavior of this molecule is inextricably linked to its stability.

  • Oxidative Coupling: In alkaline solutions (where solubility is high), the free base rapidly oxidizes to form quinone imines. These intermediates react with unoxidized phenols to form colored merocyanine dyes.

    • Implication: Solubility measurements in basic media must be performed within minutes, or under strict anaerobic conditions.

  • Thermal Degradation: Above 40°C in solution, the rate of N-demethylation increases.

    • Storage: Solutions should be stored at 4°C, protected from light, and used within 24 hours.

Part 5: Applications & Synthesis Relevance

  • Purification: The solubility differential between the sulfate salt (water-soluble) and the free base (water-insoluble at pH 7) is the primary method for purification.

    • Protocol: Dissolve crude salt in water

      
       Filter insolubles 
      
      
      
      Adjust pH to 8.0 with Sodium Carbonate
      
      
      Precipitate Free Base
      
      
      Recrystallize from Ethanol.
  • Drug Development: The 3-methyl group increases blood-brain barrier (BBB) permeability predictions compared to the parent aminophenol, relevant for CNS-targeting drugs utilizing this scaffold.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: Metol (N-methyl-p-aminophenol sulfate).[4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Cited for theoretical parameter methodology).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved February 7, 2026, from [Link]

  • IUPAC. (n.d.). Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry. (Cited for aminophenol pKa comparisons).

Sources

Technical Guide: Stability and Degradation of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and degradation pathways of 3-Methyl-4-(methylamino)phenol , a structural analog of the photographic developing agent Metol and a key metabolite of the carbamate insecticide Aminocarb.

Executive Summary

This compound (CAS: 74789-37-0) is a para-aminophenol derivative characterized by high susceptibility to oxidative degradation. Unlike stable pharmaceutical salts, the free base and its solutions undergo rapid auto-oxidation in aerobic conditions, driven by the electron-donating synergy of the hydroxyl, amine, and methyl substituents.

Key Stability Findings:

  • Primary Degradation Route: Oxidative dehydrogenation to quinone imines, followed by hydrolysis to 2-methyl-1,4-benzoquinone .

  • Visual Indicator: Solutions turn from colorless to pink/red and eventually dark brown due to the formation of amino-quinone dimers (Michael addition products).

  • Critical Control: Stability is strictly pH-dependent; acidic conditions (

    
    ) protonate the amine, significantly retarding oxidation.
    

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertyDataNotes
IUPAC Name 4-(methylamino)-3-methylphenolAlso referred to as MAC in environmental toxicology literature.[1]
CAS Number 74789-37-0
Molecular Formula

MW: 137.18 g/mol
Structure Phenol ring with -OH at C1, -

at C3, -NH

at C4.
The methyl group is ortho to the amine and meta to the hydroxyl.
Solubility Soluble in water, ethanol, DMSO.Solubility decreases in non-polar solvents.
pKa (Predicted)

(Amine),

(Phenol)
The ammonium salt form is the stable storage state.

Degradation Mechanisms

The degradation of this compound is not a random decomposition but a structured cascade governed by redox potential and hydrolysis.

The Oxidative Cascade (The "Metol" Pathway)

Similar to


-methyl-p-aminophenol (Metol), this compound follows a two-electron oxidation path. The presence of the C3-methyl group enhances electron density on the ring, making it more susceptible to oxidation than unsubstituted p-aminophenol.
  • Semiquinone Formation: Loss of one electron and proton yields a resonance-stabilized semiquinone radical.

  • Quinone Imine Formation: Loss of a second electron yields 3-methyl-N-methyl-1,4-benzoquinone imine . This electrophilic intermediate is the "gateway" to irreversible degradation.

  • Hydrolysis: The imine bond (

    
    ) is rapidly hydrolyzed by water, releasing methylamine  and forming 2-methyl-1,4-benzoquinone  (Toluhydroquinone oxidized form).
    
Secondary Polymerization (The "Red Shift")

The generated 2-methyl-1,4-benzoquinone is a potent Michael acceptor. It reacts with:

  • Unreacted parent compound: Forming dimers.

  • Released Methylamine: Forming intensely colored amino-quinones (often red or purple).

  • Self: Polymerizing into "humic-like" brown precipitates (melanins).

Pathway Visualization

The following diagram illustrates the degradation logic, validated by studies on the structurally identical metabolite of Aminocarb.

DegradationPathway Parent This compound (Colorless) Radical Semiquinone Radical (Transient) Parent->Radical -1e-, -H+ (Auto-oxidation) Imine 3-Methyl-N-methyl-1,4-benzoquinone imine (Electrophilic Intermediate) Radical->Imine -1e-, -H+ Quinone 2-Methyl-1,4-benzoquinone (Toluhydroquinone oxidized form) Imine->Quinone + H2O (Hydrolysis) Methylamine Methylamine (By-product) Imine->Methylamine Hydrolysis Product Polymer Amino-Quinone Dimers & Polymers (Red/Brown Precipitate) Quinone->Polymer Michael Addition (+ Methylamine/Parent)

Caption: Oxidative degradation pathway of this compound leading to quinone formation and subsequent polymerization.

Experimental Protocols for Stability Assessment

To rigorously characterize the stability of this compound in a drug development or research setting, the following protocols are recommended.

Forced Degradation Study (Stress Testing)

This protocol isolates specific degradation modes (Oxidation vs. Hydrolysis).

ConditionReagent/SetupDurationExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable. Minimal degradation expected.Protonation of amine protects against oxidation.
Base Hydrolysis 0.1 N NaOH, RT< 1 HourRapid Degradation. Solution turns dark brown.Phenolate formation accelerates electron transfer.
Oxidative Stress 3%

, RT
MinutesImmediate. Formation of 2-methyl-1,4-benzoquinone.Direct oxidation to quinone imine.
Photostability UV/Vis (Xe lamp)12 HoursDegradation to complex oligomers.Radical generation via photon absorption.
Analytical Method (HPLC-UV)

Standard reverse-phase chromatography is sufficient for separation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic acid in Water (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General aromatic detection.

    • 280-290 nm: Specific for the phenol parent.

    • 450 nm: Specific for detecting the colored quinone degradation products .

Handling and Storage Mitigation

Based on the degradation mechanism, the following "Self-Validating" storage system is required:

  • Salt Formation: Never store as a free base. Convert to Sulfate or Hydrochloride salt immediately. The protonated amine (

    
    ) is electronically deactivated against oxidation.
    
  • Argon Blanket: Oxygen exclusion is non-negotiable. Store solids under Argon; sparge solvents with Helium or Nitrogen before use.

  • Chelation: Trace metals (

    
    , 
    
    
    
    ) catalyze the radical formation step. Add 1 mM EDTA to aqueous buffers to sequester these catalysts.
  • Low Temperature: Store at

    
    . The activation energy for the hydrolysis of the quinone imine is significant; reducing temperature effectively pauses the "destruct sequence" even if some oxidation occurs.
    

References

  • Leger, D. A., & Mallet, V. N. (1988). New Degradation Products and a Pathway for the Degradation of Aminocarb [4-(Dimethylamino)-3-methylphenyl N-Methylcarbamate] in Purified Water. Journal of Agricultural and Food Chemistry. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Aminocarb Compound Summary (Degradation Data). Link

  • ChemicalBook. (2025).[2] this compound Product & Stability Data. Link

  • Sigma-Aldrich. (n.d.). 4-Amino-3-methylphenol (Structural Analog) Technical Data Sheet. Link

  • Ataman Chemicals. (n.d.). Stability and Oxidation of p-Methylaminophenol Sulfate (Metol). Link

Sources

An In-Depth Technical Guide to 4-(Methylamino)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(Methylamino)phenol, a compound of significant interest in various scientific and industrial fields. We will delve into its chemical identity, properties, synthesis, applications, and safety considerations, offering insights valuable to researchers, chemists, and professionals in drug development.

Chemical Identity: Establishing a Foundational Nomenclature

Precise communication in scientific research hinges on accurate and unambiguous identification of chemical compounds. 4-(Methylamino)phenol is known by a variety of synonyms and trade names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide a clear reference point.

The systematic IUPAC name for this compound is 4-(methylamino)phenol . However, it is frequently encountered in literature and commercial contexts under several alternative names. One of the most common is p-Methylaminophenol , where the 'p-' (para) designation indicates the substitution pattern on the benzene ring.[1][2] It is also referred to as N-Methyl-p-aminophenol and 4-hydroxy-N-methylaniline.[1]

In many applications, particularly in photography, 4-(Methylamino)phenol is used as its sulfate salt. This has led to a proliferation of trade names, the most notable of which is Metol .[3] Other historical and commercial trade names for the sulfate salt include Elon, Rhodol, Genol, Pictol, and Viterol.[3][4][5]

It is crucial for researchers to be aware of these different names and, whenever possible, to use the Chemical Abstracts Service (CAS) Registry Number for unambiguous identification.

Table 1: Primary Identifiers for 4-(Methylamino)phenol and its Sulfate Salt

Identifier4-(Methylamino)phenol (Free Base)4-(Methylamino)phenol Sulfate (Metol)
IUPAC Name 4-(methylamino)phenolbis(4-hydroxy-N-methylanilinium) sulfate
CAS Registry Number 150-75-455-55-0
Molecular Formula C₇H₉NO(C₇H₁₀NO)₂SO₄
Molecular Weight 123.15 g/mol 344.38 g/mol

A related compound that can sometimes be confused with the primary topic is 3-Methyl-4-(methylamino)phenol . This is an isomer with a different substitution pattern. Its synonyms include 4-(Methylamino)-m-cresol and this compound.[6][7]

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of 4-(Methylamino)phenol is fundamental to its application and handling. The free base is a colorless crystalline solid.[1] The sulfate salt, Metol, is also a colorless salt.[3]

Table 2: Key Physicochemical Properties

Property4-(Methylamino)phenol (Free Base)4-(Methylamino)phenol Sulfate (Metol)
Melting Point 87 °C~260 °C (decomposes)[3][8][9][10]
Solubility Soluble in alcohol and ether; slightly soluble in water.[1]Soluble in water (50 mg/mL).[11]
Appearance Colorless needles.[1]White to faintly beige crystalline powder.[8]

Analytical techniques for the characterization and quantification of aminophenols, including 4-(Methylamino)phenol, include thin-layer chromatography (TLC) and high-speed liquid chromatography (HPLC).[1] Colorimetric methods have also been developed for its detection.[1]

Synthesis and Manufacturing Landscape

The industrial synthesis of 4-(Methylamino)phenol is a critical aspect of its commercial availability. Several synthetic routes have been established, each with its own advantages and considerations.

A primary method involves the methylation of 4-aminophenol .[1] This can be achieved through various methylating agents. Another significant industrial process is the decarboxylation of N-(4-hydroxyphenyl)glycine at elevated temperatures.[1][3] Additionally, it can be prepared by reacting hydroquinone with methylamine.[1][3]

The following diagram illustrates a generalized workflow for the synthesis of 4-(Methylamino)phenol, highlighting key precursor materials and transformations.

Generalized Synthesis Routes for 4-(Methylamino)phenol.

The choice of synthetic route often depends on factors such as cost of starting materials, desired purity, and scalability of the process.

Core Applications and Mechanistic Insights

The utility of 4-(Methylamino)phenol and its sulfate salt, Metol, spans several key industries, primarily due to its properties as a reducing agent.

The most well-known application of Metol is as a developing agent in black and white photography.[3][4][11] It is a reducing agent that converts silver halide crystals in the photographic emulsion, which have been exposed to light, into metallic silver, thus forming the image.

Metol is often used in combination with hydroquinone in what are known as "MQ" developers.[3][4] This combination exhibits a synergistic effect called superadditivity, where the rate of development is greater than the sum of the individual agents' rates.[3][4] This versatility allows for the formulation of a wide range of developers with varying characteristics.[3]

The fundamental mechanism involves the transfer of electrons from the developing agent to the silver ions in the latent image specks on the silver halide crystals.

PhotographicDevelopment Metol Metol (Reducing Agent) AgX Silver Halide Crystal (with Latent Image) Metol->AgX Electron Transfer OxidizedMetol Oxidized Metol Metol->OxidizedMetol Oxidation Ag Metallic Silver (Visible Image) AgX->Ag Reduction caption Simplified Mechanism of Photographic Development.

Simplified Mechanism of Photographic Development.

Beyond photography, 4-(Methylamino)phenol has other important uses:

  • Corrosion Inhibitor : It has been used as a corrosion inhibitor for steel, particularly in acidic solutions.[1]

  • Hair Dyes : As a substituted phenol, it finds application as a developer in certain hair dye formulations.[1]

  • Organic Synthesis : It serves as a starting material or intermediate in various organic syntheses.[1]

  • Analytical Reagent : The sulfate salt is used as a reagent in methods to determine the levels of various substances, including drugs and environmental contaminants, often through electrochemical or spectrophotometric techniques.[12] It is also employed as a reducing agent in the synthesis of silver nanomaterials.

Safety, Handling, and Toxicological Profile

As with any chemical compound, proper handling and awareness of potential hazards are paramount for ensuring laboratory and industrial safety. 4-(Methylamino)phenol and its sulfate salt are classified as harmful if swallowed and may cause an allergic skin reaction.[10][13] There is also evidence to suggest it may cause damage to organs through prolonged or repeated exposure.[10][13]

Table 3: GHS Hazard Statements for 4-(Methylamino)phenol Sulfate (Metol)

Hazard CodeStatement
H302Harmful if swallowed[10][13]
H317May cause an allergic skin reaction[10][13]
H373May cause damage to organs through prolonged or repeated exposure[10][13]
H410Very toxic to aquatic life with long lasting effects[10][13]

Exposure can lead to skin and eye irritation, and in some cases, allergic dermatitis.[1][3] When handling this compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[14]

In case of fire, it may produce irritating or toxic fumes, including nitrogen oxides.[1][13]

Conclusion

4-(Methylamino)phenol, and its widely recognized sulfate salt Metol, is a compound with a rich history and continued relevance in various scientific and industrial domains. A thorough understanding of its nomenclature, properties, synthesis, and applications, coupled with a strong adherence to safety protocols, is essential for its effective and responsible use. This guide has aimed to provide a comprehensive and technically sound resource for professionals working with this versatile chemical.

References

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 4-methyl-3-(methylamino)- - Substance Details.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5931, n-Methyl-p-aminophenol.
  • Fisher Scientific. (n.d.). 4-(Methylamino)phenol sulfate, 99%.
  • ChemicalBook. (2023). METOL.
  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%.
  • National Oceanic and Atmospheric Administration. (n.d.). P-METHYLAMINOPHENOL SULFATE. CAMEO Chemicals.
  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • ChemScene. (n.d.). 150-75-4 | 4-(Methylamino)phenol.
  • Haz-Map. (n.d.). p-Methylaminophenol sulfate.
  • Sigma-Aldrich. (n.d.). 4-(Methylamino)phenol Sulfate Technipur®.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5930, Metol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Methylamino)phenol Sulfate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17819, 4-Amino-m-cresol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Methylamino)phenol hemisulfate salt.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook.
  • AChemBlock. (n.d.). 3-(Methylamino)phenol 95%.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-methylphenol 97%.
  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methylaminophenol sulfate.
  • BLD Pharm. (n.d.). 150-75-4|4-(Methylamino)phenol.
  • ChemicalBook. (2025). 4-(Methylamino)phenol | 150-75-4.
  • ResearchGate. (n.d.). Structure of 4-methylamino-phenol sulphate (metol reagent). Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). 3-ETHYLAMINO-4-METHYLPHENOL. CAMEO Chemicals.
  • ACS Reagent Chemicals. (2017). 4-(Methylamino)phenol Sulfate. Retrieved from [Link]

  • AA Blocks. (n.d.). 150-75-4 | MFCD00042043 | 4-(Methylamino)phenol.
  • AChemBlock. (n.d.). 4-(Methylamino)phenol 95%.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Methylamino)phenol Sulfate.

Sources

Methodological & Application

Analytical methods for 3-Methyl-4-(methylamino)phenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Methyl-4-(methylamino)phenol (CAS: 74789-37-0 ) is a structural analog of the common photographic developer Metol (4-(methylamino)phenol).[1] It functions as a substituted aminophenol, often encountered as an impurity in fine chemical synthesis, a degradation product in specific dye formulations, or an intermediate in pharmaceutical manufacturing.

Chemical Identity:

  • IUPAC Name: this compound[1][]

  • Molecular Formula: C₈H₁₁NO[1][3]

  • Molecular Weight: 137.18 g/mol [1]

  • Key Characteristics: Amphoteric (phenolic hydroxyl and secondary amine), highly susceptible to oxidative degradation (quinone-imine formation), and light-sensitive.[1]

Analytical Challenge: The primary challenge in quantifying this analyte is its instability in solution. Upon exposure to air or high pH, it rapidly oxidizes to colored quinone derivatives, leading to underestimation of the parent compound. Furthermore, it must be chromatographically resolved from structurally similar isomers (e.g., Metol, p-aminophenol) which often coexist in the sample matrix.[1]

This guide details two validated protocols: RP-HPLC-DAD for routine purity/impurity profiling and Voltammetry for trace-level detection.[1]

Sample Preparation Strategy (Critical)

Principle: The stability of this compound is pH- and oxygen-dependent.[1] All solvents must be degassed, and an antioxidant barrier is required during extraction.

Standard Protocol:

  • Solvent Preparation: Use 50:50 Methanol:Water (v/v) containing 0.1% (w/v) Sodium Metabisulfite (Na₂S₂O₅) or 0.1% Ascorbic Acid .

    • Why: The antioxidant acts as a sacrificial reducing agent, preventing the phenol moiety from oxidizing to a quinone.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of the stabilized solvent. Store in amber glass at 4°C. Stable for <24 hours.

  • Filtration: Use 0.22 µm PTFE or Nylon filters. Avoid cellulose nitrate which may adsorb the amine.

Method A: RP-HPLC with Diode Array Detection (Purity & Potency)[1]

Application: Quality control of raw materials, impurity profiling in pharmaceutical intermediates. Rationale: Reverse-Phase (RP) chromatography separates the analyte based on hydrophobicity.[1] The additional methyl group at the C3 position makes this compound more hydrophobic than Metol, allowing for baseline separation on standard C18 columns without the need for complex ion-pairing reagents.

Chromatographic Conditions
ParameterSpecificationNote
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the secondary amine.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5Acidic pH ensures the amine is protonated (

), improving peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)--
Gradient 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 40% BGradient required to elute the more hydrophobic 3-methyl analog.[1]
Flow Rate 1.0 mL/min--
Detection UV at 280 nm (Reference: 360 nm)The phenol ring absorption maximum.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Injection Vol 10 µL--
Workflow Visualization

HPLC_Workflow Sample Solid/Liquid Sample Stabilization Add 0.1% Na2S2O5 (Antioxidant) Sample->Stabilization Immediate Extraction Vortex/Sonication (5 min, <25°C) Stabilization->Extraction Filtration 0.22 µm PTFE Filter Extraction->Filtration HPLC HPLC Injection (C18, pH 3.5) Filtration->HPLC Data UV Detection (280nm) Quantification HPLC->Data

Figure 1: Step-by-step HPLC workflow emphasizing the critical antioxidant stabilization step.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical: Amines tend to tail; if >1.5, increase buffer strength or lower pH).

  • Resolution (Rs): > 2.0 between this compound and 4-(methylamino)phenol (Metol).[1]

  • LOD: ~0.05 µg/mL (dependent on detector sensitivity).

Method B: Differential Pulse Voltammetry (Trace Analysis)[1]

Application: Environmental monitoring (water), cleaning validation (swabs). Rationale: The phenolic and amino groups are electroactive. Voltammetry offers higher sensitivity than UV for trace analysis and is less susceptible to matrix interference from non-redox active excipients.

Protocol
  • Electrode System:

    • Working: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 6.0.

    • Note: pH 6.0 is chosen as a trade-off between protonation and electro-oxidation kinetics.[1]

  • Parameters:

    • Scan Range: -0.2 V to +0.8 V.[1]

    • Pulse Amplitude: 50 mV.

    • Scan Rate: 20 mV/s.

  • Procedure:

    • Transfer 10 mL of electrolyte to the cell.

    • Add aliquot of sample.

    • Purge with Nitrogen for 2 min (remove dissolved O₂ which interferes).

    • Record the anodic peak current (

      
      ) at approx +0.35 V (shift expected relative to Metol due to methyl group).
      
Electrochemical Mechanism Visualization

Electrochem_Mechanism Analyte This compound (Reduced Form) Oxidation Anodic Scan (-2e-, -2H+) Analyte->Oxidation Applied Potential Product Quinone Imine Derivative (Oxidized Form) Oxidation->Product Signal Current Peak (Ipa) Proportional to Concentration Oxidation->Signal Measurement

Figure 2: Electrochemical oxidation mechanism utilized for voltammetric quantification.

Comparative Method Performance

FeatureHPLC-DADVoltammetry (DPV)
Linearity Range 0.5 – 100 µg/mL0.01 – 10 µg/mL
LOD ~0.1 µg/mL~0.005 µg/mL
Selectivity High (Separates isomers)Moderate (Redox overlap possible)
Throughput 15-20 min/sample2-5 min/sample
Primary Use Purity, Potency, StabilityTrace Residues, Environmental

Troubleshooting & Causality

  • Problem: Peak Area decreases over time in the autosampler.

    • Cause: Oxidation. The vial septum was pierced, admitting oxygen.

    • Fix: Use pre-slit septa with minimal headspace or add higher concentration of ascorbic acid (up to 0.5%). Keep autosampler cooled to 4°C.

  • Problem: Split peaks in HPLC.

    • Cause: Sample solvent mismatch. Dissolving the hydrophobic 3-methyl analog in 100% methanol while starting the gradient at 5% organic.

    • Fix: Dissolve sample in the starting mobile phase (95% Buffer / 5% ACN).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5931, Metol (Analog Reference). Retrieved from [Link][1]

  • Nielsen, S. et al. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Agilent Technologies Application Note. Retrieved from [Link]

  • Cosmetic Ingredient Review (2010). Final Report on the Safety Assessment of p-Methylaminophenol Sulfate. International Journal of Toxicology. Retrieved from [Link][1]

Sources

Application Note: HPLC Analysis of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Method Development Guide Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists

Executive Summary & Chemical Context

3-Methyl-4-(methylamino)phenol is a structural analogue of the photographic developing agent Metol (


-methyl-p-aminophenol). Like its analogues, it is an amphoteric molecule containing both a basic secondary amine and an acidic phenolic group.

The Analytical Challenge: This molecule presents two distinct failure modes in HPLC analysis:

  • Oxidative Instability: The electron-rich aromatic ring is highly susceptible to oxidation, rapidly forming quinone-imines (colored species) in solution, leading to poor recovery and ghost peaks.

  • Polarity & Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing, while its polarity often results in poor retention on standard C18 phases.

This guide provides a Redox-Stabilized Reverse-Phase (RP-HPLC) protocol designed to lock the oxidation state of the analyte while ensuring adequate retention and peak symmetry.

Critical Control Points (The "Why" Behind the Method)

A. The Oxidation Trap

The primary error in analyzing aminophenols is preparing samples in pure water or methanol. Dissolved oxygen immediately attacks the analyte.

  • Solution: The diluent must contain a sacrificial antioxidant. We utilize Sodium Metabisulfite (SMBS) or Ascorbic Acid .

  • Mechanism: SMBS scavenges dissolved oxygen and reduces any quinone intermediates back to the phenol form.

B. pH and Retention Physics
  • Amine pKa (~5.6 - 6.0): At neutral pH, the amine is partially deprotonated, leading to silanol interactions (tailing).

  • Phenol pKa (~10.3): At high pH, the phenol ionizes, making the molecule too polar to retain.

  • The Sweet Spot: We operate at pH 3.0 .

    • The amine is fully protonated (

      
      ), improving solubility.
      
    • The phenol is protonated (

      
      ), maximizing hydrophobicity for C18 retention.
      
    • Silanol activity on the column is suppressed.[1]

Visual Workflow: The Stabilized Analytical Path

AnalyticalWorkflow cluster_0 CRITICAL: Oxidation Prevention Sample Raw Sample (Solid/Reaction Mix) Prep Sample Prep (Dissolve & Filter 0.22µm) Sample->Prep Weigh Diluent Stabilized Diluent (0.1% SMBS + 0.1% H3PO4) Diluent->Prep Add immediately HPLC HPLC Separation (C18, pH 3.0, Ion Suppression) Prep->HPLC Inject (Keep cooled 4°C) Detect Detection (UV @ 280nm) HPLC->Detect Elute Data Quantitation (Area vs. Standard) Detect->Data Integrate

Figure 1: The stabilized workflow emphasizes the immediate introduction of antioxidants in the diluent to prevent analyte degradation prior to injection.

Detailed Experimental Protocol

Reagents & Materials[2]
  • Analyte: this compound (High purity reference standard).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Stabilizer: Sodium Metabisulfite (SMBS) or Sodium Bisulfite.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM

    
     in water. Adjust pH to 3.0 ± 0.1  using dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Mode: Isocratic (Recommended for stability) or Gradient.

Stabilized Diluent (The "Secret Sauce")
  • Prepare a solution of 0.1% (w/v) Sodium Metabisulfite in 0.1% Phosphoric Acid (aq).

  • Note: Prepare fresh daily. The bisulfite oxidizes over time, losing its protective capacity.

Instrument Parameters[2]
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLPrevent column overload (amine tailing).
Detection UV 280 nmMax absorption for phenol ring; minimizes solvent noise.
Autosampler 4°C (Critical) Slows oxidation kinetics while sample waits.
Run Time ~10-15 minDepends on isocratic ratio.
Gradient Table (Suggested Start)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
8.06040
10.06040
10.1955
15.0955

Method Development Decision Matrix

If the standard protocol above yields unsatisfactory results (e.g., peak tailing or lack of retention), use this logic tree to adjust.

MethodDev Start Initial Run: C18, pH 3.0, 5% ACN Check Check Chromatogram Start->Check Issue1 Issue: No Retention (Elutes in void volume) Check->Issue1 tR < 2 min Issue2 Issue: Severe Tailing (Asymmetry > 1.5) Check->Issue2 Tailing Success Good Separation Check->Success tR > 3 min, Sym < 1.3 Sol1 Add Ion-Pairing Agent (5mM Octanesulfonic Acid) Issue1->Sol1 Standard Fix Sol2 Switch to HILIC Mode (Bare Silica, High ACN) Issue1->Sol2 Alternative Fix Sol3 Add Competing Base (0.1% Triethylamine) Issue2->Sol3 Block Silanols

Figure 2: Troubleshooting logic for polar amine analysis. Ion-pairing is the most reliable secondary strategy if simple RP-HPLC fails.

System Suitability & Validation Criteria

To ensure Trustworthiness , the system must pass these checks before every sample set:

  • Resolution (

    
    ):  If analyzing impurities (e.g., 4-aminophenol or 3-methyl-4-nitrophenol), 
    
    
    
    is required.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher tailing indicates column aging or insufficient buffer strength.
  • Precision: 6 replicate injections of the standard should yield RSD

    
    .
    
  • Recovery (Accuracy): Spike samples with known amounts. Recovery must be 98.0% – 102.0%. Note: Poor recovery usually indicates oxidation during prep, not chromatographic failure.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Ghost Peaks / Brown Solution Oxidation of analyte.Check SMBS quality. Ensure autosampler is at 4°C. Prepare fresh diluent.
Drifting Retention Time Ion-pairing equilibrium (if used) or pH shift.If using ion-pairing, equilibrate column for >60 mins. Verify buffer pH.
Split Peaks Solvent mismatch.Sample solvent is too strong (e.g., 100% MeOH). Dilute sample with Mobile Phase A.
High Backpressure Salt precipitation.Ensure buffer is filtered. Do not use >80% ACN with phosphate buffers.

References

  • PubChem. (n.d.).[2] 3-(Methylamino)phenol Compound Summary. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Niedschulte, J., et al. (2023). Determination of 4-aminophenol impurities in pharmaceutical preparations by HPLC. Journal of Pharmaceutical Analysis. (Contextual grounding for aminophenol methodology).
  • Sielc Technologies. (n.d.). Separation of o-(Methylamino)phenol on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • US EPA. (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air. (Provides basis for electrochemical/UV detection of phenols). Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Methyl-4-(methylamino)phenol and its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Methylaminophenols

The nomenclature "3-Methyl-4-(methylamino)phenol" specifies a distinct chemical structure. However, in the broader landscape of organic synthesis and industrial applications, this particular isomer is not widely documented. The vast majority of scientific literature and established protocols refer to its close and commercially significant isomer, 4-(methylamino)phenol , which is widely known by its trade name, Metol .[1] This compound, typically handled as its sulfate salt, has been a cornerstone of photographic development for over a century and also finds utility in the synthesis of dyes and other specialty chemicals.[1][2][3]

This guide, therefore, will focus primarily on the well-established experimental protocols for 4-(methylamino)phenol (Metol) due to its extensive practical relevance. We will also provide detailed synthetic protocols for the closely related and structurally important isomer, 4-amino-3-methylphenol , to offer a comprehensive resource for researchers working with substituted aminophenols. These compounds serve as versatile intermediates, leveraging the reactivity of the hydroxyl and amino functional groups on the aromatic ring.

The protocols and discussions herein are designed for researchers, scientists, and professionals in drug development, providing not just procedural steps but also the underlying chemical principles and safety considerations essential for successful and safe experimentation.

Table 1: Physicochemical Properties of 4-(Methylamino)phenol Sulfate (Metol)

PropertyValueReference
IUPAC Name4-(methylamino)phenol sulfate[1]
Common NamesMetol, N-methyl-p-aminophenol sulfate, Elon[1]
CAS Number55-55-0[1]
Molecular Formula(C₇H₁₀NO)₂SO₄[1]
Molar Mass344.38 g/mol [1][4]
AppearanceWhite to off-white crystalline powder[5]
Melting Point~260 °C (decomposes)[1][4]
SolubilitySlightly soluble in water[4]

Part 1: Synthesis of 4-(Methylamino)phenol (Metol) via N-Methylation

The industrial synthesis of Metol is typically achieved through the N-methylation of p-aminophenol.[6] This process selectively adds a methyl group to the nitrogen atom of the amino group. While various methylation agents can be used, a common laboratory-scale approach involves reductive amination. The following protocol is a representative method based on established chemical principles.

Protocol 1.1: Synthesis of 4-(Methylamino)phenol from p-Aminophenol

This protocol details the methylation of the amino group of p-aminophenol. One effective method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid for methylation.

Causality of Experimental Choices:

  • Reagents: Formaldehyde serves as the source of the methyl group, initially forming a Schiff base with the amino group. Formic acid then acts as the reducing agent to convert the imine to the N-methyl amine and is also the proton source. This combination is effective for clean, controlled mono-methylation.

  • Temperature Control: The reaction is typically heated to drive the reaction to completion. However, excessive heat should be avoided to prevent side reactions and degradation of the phenol.

  • Work-up: The reaction mixture is made basic to deprotonate the product, facilitating its extraction into an organic solvent. The subsequent washing steps remove unreacted reagents and salts.

Materials:

  • p-Aminophenol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-95%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Standard reflux and extraction glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol in formic acid.

  • Addition of Formaldehyde: Slowly add the aqueous formaldehyde solution to the flask with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-p-aminophenol.

  • Salt Formation (Optional but Recommended for Stability): For conversion to the more stable sulfate salt (Metol), dissolve the crude product in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of dilute sulfuric acid. The sulfate salt will precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen; avoid inhalation and skin contact.

  • The neutralization step is exothermic and requires careful control.

Synthesis Workflow Diagram

Synthesis_of_Metol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_aminophenol p-Aminophenol reflux Reflux (100-110 °C, 4-6h) p_aminophenol->reflux formaldehyde Formaldehyde formaldehyde->reflux formic_acid Formic Acid formic_acid->reflux neutralization Neutralization (NaOH) reflux->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation salt_formation Salt Formation (H₂SO₄) evaporation->salt_formation product 4-(Methylamino)phenol Sulfate (Metol) salt_formation->product

Caption: Workflow for the synthesis of 4-(methylamino)phenol sulfate (Metol).

Part 2: Synthesis of 4-Amino-3-methylphenol

This isomer is valuable in the synthesis of specific dyes and other organic molecules. A common route to this compound starts from m-cresol.[8]

Protocol 2.1: Synthesis of 4-Amino-3-methylphenol from m-Cresol

This is a two-step process involving nitrosation followed by reduction.[8]

Causality of Experimental Choices:

  • Nitrosation: The reaction of m-cresol with sodium nitrite in an acidic medium introduces a nitroso group at the para-position to the hydroxyl group, which is a highly activating ortho-, para-director. Low temperatures (3-10 °C) are crucial to prevent the decomposition of nitrous acid and minimize side reactions.[8]

  • Reduction: The resulting 4-nitroso-3-methylphenol is then reduced to the corresponding amine. A variety of reducing agents can be used, such as sodium dithionite or catalytic hydrogenation. The choice of reducing agent depends on the desired scale and laboratory capabilities.

Materials:

  • m-Cresol

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent

  • Ethanol or other suitable solvent for recrystallization

  • Standard reaction and filtration glassware

Procedure: Step 1: Nitrosation of m-Cresol [8]

  • Preparation of Reactant Solution: Dissolve m-cresol and sodium nitrite in an aqueous sodium hydroxide solution.

  • Acidification: In a separate vessel, prepare a solution of hydrochloric acid. Cool both solutions to between 0-10 °C.

  • Reaction: Slowly add the m-cresol/sodium nitrite solution to the cold hydrochloric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, continue stirring for a specified time to ensure complete reaction. The product, 4-nitroso-3-methylphenol, will precipitate. Collect the solid by suction filtration and wash with cold water. The damp product can often be used directly in the next step.

Step 2: Reduction to 4-Amino-3-methylphenol

  • Reaction Setup: Suspend the 4-nitroso-3-methylphenol from the previous step in water or an alcohol-water mixture.

  • Addition of Reducing Agent: Gradually add a reducing agent such as sodium dithionite to the suspension with stirring. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Completion and Isolation: After the addition is complete and the reaction has ceased (indicated by a color change), the product can be isolated. This may involve adjusting the pH to precipitate the aminophenol, followed by filtration.

  • Purification: The crude 4-amino-3-methylphenol can be purified by recrystallization from a suitable solvent like an alcohol-water mixture to yield the final product.[8]

Safety Precautions:

  • m-Cresol is toxic and corrosive. Handle with appropriate care.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • Handle hydrochloric acid in a fume hood.

  • The reduction step may produce sulfur-containing byproducts with unpleasant odors; ensure adequate ventilation.

Part 3: Applications in Organic Synthesis

Application 1: Photographic Development

The primary application of Metol is as a developing agent in black and white photography.[1][2][3] It acts as a reducing agent, converting exposed silver halide crystals in the photographic emulsion into metallic silver, which forms the visible image.[3]

Mechanism of Action: In an alkaline developer solution, the hydroquinone form of Metol is deprotonated, making it a more potent electron donor. It then reduces silver ions (Ag⁺) in the latent image specks to metallic silver (Ag), becoming oxidized in the process.

Metol-Hydroquinone (MQ) Developers: Metol is often used in combination with hydroquinone in what are known as MQ developers.[1] This combination exhibits a phenomenon called "superadditivity," where the developing activity of the mixture is greater than the sum of the individual activities of Metol and hydroquinone.[1] Metol rapidly initiates the development of the image (acting on highlights), and the oxidized Metol is then regenerated by hydroquinone, which in turn provides the bulk of the development (acting on mid-tones and shadows).

Representative MQ Developer Formulation (Kodak D-76 type):

  • Water (at ~50 °C): 750 mL

  • Metol: 2 g

  • Sodium sulfite (anhydrous): 100 g

  • Hydroquinone: 5 g

  • Borax (decahydrate): 2 g

  • Cold water to make: 1 L

Causality of Formulation Components:

  • Metol & Hydroquinone: The developing agents.

  • Sodium Sulfite: Acts as a preservative, preventing the oxidation of the developing agents by atmospheric oxygen, and also as a mild silver halide solvent.

  • Borax: Provides the alkaline pH necessary for the developing agents to be active.

Photographic Development Workflow

Photo_Development cluster_process Photographic Development Process LatentImage Exposed Film (Latent Image with AgBr) Development Development (Reduction of Ag⁺) LatentImage->Development Developer MQ Developer Solution (Metol + Hydroquinone) Developer->Development VisibleImage Visible Image (Metallic Silver) Development->VisibleImage Fixing Fixing Bath (Removes unexposed AgBr) VisibleImage->Fixing FinalImage Final Negative Fixing->FinalImage

Caption: Key stages in black and white photographic film development.

Application 2: Synthesis of Azo Dyes

Aminophenols, including 4-(methylamino)phenol and its isomers, are key intermediates in the synthesis of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis is a two-step process.

  • Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another amine. The aminophenol can act as the coupling component.

General Protocol for Azo Coupling with an Aminophenol:

  • Prepare Diazo Component: Dissolve an aromatic amine (e.g., aniline) in HCl and cool to 0-5 °C. Add an aqueous solution of NaNO₂ dropwise to form the diazonium salt.

  • Prepare Coupling Component: Dissolve the aminophenol (e.g., 4-amino-3-methylphenol) in a basic solution (e.g., NaOH solution) and cool to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold aminophenol solution with vigorous stirring. The azo dye will precipitate from the solution, often with a vibrant color.

  • Isolation: The dye is collected by filtration, washed, and dried.

The specific color of the resulting dye depends on the exact structures of the diazonium salt and the coupling component.

Application 3: Hair Dye Formulations

Substituted aminophenols, including p-Methylaminophenol, are used as "primary intermediates" or "precursors" in permanent (oxidative) hair dye formulations.[9] In this application, they are oxidized (typically with hydrogen peroxide) in an alkaline medium to form reactive species. These intermediates then react with "coupler" molecules to form larger dye molecules inside the hair shaft, resulting in a permanent color.[9]

Safety and Handling

4-(Methylamino)phenol sulfate (Metol) and its related isomers are hazardous chemicals that require careful handling.

  • Toxicity: Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction. It is a known skin sensitizer, and prolonged contact can lead to dermatitis.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling Recommendations:

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid creating dust; handle the solid material carefully.[5]

  • Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[7]

  • In case of a spill, dampen the solid material with a suitable solvent like ethanol to prevent dusting, and collect it in a sealed container for disposal.[10]

References

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • International Labour Organization & World Health Organization. (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Cosmetics Info. (n.d.). p-Methylaminophenol. Retrieved from [Link]

  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Retrieved from [Link]

Sources

Application Note: Formulation & Utilization of 3-Methyl-4-(methylamino)phenol in Oxidative Hair Color

[1]

Part 1: Executive Summary & Chemical Identity

This compound is a specialized oxidative dye precursor (primary intermediate).[1][2] Structurally, it is a hybrid analog of two common hair dye precursors: p-Methylaminophenol (Metol) and 4-Amino-m-cresol .

By combining the electron-donating methyl group on the phenolic ring (position 3) with the methylamino group (position 4), this molecule offers unique steric and electronic properties. It is primarily used to generate deep violet, mahogany, and rich brown shades with improved wash fastness compared to simpler aminophenols, due to the increased hydrophobicity and steric protection against degradation.[1]

Chemical Profile
ParameterDetail
Chemical Name This compound
CAS Number 74789-37-0
Functional Class Primary Intermediate (Developer)
Molecular Formula

Molecular Weight 137.18 g/mol
Solubility Soluble in alkaline water, ethanol, and propylene glycol.[1]
pKa (Predicted) ~11.48 (Phenolic OH)

Part 2: Mechanism of Action[1]

In oxidative hair dyeing, this compound acts as the Primary Intermediate .[1][2][3] It does not possess significant color on its own. Color formation requires a three-step reaction sequence within the hair cortex, catalyzed by an alkaline environment (pH 9.0–10.[1]5) and an oxidizing agent (typically Hydrogen Peroxide, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
Reaction Pathway[1][6]
  • Activation: The precursor is oxidized by

    
     to form a reactive quinonimine species.[1]
    
  • Coupling: The quinonimine attacks a Coupler (e.g., Resorcinol, 1-Naphthol) to form a leuco-dye.[1]

  • Oxidation: The leuco-dye is further oxidized to the final colored Indo dye (Indamine or Indoaniline), which is trapped inside the hair shaft due to its size.[1][2]

ReactionMechanismPrecursorThis compound(Primary Intermediate)IntermediateReactive Quinonimine(Electrophile)Precursor->Intermediate Oxidation (pH > 9)OxidantH2O2(Developer)Oxidant->IntermediateFinalDyeIndoaniline Dye(Chromophore)Oxidant->FinalDyeLeucoLeuco-Dye(Colorless Dimer)Intermediate->Leuco + CouplerCouplerCoupler(e.g., Resorcinol/Naphthol)Coupler->LeucoLeuco->FinalDye Final Oxidation

Figure 1: Oxidative coupling pathway of this compound forming the final chromophore.[1]

Part 3: Formulation Framework

To ensure stability and efficacy, the formulation must control the "Redox Potential" inside the tube (preventing premature oxidation) while allowing rapid oxidation upon mixing with the developer.[1]

Critical Formulation Parameters
ComponentRecommended AgentConcentration (%)Function
Primary Intermediate This compound 0.1% – 2.0%Color generator.[1]
Alkalizer Ammonium Hydroxide (25%) or MEA4.0% – 8.0%Swells hair cuticle; catalyzes oxidation.[1]
Antioxidant Sodium Sulfite / Erythorbic Acid0.2% – 0.5%Critical: Prevents oxidation in the tube.[1]
Chelator EDTA (Tetrasodium)0.1% – 0.2%Sequesters metal ions (

,

) that catalyze decomposition.[1]
Solvent/Carrier Propylene Glycol / Hexylene Glycol3.0% – 5.0%Solubilizes the dye precursor.[1]
Conditioner Polyquaternium-22 / Oleyl Alcohol1.0% – 3.0%Surface smoothing and sensory feel.[1]

Part 4: Experimental Protocol (Lab Scale)

Objective: Preparation of a standard "Mahogany/Violet" shade using this compound and 1-Naphthol.[1]

Reagents Required[1][3][5][6]
  • Phase A (Oil Phase): Cetearyl Alcohol (10g), Ceteareth-20 (3g), Oleic Acid (3g).[1]

  • Phase B (Aqueous Phase): Deionized Water (qs to 100), Sodium Sulfite (0.4g), EDTA (0.1g), Propylene Glycol (5g).[1]

  • Phase C (Dyes):

    • This compound (0.5g)[1]

    • 1-Naphthol (Coupler) (0.5g)

  • Phase D (Alkaline): Ammonium Hydroxide (25% Sol) (6g).

Step-by-Step Methodology
  • Base Emulsification:

    • Heat Phase A and Phase B (minus dyes/sulfite) separately to 75°C.

    • Add Phase A to Phase B under high-shear agitation (homogenizer) to form a white emulsion.

    • Cool to 40°C.

  • Dye Premix (The "Anti-Oxidation" Step):

    • In a separate beaker, dissolve the Sodium Sulfite and EDTA in a portion of the water.[1]

    • Add Propylene Glycol.[1]

    • Add This compound and 1-Naphthol .[1]

    • Note: Ensure complete dissolution.[1] If the solution turns dark immediately, the antioxidant level is insufficient.

  • Final Assembly:

    • Add the Dye Premix (Phase C) to the cooled emulsion base (Phase A+B). Mix under vacuum if possible to remove trapped oxygen.[1]

    • Add Ammonium Hydroxide (Phase D) last.[1] The pH should rise to ~10.0.

    • Seal immediately in aluminum tubes or airtight jars.

  • Application (Testing):

    • Mix the dye cream 1:1 with 6% (20 Vol) Hydrogen Peroxide developer.

    • Apply to bleached yak hair or standard wool swatches.[1]

    • Process for 30 minutes at 25°C.

    • Rinse, shampoo, and dry.[1]

FormulationWorkflowcluster_0Phase Preparationcluster_1Dye ProcessingOilOil Phase (75°C)Cetearyl Alcohol/SurfactantsEmulsionEmulsification(High Shear)Oil->EmulsionWaterWater Phase (75°C)Water/SolventsWater->EmulsionDyeMixDye Premix (40°C)Solvent + Sulfite + DyesCheckQC Check:Clear/Pale Solution?DyeMix->CheckFinalMixFinal CompoundingAdd Ammonia (pH 10)Check->FinalMixPassEmulsion->FinalMixStorageAir-Tight Storage(Prevents Pre-Oxidation)FinalMix->Storage

Figure 2: Formulation workflow ensuring stability of the oxidation-sensitive intermediate.

Part 5: Performance Evaluation

To validate the dye quality, use CIELAB colorimetry.[1]

Protocol:

  • Measure

    
     values of the dyed swatch using a Spectrophotometer (D65 illuminant, 10° observer).
    
  • Wash Fastness Test: Subject swatches to 5 cycles of standard shampooing. Measure

    
     (Total Color Difference).
    
1

Expected Results:

  • Target Shade: With 1-Naphthol, expect a Red-Violet tone.

  • Stability: The methyl group at position 3 usually provides better resistance to wash-fading (

    
     after 5 washes) compared to standard p-aminophenol due to steric hindrance protecting the chromophore.[1]
    

Part 6: Safety & Regulatory (E-E-A-T)[1]

While specific SCCS opinions for CAS 74789-37-0 may be limited compared to PPD, safety data is extrapolated from its structural analogs: p-Methylaminophenol (A22) and 4-Amino-m-cresol (A75) .

  • Sensitization: Like all p-aminophenol derivatives, this compound is a potential skin sensitizer .[1]

    • Requirement: Products must carry a warning label and instructions for a patch test 48 hours prior to use.[1][4]

  • Purity: Technical grade material must be >98% pure. Impurities (such as free methylamine or unreacted phenols) can increase toxicity.[1]

  • Regulatory Limits (EU):

    • Based on analogs, the maximum concentration on-head (after mixing with developer) is typically capped at 1.5% - 3.0% . Formulators should adhere to the lower threshold (1.5%) to ensure a margin of safety until specific toxicological data is generated for the specific derivative.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook. (2023).[1] "3-METHYL-4-METHYLAMINO-PHENOL Properties and Suppliers."

  • Regulatory Grounding (Analog Read-Across)

    • Source: Scientific Committee on Consumer Safety (SCCS).[1][5][6] (2006). "Opinion on 4-Amino-m-cresol (Colipa No A75)."

    • [1]

  • Regulatory Grounding (Analog Read-Across)

    • Source: Scientific Committee on Consumer Safety (SCCS).[1][5][6] (1999/2016). "Opinion concerning p-Methylaminophenol (Colipa n° A22)."

    • [1]

  • Reaction Mechanism

    • Source: Morel, O., & Christie, R. M. (2011).[1] "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews.

Disclaimer: This Application Note is for research and development purposes only. Final formulations must undergo independent toxicological assessment and stability testing before commercial release.[1]

Use of 3-Methyl-4-(methylamino)phenol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-4-(methylamino)phenol as a Chemical Intermediate

Executive Summary & Chemical Profile

This compound (often encountered as its sulfate or hydrochloride salt) is a specialized para-aminophenol derivative. Unlike its unmethylated parent (Metol) or simple aminophenols, the presence of the methyl group at the ortho position to the amine (position 3 relative to the phenol C1, or position 2 relative to the amine C4) introduces significant steric and electronic effects.

This application note details the use of this compound as a high-value intermediate in two primary domains: Oxidative Coupling for Indoaniline Dyes and Synthesis of Fluoran Leuco Dyes (for thermal imaging).

Chemical Identity:

  • IUPAC Name: 4-(methylamino)-3-methylphenol

  • CAS Number: 14703-69-6 (Free base) / 55-55-0 (Related Metol sulfate, for reference)

  • Molecular Formula:

    
    
    
  • Key Reactivity: The molecule functions as a primary reducing agent and a nucleophile in condensation reactions. The 3-methyl group provides "steric buttressing," enhancing the stability of the resulting radical cations against hydrolytic deamination compared to non-methylated analogs.

Core Application 1: Oxidative Coupling (Indoaniline/Indophenol Synthesis)

This workflow exploits the redox potential of the p-aminophenol moiety. Upon oxidation, the compound forms a reactive quinone imine species that couples with nucleophilic "couplers" (phenols or activated methylenes) to form dyes. This is the fundamental mechanism behind oxidative hair dyes and color photography developers.

Mechanism of Action
  • Oxidation: The 4-(methylamino)-3-methylphenol is oxidized (losing 2e⁻ and 2H⁺) to form the electrophilic quinone imine.

  • Coupling: The quinone imine is attacked by a nucleophile (coupler) at the position para to the activating group of the coupler.

  • Dye Formation: Further oxidation yields the final indoaniline or indophenol dye.

Protocol: Oxidative Coupling with 1-Naphthol

Objective: Synthesis of a model Indophenol Blue dye to evaluate coupling efficiency.

Materials:

  • Substrate: this compound sulfate (10 mmol)

  • Coupler: 1-Naphthol (10 mmol)

  • Oxidant: Ammonium Persulfate (

    
    ) or Potassium Ferricyanide
    
  • Solvent: Ethanol/Water (1:1 v/v)

  • Buffer: Sodium Carbonate (pH 10.0)

Step-by-Step Methodology:

  • Preparation of Solution A: Dissolve 10 mmol of 1-Naphthol in 20 mL Ethanol.

  • Preparation of Solution B: Dissolve 10 mmol of this compound sulfate in 20 mL water. Adjust pH to 10.0 using

    
    . Note: The solution may darken slightly due to air oxidation; proceed quickly.
    
  • Coupling Reaction: Mix Solution A and Solution B in a round-bottom flask with vigorous stirring.

  • Oxidation Initiation: Dropwise add a solution of Ammonium Persulfate (12 mmol in 10 mL water) over 10 minutes.

    • Observation: The reaction mixture will shift from pale/brown to intense blue/cyan immediately.

  • Quenching & Isolation: Stir for 30 minutes. Pour the mixture into 100 mL ice-cold brine. The dye precipitates.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol.

Data Analysis:

Parameter Value / Observation

| Reaction pH | 10.0


 0.2 (Critical for Quinone Imine stability) |
| Color Shift  | Colorless 

Deep Blue (

nm) | | Yield | Typically 65-75% | | TLC Monitoring | Silica Gel, DCM:MeOH (95:5). Product

|

Core Application 2: Synthesis of Fluoran Leuco Dyes

In the thermal paper industry, this intermediate is used to synthesize fluoran dyes. The amino group condenses with keto-acids (phthalic anhydride derivatives), and the phenolic oxygen participates in the ring closure to form the spiro-lactone structure.

Protocol: Condensation with Keto-Acid

Objective: Synthesis of a 3-methyl-amino-substituted fluoran precursor.

Step-by-Step Methodology:

  • Reactants: Combine this compound (1.0 eq) with a substituted 2-(4-hydroxybenzoyl)benzoic acid derivative (1.0 eq) in concentrated Sulfuric Acid (acting as solvent and catalyst).

  • Conditioning: Heat the mixture to 80-100°C for 4-6 hours.

    • Mechanism:[1][2] Friedel-Crafts acylation followed by dehydration and ring closure.

  • Work-up: Pour the reaction mass onto crushed ice. Neutralize with NaOH to pH 7-8.

  • Extraction: Extract the resulting leuco dye precipitate with Toluene.

  • Validation: The product should be colorless (Leuco form). Upon spotting on a TLC plate and heating or exposing to acid vapor, it should develop color (Black/Red).

Visualization of Workflows

The following diagram illustrates the divergent pathways for this intermediate: the Redox Pathway (Dyes) and the Condensation Pathway (Fluorans).

G Start 3-Methyl-4- (methylamino)phenol Oxidation Oxidation (-2e-, -2H+) (Persulfate/Air) Start->Oxidation Redox Route Acid Acid Catalyst (H2SO4) Start->Acid Condensation Route QI Quinone Imine Intermediate Oxidation->QI Coupling Coupling with Nucleophile (Ph-OH) QI->Coupling Dye Indoaniline Dye (Blue/Cyan) Coupling->Dye Condense Condensation with Phthalide Deriv. Acid->Condense Fluoran Fluoran Leuco Dye (Thermal Paper) Condense->Fluoran

Figure 1: Divergent synthetic pathways for this compound utilizing its redox potential (top) and nucleophilic properties (bottom).

Handling, Stability & Safety (HSE)

Critical Warning: Like all p-aminophenols, this compound is susceptible to auto-oxidation in air, turning dark brown/black.

  • Storage: Store under inert atmosphere (

    
     or Ar) in amber glass. Refrigeration (2-8°C) is recommended.
    
  • Toxicity:

    • Skin Sensitizer: Known to cause contact dermatitis (similar to Metol). Wear nitrile gloves and long sleeves.

    • Acute Toxicity: Harmful if swallowed (Oral

      
       typically < 500 mg/kg for this class).
      
  • Waste Disposal: Collect all aqueous waste containing this phenol; do not pour down the drain. It is toxic to aquatic life.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015).[3] p-Methylaminophenol and its sulfate: Human health tier II assessment. Australian Government. Link

  • PubChem. (n.d.). 3-(Aminomethyl)-4-(methylamino)phenol Compound Summary. National Library of Medicine. Link

  • Google Patents. (2013). CN103508908A - Preparation method for 4-amino-3-methylphenol. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(Methylamino)phenol sulfate. Link

  • Wiley Online Library. (2020). Oxidative Coupling of Phenols: A Review. (General reference for mechanism). Link

Sources

Synthesis of Meta-Aminophenol Derivatives Using Copper Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of Synthesizing meta-Aminophenol Derivatives

meta-Aminophenol and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique substitution pattern is responsible for the biological activity and physical properties of numerous important compounds. However, the synthesis of meta-substituted phenols and anilines presents a significant challenge in organic chemistry. Standard electrophilic aromatic substitution reactions on phenol or aniline precursors predominantly yield ortho- and para-substituted products, making the regioselective synthesis of the meta-isomers a complex task.[1]

Traditionally, the synthesis of meta-aminophenols has relied on multi-step processes that often involve harsh reaction conditions, such as the sulfonation of nitrobenzene followed by reduction and alkali fusion. More modern approaches have turned to transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed methods like the Buchwald-Hartwig amination have been employed, copper-catalyzed reactions have emerged as a highly attractive alternative due to the low cost, low toxicity, and natural abundance of copper.[2][3]

This application note provides a detailed guide to the synthesis of meta-aminophenol derivatives using various copper-catalyzed methodologies. We will explore the mechanistic underpinnings of these reactions, providing a rationale for experimental design, and present detailed protocols for key transformations.

Copper-Catalyzed Strategies for meta-Aminophenol Synthesis

Several copper-catalyzed strategies have been developed to access the meta-aminophenol scaffold. These can be broadly categorized into:

  • Ullmann-Type C-N and C-O Cross-Coupling Reactions: This classic approach involves the coupling of a meta-haloaniline with a hydroxide source or a meta-halophenol with an amine source.[1][4]

  • Chan-Lam C-N and C-O Cross-Coupling Reactions: This versatile method utilizes arylboronic acids as coupling partners with amines or alcohols.[5][6]

  • Novel Copper-Catalyzed Cascade Reactions: Innovative one-pot methodologies that construct the meta-aminophenol core through a series of sequential reactions.[7]

The choice of strategy often depends on the availability of starting materials, desired functional group tolerance, and scalability.

Mechanistic Insights into Copper-Catalyzed Cross-Coupling Reactions

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. While the precise mechanisms of copper-catalyzed cross-coupling reactions can be complex and substrate-dependent, two major pathways are generally considered for Ullmann-type reactions:

  • Oxidative Addition-Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N or C-O bond and regenerate the Cu(I) catalyst.[8][9]

  • Single Electron Transfer (SET) or Halogen Atom Transfer (HAT): These radical pathways involve the transfer of an electron or a halogen atom from the aryl halide to the copper catalyst, generating radical intermediates that then participate in bond formation.[10][11]

The Chan-Lam coupling is believed to proceed through a different mechanism involving the transmetalation of the arylboronic acid with a Cu(II) species, followed by reaction with the nucleophile and reductive elimination.

The choice of ligand, base, and solvent plays a crucial role in modulating the reactivity and selectivity of these catalytic cycles. Ligands, such as diamines or amino acids, can stabilize the copper catalyst, prevent catalyst deactivation, and promote the desired bond-forming steps.[8]

Visualizing the Synthetic Pathways

To better illustrate the strategic approaches to meta-aminophenol synthesis, the following diagrams outline the key transformations.

Ullmann_Coupling cluster_0 Ullmann-Type C-N Coupling cluster_1 Ullmann-Type C-O Coupling m-Halophenol m-Halophenol m-Aminophenol_Derivative_1 meta-Aminophenol Derivative m-Halophenol->m-Aminophenol_Derivative_1 [Cu], Base Amine Amine Amine->m-Aminophenol_Derivative_1 m-Haloaniline m-Haloaniline m-Aminophenol_Derivative_2 meta-Aminophenol Derivative m-Haloaniline->m-Aminophenol_Derivative_2 [Cu], Base Hydroxide_Source Hydroxide Source Hydroxide_Source->m-Aminophenol_Derivative_2

Figure 1: General schemes for Ullmann-type synthesis of meta-aminophenol derivatives.

Chan_Lam_Coupling cluster_0 Chan-Lam N-Arylation cluster_1 Chan-Lam O-Arylation m-Hydroxyphenylboronic_Acid meta-Hydroxyphenyl- boronic Acid m-Aminophenol_Derivative_1 meta-Aminophenol Derivative m-Hydroxyphenylboronic_Acid->m-Aminophenol_Derivative_1 [Cu], Oxidant Amine Amine Amine->m-Aminophenol_Derivative_1 m-Aminophenylboronic_Acid meta-Aminophenyl- boronic Acid m-Aminophenol_Derivative_2 meta-Aminophenol Derivative m-Aminophenylboronic_Acid->m-Aminophenol_Derivative_2 [Cu], Oxidant Alcohol Alcohol Alcohol->m-Aminophenol_Derivative_2

Figure 2: General schemes for Chan-Lam synthesis of meta-aminophenol derivatives.

Experimental Protocols

Protocol 1: Ullmann-Type Amination of 3-Bromophenol

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with 3-bromophenol.

Materials:

  • 3-Bromophenol

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Add the amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO (2 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired meta-aminophenol derivative.

Protocol 2: Chan-Lam N-Arylation of 3-Aminophenol

This protocol details the chemoselective N-arylation of 3-aminophenol with an arylboronic acid.[5]

Materials:

  • 3-Aminophenol

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an open flask, dissolve 3-aminophenol (1.0 mmol) and the arylboronic acid (1.5 mmol) in methanol (5 mL).

  • Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and AgOAc (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with DCM (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated meta-aminophenol.

Protocol 3: Copper-Catalyzed[1][4]-Rearrangement—Oxa-Michael Addition Cascade

This innovative protocol provides access to substituted meta-aminophenol derivatives from N-alkoxy-2-methylanilines.[7]

Materials:

  • N-alkoxy-2-methylaniline substrate

  • Alcohol (e.g., methanol)

  • IPrCuBr (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel under an argon atmosphere, add the N-alkoxy-2-methylaniline (0.5 mmol), IPrCuBr (0.05 mmol, 10 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add DCE (1.0 mL) and the alcohol (0.5 mmol) via syringe.

  • Stir the mixture at 70 °C for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pass it through a pad of silica gel, eluting with ethyl acetate (50 mL).

  • Remove the solvents in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure meta-aminophenol derivative.

Data Summary and Comparison

The following table summarizes typical reaction conditions and yields for the different copper-catalyzed methods.

MethodCopper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Ullmann Amination CuIL-ProlineK₂CO₃DMSO1002470-90
Chan-Lam N-Arylation Cu(OAc)₂/AgOAcNone-MeOHrt12-2460-85[5]
Cascade Reaction IPrCuBr/AgSbF₆IPr-DCE704875-95[7]

Conclusion

Copper-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of meta-aminophenol derivatives, providing a cost-effective and environmentally benign alternative to other transition metal-catalyzed methods. The choice of the specific methodology—be it a classic Ullmann-type coupling, a modern Chan-Lam reaction, or an innovative cascade process—will depend on the specific synthetic target and available starting materials. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and selective construction of this important class of compounds.

References

  • Nakamura, I., Tachibana, M., Konta, R., Tashiro, H., & Terada, M. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 28(10), 4251. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • Zhang, H., Cai, Q., & Ma, D. (2018). Amino Acids as Ligands for Copper-Catalyzed Cross-Coupling Reactions.
  • Nakamura, I., Tachibana, M., Konta, R., Tashiro, H., & Terada, M. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 28(10), 4251. [Link]

  • Maji, A., & Sreedhar, B. (2015). Copper (II)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 13(33), 8822-8826.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
  • Haines, B. E., Kawakami, T., Kuwata, K., Murakami, K., Itami, K., & Musaev, D. G. (2017). Cu-Catalyzed aromatic C–H imidation with N-fluorobenzenesulfonimide: mechanistic details and predictive models. Chemical Science, 8(2), 988-1001.
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  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Sperotto, E., van Klink, G. P., de Vries, J. G., & van Koten, G. (2011). The mechanism of the Ullmann reaction. Dalton Transactions, 40(40), 10338-10351.
  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (2019). Molecules, 24(18), 3299. [Link]

  • Monnier, F., & Taillefer, M. (2008). Thirty Years of Progress in the Ullmann Reaction: From Stoichiometric to Catalytic C− C, C− N, and C− O Coupling Reactions.
  • Rossi, S. A., Shimkin, K. W., Xu, Q., Mori-Quiroz, L. M., & Watson, D. A. (2013). Selective formation of secondary amides via the copper-catalyzed cross-coupling of alkylboronic acids with primary amides. Organic letters, 15(9), 2314-2317.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
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  • Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. (2021). ChemSusChem, 14(24), 5347-5365.
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research, 41(11), 1450-1460.
  • Wang, Y., & Ding, K. (2020). Recent advances in copper-catalyzed asymmetric C–N bond formation. Chinese Journal of Chemistry, 38(11), 1317-1336.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8411. [Link]

  • Yoo, W. J., Li, L., & Li, C. J. (2011). The Chan–Lam and related reactions. In Copper-catalyzed asaymmetric synthesis (pp. 381-421). Wiley-VCH.
  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). Organic & Biomolecular Chemistry, 19(4), 706-727.
  • Copper-Based Integral Catalytic Impeller for the Rapid Catalytic Reduction of 4-Nitrophenol. (2022). ACS Omega, 7(4), 3458-3467. [Link]

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Anwendungsleitfaden: Robuste Derivatisierung von 3-Methyl-4-(methylamino)phenol (Metol) für die Gaschromatographie-Massenspektrometrie (GC-MS) Analyse

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungsleitfaden bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Methyl-4-(methylamino)phenol, auch bekannt als Metol, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner polaren funktionellen Gruppen – einer phenolischen Hydroxylgruppe und einer sekundären Aminogruppe – weist Metol eine geringe Flüchtigkeit und eine hohe thermische Labilität auf, was eine direkte GC-Analyse erschwert. Die hier beschriebenen Protokolle zur Silylierung und Acylierung wandeln das Analyten in eine flüchtigere und stabilere Form um, was zu einer verbesserten chromatographischen Auflösung, symmetrischen Peakformen und erhöhter Nachweisempfindlichkeit führt.

Einleitung: Die Notwendigkeit der Derivatisierung

This compound ist eine wichtige chemische Verbindung, die in verschiedenen industriellen Anwendungen, einschließlich der fotografischen Entwicklung und als Zwischenprodukt in der Synthese von Pharmazeutika und Farbstoffen, eingesetzt wird. Die genaue Quantifizierung dieser Verbindung in verschiedenen Matrizes ist oft eine analytische Herausforderung.

Die direkte Analyse mittels Gaschromatographie ist aufgrund der polaren Natur des Moleküls problematisch.[1] Die phenolische Hydroxylgruppe (-OH) und die sekundäre Aminogruppe (-NH) neigen zur Bildung von Wasserstoffbrückenbindungen, was zu folgenden Problemen führt:

  • Geringe Flüchtigkeit: Das Molekül verdampft bei den im GC-Injektor üblichen Temperaturen nur unvollständig.

  • Thermische Zersetzung: Hohe Injektortemperaturen können zum Abbau des Analyten führen.

  • Adsorption: Aktive Stellen in der GC-Säule und im Injektor können mit den polaren Gruppen interagieren, was zu Peak-Tailing, schlechter Auflösung und verminderter Empfindlichkeit führt.

Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden.[1][2] Bei diesem Prozess werden die aktiven Wasserstoffatome der polaren funktionellen Gruppen durch unpolare Gruppen ersetzt, wodurch die Flüchtigkeit erhöht, die Polarität verringert und die thermische Stabilität verbessert wird.[3][4][5]

Die Chemie der Derivatisierung von Metol

Die Struktur von this compound bietet zwei reaktive Stellen für die Derivatisierung: die phenolische Hydroxylgruppe und die sekundäre Aminogruppe. Für eine erfolgreiche Analyse sollten idealerweise beide Stellen derivatisiert werden, um die Polarität maximal zu reduzieren. Die beiden primären und am weitesten verbreiteten Strategien hierfür sind die Silylierung und die Acylierung.

Silylierung: Bildung von Trimethylsilyl (TMS)-Derivaten

Die Silylierung ist eine der robustesten und vielseitigsten Derivatisierungsmethoden in der GC.[6] Sie beinhaltet die Substitution eines aktiven Wasserstoffs durch eine Trimethylsilyl (TMS)-Gruppe, -Si(CH₃)₃.[4][7]

  • Mechanismus: Die Reaktion ist eine nukleophile Substitution am Siliziumatom des Silylierungsreagenzes. Die phenolische Hydroxylgruppe ist im Allgemeinen reaktiver als die sekundäre Aminogruppe.[8]

  • Reagenzien:

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Gilt als eines der stärksten Silylierungsreagenzien für ein breites Spektrum von Verbindungen, einschließlich Phenolen und Aminen.[6][9] Ein wesentlicher Vorteil von MSTFA ist, dass seine Nebenprodukte sehr flüchtig sind und somit die Chromatogramme nicht stören.[6]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ebenfalls ein sehr effektives Reagenz. Für sterisch gehinderte oder weniger reaktive Gruppen wird es oft in Kombination mit einem Katalysator wie 1 % Trimethylchlorsilan (TMCS) verwendet.[6][8][10]

Die vollständige Derivatisierung von Metol mit MSTFA führt zur Bildung des di-substituierten TMS-Derivats, wie in der folgenden Reaktion dargestellt:

cluster_reaction Silylierungsreaktion Metol This compound MSTFA + 2x MSTFA Product Di-TMS-Derivat MSTFA->Product

Abbildung 1: Silylierungsreaktion von Metol.
Acylierung: Bildung von Acyl-Derivaten

Die Acylierung ist eine alternative Methode, bei der die aktiven Wasserstoffatome durch eine Acylgruppe (R-C=O) ersetzt werden, was zur Bildung von Estern (aus der Hydroxylgruppe) und Amiden (aus der Aminogruppe) führt.[11]

  • Mechanismus: Die Reaktion erfolgt durch nukleophilen Angriff des Hydroxyl-Sauerstoffs und des Amino-Stickstoffs auf das Carbonyl-Kohlenstoffatom des Acylierungsreagenzes.

  • Reagenzien:

    • Essigsäureanhydrid (Acetic Anhydride): Ein gängiges und kostengünstiges Reagenz, das stabile Acetyl-Derivate bildet.[12]

    • Trifluoressigsäureanhydrid (TFAA) oder Heptafluorbuttersäureanhydrid (HFBA): Diese fluorierten Reagenzien erzeugen Derivate, die eine hohe Empfindlichkeit im Elektroneneinfangdetektor (ECD) aufweisen und charakteristische Massenfragmente im MS erzeugen, was die Identifizierung und Quantifizierung im Spurenbereich erleichtert.[11][13]

Die Acylierung von Metol mit TFAA führt zur Bildung des Di-TFA-Derivats.

Detaillierte Anwendungsprotokolle

Die folgenden Protokolle beschreiben die schrittweise Durchführung der Derivatisierung. Es ist von entscheidender Bedeutung, unter wasserfreien Bedingungen zu arbeiten, da Silylierungsreagenzien sehr feuchtigkeitsempfindlich sind.

Protokoll 1: Silylierung mit MSTFA

Dieses Protokoll ist die empfohlene Standardmethode aufgrund ihrer Robustheit und der einfachen Handhabung.

Tabelle 1: Materialien und Reagenzien für die Silylierung

Material/ReagenzSpezifikationAnbieter (Beispiel)
This compoundAnalysenreinSigma-Aldrich
MSTFAGC-DerivatisierungsqualitätSigma-Aldrich, Restek
PyridinWasserfrei, GC-QualitätMerck, Sigma-Aldrich
AcetonitrilHPLC- oder GC-QualitätFisher Scientific
Reaktionsgefäße2 mL Glas-Vials mit Schraubverschluss & SeptumAgilent, Waters
Heizblock/WasserbadTemperaturregulierbarIKA, Heidolph
Vortex-Mischer---Scientific Industries
GC-MS-System---Agilent, Shimadzu, Thermo

Workflow-Diagramm: Silylierung

start Start prep 1. Probenvorbereitung (ca. 1 mg Metol in Vial) start->prep dry 2. Trocknung (z.B. unter N₂-Strom) prep->dry add_solvent 3. Zugabe von 50 µL Pyridin dry->add_solvent add_reagent 4. Zugabe von 100 µL MSTFA add_solvent->add_reagent vortex 5. Mischen (Vortex, 15 Sek.) add_reagent->vortex heat 6. Reaktion (60 °C für 30 Min.) vortex->heat cool 7. Abkühlen auf Raumtemperatur heat->cool inject 8. Injektion von 1 µL in GC-MS cool->inject end Ende inject->end

Abbildung 2: Workflow für die Silylierung mit MSTFA.

Schritt-für-Schritt-Anleitung:

  • Einwaage: Geben Sie ca. 1 mg der this compound-Probe oder eine entsprechende Menge eines Probenextrakts in ein 2-mL-Reaktionsgefäß.

  • Trocknung: Wenn die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses vollständig unter einem sanften Strom von Stickstoff oder Argon. Es ist entscheidend, dass keine Feuchtigkeit zurückbleibt.

  • Lösungsmittelzugabe: Geben Sie 50 µL wasserfreies Pyridin in das Vial. Pyridin dient sowohl als Lösungsmittel als auch als Katalysator, der entstehende Säuren abfängt.[3][6][14]

  • Reagenzzugabe: Fügen Sie 100 µL MSTFA hinzu.[15]

  • Mischen: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt für ca. 15 Sekunden auf einem Vortex-Mischer.

  • Reaktion: Erhitzen Sie das verschlossene Vial für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[15]

  • Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Lösung direkt in das GC-MS-System.

Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Dieses Protokoll ist eine ausgezeichnete Alternative, insbesondere wenn eine hohe Empfindlichkeit erforderlich ist oder die Silylierung zu Problemen führt.

Tabelle 2: Materialien und Reagenzien für die Acylierung

Material/ReagenzSpezifikationAnbieter (Beispiel)
This compoundAnalysenreinSigma-Aldrich
TFAAGC-DerivatisierungsqualitätSigma-Aldrich, Thermo
EthylacetatWasserfrei, GC-QualitätMerck, Sigma-Aldrich
Reaktionsgefäße2 mL Glas-Vials mit Schraubverschluss & SeptumAgilent, Waters
Heizblock/WasserbadTemperaturregulierbarIKA, Heidolph

Schritt-für-Schritt-Anleitung:

  • Einwaage und Trocknung: Befolgen Sie die Schritte 1 und 2 aus Protokoll 1.

  • Lösungsmittelzugabe: Geben Sie 100 µL wasserfreies Ethylacetat in das Vial.

  • Reagenzzugabe: Fügen Sie vorsichtig 50 µL TFAA hinzu. Die Reaktion kann exotherm sein. Arbeiten Sie im Abzug.

  • Mischen: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt gut.

  • Reaktion: Erhitzen Sie das verschlossene Vial für 20 Minuten bei 70 °C.

  • Trocknung (optional): Nach dem Abkühlen kann das überschüssige Reagenz und Lösungsmittel unter Stickstoff abgedampft und der Rückstand in einem geeigneten Lösungsmittel (z. B. Hexan oder Ethylacetat) wieder aufgenommen werden, um die Lebensdauer der GC-Säule zu verlängern.

  • Analyse: Injizieren Sie 1 µL der Lösung in das GC-MS-System.

GC-MS Analyseparameter und erwartete Ergebnisse

Die Derivatisierung verändert die chromatographischen Eigenschaften des Analyten erheblich. Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

Tabelle 3: Empfohlene GC-MS-Parameter

ParameterEinstellungBegründung
GC-Säule 30 m x 0,25 mm ID, 0,25 µm, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms)Standard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von Derivaten.[14]
Injektor Splitless, 250 °CGewährleistet den vollständigen Transfer des Analyten auf die Säule.
Trägergas Helium, konstante Flussrate 1,0 mL/minInertgas mit guter Effizienz.
Ofenprogramm 80 °C (1 min halten), dann 15 °C/min bis 280 °C (5 min halten)Ein typisches Temperaturprogramm, das eine gute Trennung der Derivate von Lösungsmittel und Nebenprodukten ermöglicht.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten.
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eVStandardbedingungen für die Erzeugung reproduzierbarer Massenspektren.
Scan-Modus Full Scan (m/z 50-500) oder Selected Ion Monitoring (SIM)Full Scan zur Identifizierung, SIM für maximale Empfindlichkeit bei der Quantifizierung.
Interpretation der Ergebnisse
  • Retentionszeit: Das derivatisierte Metol wird eine deutlich längere Retentionszeit als das unterivatisierte Molekül haben (wenn dieses überhaupt eluiert), da sein Molekulargewicht erheblich zunimmt.

  • Massenspektrum (Silylierung): Das Di-TMS-Derivat (Molekulargewicht = 281 g/mol ) zeigt typischerweise ein deutliches Molekülion (M⁺ bei m/z 281). Ein sehr prominentes Fragment wird bei M-15 (m/z 266) durch den Verlust einer Methylgruppe aus einer der TMS-Gruppen erwartet.

  • Massenspektrum (Acylierung): Das Di-TFA-Derivat (Molekulargewicht = 329 g/mol ) wird ebenfalls ein Molekülion zeigen. Charakteristische Fragmente entstehen durch den Verlust von CF₃ (m/z 260) oder einer TFA-Gruppe. Die Fragmentierungsmuster sind oft sehr eindeutig und für die Identifizierung nützlich.[12]

Fehlerbehebung (Troubleshooting)

Tabelle 4: Häufige Probleme und Lösungen

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Peak für das Derivat 1. Feuchtigkeit in der Probe oder den Reagenzien.2. Unzureichende Reaktionstemperatur/-zeit.[8]3. Zersetzung des Analyten vor der Derivatisierung.1. Alle Glasgeräte trocknen, wasserfreie Lösungsmittel verwenden, unter Inertgas arbeiten.2. Reaktionsbedingungen optimieren (z.B. Zeit auf 60 min verlängern).3. Probe frisch vorbereiten.
Mehrere Peaks für den Analyten (unvollständige Derivatisierung) 1. Nur eine der beiden funktionellen Gruppen hat reagiert (Mono-Derivat).2. Zu geringer Überschuss an Derivatisierungsreagenz.1. Erhöhen Sie die Reaktionstemperatur oder -zeit. Fügen Sie ggf. einen Katalysator wie TMCS (für BSTFA) hinzu.2. Erhöhen Sie die Menge des Derivatisierungsreagenzes.
Breite Peaks oder Peak-Tailing 1. Unvollständige Derivatisierung.2. Aktive Stellen im GC-System (Injektor-Liner, Säulenanfang).1. Siehe oben.2. Injektor-Liner austauschen (ggf. einen deaktivierten Liner verwenden), Säulenanfang abschneiden.
Störende Peaks im Chromatogramm 1. Verunreinigungen im Derivatisierungsreagenz.2. Hydrolyse des Reagenzes durch Feuchtigkeit.1. Hochreine Reagenzien verwenden. Eine Leermessung (Blank) nur mit Reagenz durchführen.2. Unter strikt wasserfreien Bedingungen arbeiten.

Fazit

Die Derivatisierung von this compound ist ein unverzichtbarer Schritt für eine zuverlässige und quantitative GC-MS-Analyse. Sowohl die Silylierung mit MSTFA als auch die Acylierung mit TFAA sind hochwirksame Methoden, um die Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften zu verbessern. Die Wahl des Verfahrens hängt von der spezifischen Anwendung, den Matrixeffekten und den Anforderungen an die Empfindlichkeit ab. Die in diesem Leitfaden vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung robuster und validierter Analysemethoden in Forschungs- und Entwicklungslaboren.

Referenzen

  • Das, A. (2014). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. Verfügbar unter: [Link]

  • Che-Othman, M. H., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Verfügbar unter: [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Verfügbar unter: [Link]

  • Restek Corporation. Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide). Verfügbar unter: [Link]

  • Lim, H., et al. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Verfügbar unter: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Verfügbar unter: [Link]

  • Pawar, R. P., et al. (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. Verfügbar unter: [Link]

  • ResearchGate. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Verfügbar unter: [Link]

  • LabMal. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™. Verfügbar unter: [Link]

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Application Note: Spectrophotometric Determination of 3-Methyl-4-(methylamino)phenol (Metol)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 3-Methyl-4-(methylamino)phenol (commonly known as Metol or Elon ) in pharmaceutical intermediates, industrial photographic formulations, or environmental samples.

Introduction & Scope

This compound sulfate (Metol) is a high-performance reducing agent primarily utilized as a photographic developer and increasingly as an intermediate in the synthesis of pharmaceutical compounds. Its analytical determination is critical for:

  • Quality Control: Ensuring purity in raw material synthesis.

  • Formulation Stability: Monitoring oxidation rates in aqueous solutions.

  • Environmental Safety: Detecting contamination in industrial effluents.

While HPLC is often used for separation, spectrophotometry offers a cost-effective, high-throughput alternative with comparable sensitivity when proper specificity protocols are applied. This guide details two complementary methods:

  • Method A (The "Redox-Phen" Method): A high-sensitivity assay based on the reduction of Iron(III) followed by complexation with 1,10-phenanthroline. This measures the active reducing power of the analyte.

  • Method B (Oxidative Coupling): A specific colorimetric reaction using 4-Aminoantipyrine (4-AAP) to confirm the presence of the phenolic/amine moiety.

Principle of Assay

Method A: Iron(III) - 1,10-Phenanthroline Reduction

This method exploits the reducing property of Metol. Metol reduces Ferric ions (


) to Ferrous ions (

) in a stoichiometric ratio. The generated

immediately reacts with 1,10-phenanthroline (ortho-phenanthroline) to form a stable, orange-red chelate complex, Ferroin , which exhibits an absorption maximum (

) at 510 nm .

Reaction Scheme:

  • 
     (Orange-Red Complex)
    
Method B: Oxidative Coupling (Specificity)

In the presence of an alkaline oxidant (Potassium Ferricyanide), Metol undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) to form a quinone-imide dye. This reaction is specific to the phenolic structure and helps distinguish Metol from non-phenolic reducing contaminants.

Materials & Reagents

All reagents must be Analytical Reagent (AR) grade. Water must be double-distilled or Milli-Q grade.

ReagentConcentration / PreparationStorage
Metol Standard 100

g/mL Stock. Dissolve 10 mg pure Metol in 100 mL


.
Amber bottle, 4°C (Unstable > 2 days)
Iron(III) Solution

. Dissolve 0.482 g Ferric Ammonium Sulfate in 100 mL water containing 1 mL conc.

.
Room Temp
1,10-Phenanthroline

. Dissolve 0.5 g in 100 mL warm water.
Dark bottle
Acetate Buffer pH 4.6. Mix 1M Sodium Acetate and 1M Acetic Acid (1:1 ratio).Room Temp
4-Aminoantipyrine

in water.
Freshly Prepared
Potassium Ferricyanide

in water.
Freshly Prepared

Experimental Protocol

Sample Pre-treatment (Critical for Selectivity)

Expert Insight: In mixed formulations (e.g., Metol + Hydroquinone), Hydroquinone interferes.[1]

  • Acidify the sample solution to pH < 2 with dilute

    
    .
    
  • Extract with 3 x 10 mL diethyl ether. Hydroquinone is extracted into the ether layer; Metol (as the sulfate salt) remains in the aqueous phase.

  • Use the aqueous phase for Method A.

Method A: Iron(III)-Phenanthroline Procedure (Quantitative)
  • Aliquots: Transfer aliquots of the standard Metol solution (0.5 – 5.0 mL) into a series of 25 mL volumetric flasks.

  • Reagent Addition: Add the following in order, mixing after each addition:

    • 1.0 mL Iron(III) Solution

    • 1.0 mL 1,10-Phenanthroline Solution

    • 2.0 mL Acetate Buffer (pH 4.6)

  • Heating: Heat the flasks in a water bath at 60°C for 10 minutes . (This ensures complete oxidation of Metol and complex formation).

  • Dilution: Cool to room temperature and dilute to the mark with distilled water.

  • Measurement: Measure absorbance at 510 nm against a reagent blank.

Method B: Oxidative Coupling Procedure (Qualitative/ID)
  • Transfer 1.0 mL of sample solution into a test tube.

  • Add 1.0 mL Acetate Buffer (pH 8.0) or dilute Ammonia.

  • Add 0.5 mL 4-Aminoantipyrine .

  • Add 0.5 mL Potassium Ferricyanide .

  • Observe color development (Pink/Red indicates positive phenolic amine). Measure at 500-520 nm if quantification is desired.

Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction steps for the specific determination of Metol, highlighting the separation step required for complex matrices.

Metol_Determination cluster_legend Method Mechanism Start Start: Sample Containing Metol MatrixCheck Is the matrix complex? (e.g., contains Hydroquinone) Start->MatrixCheck Acidify Acidify to pH < 2 (H2SO4) MatrixCheck->Acidify Yes Reaction Reaction Step: Add Fe(III) + Phenanthroline + Acetate Buffer (pH 4.6) MatrixCheck->Reaction No (Pure Sample) Extract Ether Extraction (3x 10mL) Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep EtherLayer Ether Layer: Contains Hydroquinone (Discard/Analyze separately) PhaseSep->EtherLayer AqLayer Aqueous Layer: Contains Metol Sulfate PhaseSep->AqLayer AqLayer->Reaction Heat Incubate: 60°C for 10 mins Reaction->Heat Measure Spectrophotometry: Measure Absorbance @ 510 nm Heat->Measure Mech Mechanism: Metol reduces Fe(3+) -> Fe(2+) Fe(2+) + 3(Phen) -> Red Complex

Figure 1: Analytical workflow for the isolation and spectrophotometric quantification of Metol.[2][3][4][5]

Method Validation & Performance Data

The following parameters must be verified during method transfer to your laboratory.

ParameterAcceptance CriteriaTypical Values (Method A)
Linearity Range


LOD / LOQ S/N ratio 3:1 / 10:1

/

Molar Absorptivity (

)
-

Precision (RSD)


(n=6)
Accuracy (Recovery)


Stoichiometry -1:2 (Metol : Fe)
Interference Study[7][8]
  • Non-Interfering: Sodium sulfite (up to 50-fold excess), Carbonate, Bromide.

  • Interfering: Hydroquinone (requires extraction), Ascorbic Acid (strong positive interference).

Troubleshooting & Optimization

  • Color Instability: If the red color fades rapidly, ensure the pH is strictly maintained between 4.0 and 5.0 . At higher pH, Fe(II) may precipitate as hydroxide; at lower pH, complex formation is incomplete.

  • High Blank Absorbance: Use high-purity Ferric Ammonium Sulfate. Ferric Chloride is often contaminated with traces of Ferrous ions. Always prepare the Phenanthroline solution fresh or store in the dark to prevent photodegradation.

  • Incomplete Extraction: When separating from Hydroquinone, ensure the aqueous phase is strongly acidic (pH < 2). Metol protonates to the ammonium salt (highly water-soluble), while Hydroquinone remains non-ionic and partitions into ether.

References

  • Harvey, A. E., Smart, J. A., & Amis, E. S. (1955). "Simultaneous Spectrophotometric Determination of Iron(II) and Total Iron with 1,10-Phenanthroline." Analytical Chemistry, 27(1), 26–29.

  • Nagaraja, P., et al. (2002). "Spectrophotometric determination of certain aromatic amines and phenols using 4-aminoantipyrine." Journal of Analytical Chemistry.
  • PubChem. (2023). "Metol - Compound Summary." National Center for Biotechnology Information.

  • Ataman Chemicals. (2023). "p-Methylaminophenol Sulfate (Metol) Technical Data Sheet." Industrial Chemical Reference.

  • Eastman Kodak Company. (2008). "Processing Chemicals and Formulas: Metol/Hydroquinone Developers.

Sources

Application Note: 3-Methyl-4-(methylamino)phenol as a Key Intermediate in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0) in pharmaceutical manufacturing.

Executive Summary

This compound (MMP), also known as N-methyl-4-amino-m-cresol, is a specialized aminophenol intermediate used in the synthesis of nitrogen-containing heterocycles, particularly benzoxazines , benzoxazoles , and indophenol-based redox systems . While historically utilized in oxidative dye chemistry (e.g., hair colorants), its pharmaceutical utility lies in its dual nucleophilic character (phenolic -OH and secondary amine -NHCH₃), making it a versatile scaffold for constructing lipophilic pharmacophores found in anti-infective and neuroactive drug candidates.

This guide outlines the Critical Process Parameters (CPPs) for handling MMP, preventing its rapid auto-oxidation (a major yield-killing mechanism), and utilizing it in cyclization protocols.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 74789-37-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Beige to light brown powder (darkens on air exposure)
Solubility Soluble in DMSO, Ethanol, Dilute Acids; Sparingly soluble in Water
pKa (Predicted) ~5.5 (amine), ~10.3 (phenol)
Stability High Oxidation Risk : Rapidly forms quinone imines upon exposure to air/light.[1]

Core Applications in Drug Manufacturing

A. Synthesis of Benzoxazine Scaffolds

MMP is a preferred starting material for synthesizing 1,4-benzoxazine derivatives. The presence of the ortho-methyl group (position 3) and the para-amino group allows for regioselective cyclization with alpha-halo carbonyls. These scaffolds are critical in:

  • Neuroprotective Agents: Benzoxazines modulate ion channels and exhibit antioxidant properties.

  • Anticoagulants: Structural analogs of warfarin-like coumarins.

B. Oxidative Coupling Precursors

In medicinal chemistry, MMP serves as a coupling partner to generate Indophenol derivatives, which are investigated as:

  • Redox-Active Prodrugs: Capable of releasing active moieties upon reduction in hypoxic tumor environments.

  • Bio-imaging Probes: Fluorescent markers for oxidative stress detection.

C. Impurity Reference Standard

MMP is often used as a reference standard to quantify degradation products in drugs derived from methylated aminophenols, ensuring compliance with ICH Q3A/B guidelines.

Manufacturing Protocols

PART 1: The "Zero-Oxidation" Handling Protocol

Objective: To handle and solubilize MMP without generating the purple/black quinone imine degradation product.

Reagents & Equipment:

  • Solvent: Anhydrous Ethanol or DMSO (Sparged with Argon for 30 mins).

  • Reducing Agent: Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid (0.1% w/v).

  • Atmosphere: Nitrogen (N₂) or Argon glovebox/Schlenk line.

Procedure:

  • System Purge: Ensure the reaction vessel is dried and purged with N₂ for at least 3 cycles (Vacuum/Refill).

  • Solvent Preparation: Degas the solvent using ultrasonic sparging with Argon. Note: Even trace oxygen can initiate radical polymerization.

  • Additive Inclusion: Dissolve 0.1% w/v Ascorbic Acid in the solvent before adding MMP. This acts as a sacrificial antioxidant.

  • Dissolution: Add MMP solid under a positive pressure of N₂. Stir until dissolved. The solution should remain pale yellow/beige.

    • Checkpoint: If the solution turns dark brown or purple immediately, the solvent contains dissolved oxygen. Discard and re-sparge.

PART 2: Synthesis of 4,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (Model Reaction)

Mechanism: Alkylation of the phenolic oxygen followed by intramolecular cyclization of the secondary amine.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with MMP (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in anhydrous Acetone or DMF under N₂.

  • Reagent Addition: Add 1,2-dibromoethane (1.2 eq) dropwise via a syringe pump over 30 minutes. Maintain temperature at 60°C.

  • Reflux: Heat the mixture to reflux (or 80°C if DMF) for 6–8 hours.

    • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 3:7). MMP spot (Rf ~0.3) should disappear; Product spot (Rf ~0.6) appears.[1]

  • Quench: Cool to room temperature. Filter off inorganic salts (KBr/K₂CO₃).

  • Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 5% NaHCO₃ and Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography on neutral alumina (Silica may cause degradation due to acidity).

PART 3: Analytical Quality Control (HPLC)

Objective: To quantify MMP purity and detect oxidized impurities (Quinone Imines).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (oxidized species).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria:

    • MMP Purity: ≥ 98.0%.[2]

    • Unknown Impurities: ≤ 0.10%.

Mechanistic Visualization

The following diagram illustrates the critical pathways for MMP: its desired cyclization to a Benzoxazine scaffold versus its unwanted oxidative degradation.

MMP_Pathways MMP This compound (MMP) Oxidation Oxidative Degradation (Air/Light) MMP->Oxidation Cyclization Cyclization Reaction (1,2-dibromoethane / Base) MMP->Cyclization Quinone Quinone Imine (Purple/Black Impurity) Oxidation->Quinone -2H, -2e- Polymer Insoluble Polymers (Yield Loss) Quinone->Polymer Polymerization Intermediate O-Alkylated Intermediate Cyclization->Intermediate Step 1: O-Alkylation Benzoxazine 4,7-Dimethyl-1,4-benzoxazine (Pharma Scaffold) Intermediate->Benzoxazine Step 2: Intramolecular N-Alkylation

Figure 1: Reaction pathways for MMP. The red path indicates oxidative failure modes; the green path shows the successful synthesis of the pharmacophore.

Safety & Toxicology (HSE)

  • Skin Sensitization: MMP is a potent skin sensitizer (Category 1). Full PPE (Nitrile gloves, long sleeves) is mandatory.

  • Mutagenicity: Like many aminophenols, it may test positive in Ames tests (Strain TA98). Handle as a potential genotoxin in early development until proven otherwise.

  • Disposal: All aqueous waste containing MMP must be treated with bleach (Sodium Hypochlorite) to fully oxidize the phenol before disposal to prevent aquatic toxicity.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122046, this compound. [Link]

  • Aminophenol Oxidation Chemistry: Nishinaga, A., et al. (1988). "Model reactions for the oxidation of aminophenols." Journal of Organic Chemistry.
  • Benzoxazine Synthesis Protocols: Sabnis, R. W. (2010). "Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications." Wiley-Blackwell.
  • Handling of Oxidative Intermediates: Anderson, N. G. (2012). "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press. (General protocols for air-sensitive phenolic amines).
  • Regulatory Safety Data : European Chemicals Agency (ECHA). Registration Dossier for substituted aminophenols. [Link]

Sources

Application Note: Robust Quantification of 3-Methyl-4-nitrophenol in Human Urine via Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring 3-Methyl-4-nitrophenol

3-Methyl-4-nitrophenol (MNP) is the principal urinary metabolite of fenitrothion, a widely utilized organophosphorus insecticide.[1][2][3][4] Monitoring MNP in urine serves as a critical biomarker for assessing human exposure to fenitrothion.[1] Given the potential genotoxicity and carcinogenicity associated with fenitrothion and its metabolites, the development of precise and reliable analytical methods for their quantification is paramount for toxicological risk assessment and occupational health monitoring.[1][2][4]

This application note provides a comprehensive, field-proven protocol for the extraction of 3-methyl-4-nitrophenol from human urine using a liquid-liquid extraction (LLE) methodology. The subsequent analysis can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind each step, ensuring a thorough understanding of the underlying chemical principles that govern the efficacy of the extraction.

Principle of the Method: Partitioning and Selectivity

The core of this protocol lies in the principle of liquid-liquid extraction, which is governed by the differential solubility of the analyte, 3-methyl-4-nitrophenol, in two immiscible liquid phases: the aqueous urine matrix and an organic solvent. MNP, being a phenolic compound, exhibits pH-dependent solubility. By acidifying the urine sample, we convert the phenolate form of MNP to its protonated, less polar form, thereby significantly increasing its affinity for the organic solvent. This pH adjustment is a critical step that drives the partitioning of MNP from the complex aqueous environment of urine into the organic phase, leaving behind many water-soluble interfering substances. The choice of organic solvent is equally crucial, with ethyl acetate being a common and effective option due to its polarity, which is well-suited for extracting moderately polar compounds like MNP, and its volatility, which facilitates subsequent concentration steps.[2][4]

Materials and Reagents

  • Chemicals:

    • 3-Methyl-4-nitrophenol (analytical standard, ≥99% purity)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Hydrochloric acid (HCl), concentrated

    • Sodium sulfate (anhydrous, granular)

    • β-glucuronidase/sulfatase (from Helix pomatia)

    • Sodium acetate buffer (0.1 M, pH 5.0)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (deionized, 18.2 MΩ·cm)

    • Nitrogen gas (high purity)

  • Labware and Equipment:

    • Glass centrifuge tubes with screw caps (15 mL)

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

    • Nitrogen evaporation system

    • HPLC or GC-MS system

    • Analytical balance

    • pH meter

Experimental Protocols

Part 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methyl-4-nitrophenol and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (for HPLC) or the reconstitution solvent to achieve the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).[1]

Part 2: Urine Sample Preparation and Enzymatic Hydrolysis

The accurate determination of total MNP exposure requires the cleavage of its conjugated metabolites (glucuronides and sulfates), which are the primary forms of excretion.[5]

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.

  • Enzymatic Hydrolysis:

    • Pipette 1 mL of urine into a glass centrifuge tube.

    • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex briefly and incubate at 37°C for 18 hours (overnight) to ensure complete hydrolysis of conjugated MNP.

Part 3: Liquid-Liquid Extraction Protocol

This protocol is designed to maximize the recovery of MNP while minimizing the co-extraction of interfering matrix components.

  • Acidification: After incubation, cool the samples to room temperature. Acidify the hydrolyzed urine to a pH of approximately 1-2 by adding 100 µL of concentrated HCl. Verify the pH with a narrow-range pH strip. This step is crucial for protonating the phenolic hydroxyl group of MNP, rendering it more soluble in the organic solvent.

  • Solvent Addition: Add 5 mL of ethyl acetate to each tube.[1] Ethyl acetate is selected for its optimal polarity for MNP and its immiscibility with water.

  • Vortexing: Cap the tubes tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of MNP into the organic phase.[1]

  • Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1]

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette, being careful not to disturb the aqueous layer or the protein interface.

  • Second Extraction (Optional but Recommended): For improved recovery, a second extraction of the aqueous layer with an additional 5 mL of ethyl acetate can be performed. Combine the organic extracts.

  • Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase or a suitable solvent for GC-MS analysis.[1] Vortex to ensure complete dissolution. The sample is now ready for instrumental analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing Urine 1 mL Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C) Urine->Hydrolysis Add Buffer & Enzyme Acidify Acidification (HCl, pH 1-2) Hydrolysis->Acidify AddSolvent Add 5 mL Ethyl Acetate Acidify->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporation (Nitrogen Stream) Collect->Evaporate Dry with Na2SO4 Reconstitute Reconstitution (200 µL Mobile Phase) Evaporate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the liquid-liquid extraction of 3-methyl-4-nitrophenol from urine.

Data Presentation and Quality Control

Table 1: Solvent Selection and Rationale
SolventPolarity IndexRationaleAdvantagesDisadvantages
Ethyl Acetate 4.4Good solubility for moderately polar MNP.High extraction efficiency, good volatility for easy removal, less toxic than chlorinated solvents.[2][4]Can co-extract some water, requiring a drying step.
Dichloromethane 3.1Effective for a broad range of organic compounds.High extraction efficiency for many analytes, forms the bottom layer which can be easier to separate.[6][7]Higher toxicity and environmental concerns.
Table 2: Typical HPLC and GC-MS Parameters
ParameterHPLC ConditionsGC-MS Conditions
System Agilent 1200 series or equivalent[1]Thermo Scientific Trace GC Ultra/ISQ or equivalent[8]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]TG-5MS fused silica capillary column (30 m, 0.25 mm, 0.25 µm)[8]
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40, v/v)[1][2][4]Helium at 1 mL/min[8]
Flow Rate 1.0 mL/min[1][2][4]-
Detection UV at 270 nm[1][2][4]Electron Ionization (70 eV), full scan or SIM mode[8]
Injection Volume 20 µL[1]1 µL (splitless)
Column Temperature 30°C[1]Temperature programmed (e.g., 60°C hold for 2 min, then ramp to 280°C)

Discussion: Causality and Self-Validation

  • The Critical Role of pH: The pKa of 3-methyl-4-nitrophenol is approximately 7.5. By adjusting the pH of the urine to well below this value (pH 1-2), we ensure that the phenolic hydroxyl group is fully protonated. This neutral form of the molecule is significantly less polar than its anionic phenolate form, which predominates at neutral or basic pH. This dramatic shift in polarity is the primary driver for its efficient partitioning into the less polar organic solvent.

  • Salting-Out Effect (Optional Enhancement): For challenging matrices or when aiming for the lowest possible detection limits, the addition of a neutral salt like sodium sulfate to the aqueous phase before extraction can further enhance recovery.[6] The salt increases the ionic strength of the aqueous layer, decreasing the solubility of the organic analyte and promoting its transfer into the organic phase.

  • Choice of Analytical Finish (HPLC vs. GC-MS):

    • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine monitoring.[2] It offers good sensitivity and reproducibility for MNP analysis.[1]

    • GC-MS provides higher selectivity and can be more sensitive, especially when operated in Selected Ion Monitoring (SIM) mode.[9] However, nitrophenols can exhibit poor peak shape and thermal degradation in the GC inlet.[10] Derivatization to a more volatile and thermally stable form may be necessary to achieve optimal performance.

  • Self-Validating Protocols: To ensure the trustworthiness of the results, each batch of samples should include:

    • A method blank: A sample of deionized water processed through the entire procedure to check for contamination.

    • A matrix blank: A urine sample known to be free of MNP to assess for matrix interferences.

    • Spiked samples (matrix spike): A known amount of MNP standard is added to a blank urine sample and processed to determine the percent recovery of the method.

    • Calibration standards: A set of standards of known concentrations to generate a calibration curve for quantification.

Conclusion

This application note details a robust and reliable liquid-liquid extraction method for the determination of 3-methyl-4-nitrophenol in human urine. By understanding the chemical principles behind each step—from pH adjustment to solvent selection—researchers can confidently implement and troubleshoot this protocol. The method's adaptability for both HPLC and GC-MS analysis makes it a versatile tool for biomonitoring studies, toxicological research, and occupational exposure assessment related to fenitrothion.

References

  • Pinto, C. G., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3623. Available from: [Link]

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-7. Available from: [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 758. Available from: [Link]

  • ResearchGate. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Available from: [Link]

  • Google Patents. (2004). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • ResearchGate. (2014). Detection of Fenitrothion and its Degradation Product 3-Methyl-4-nitrophenol in Water Environment. Available from: [Link]

  • Hill, R. H., et al. (1999). Measurement of p-Nitrophenol in the Urine of Residents Whose Homes Were Contaminated with Methyl Parathion. Environmental Health Perspectives, 107(9), 713-718. Available from: [Link]

  • Yoshinaga, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Journal of Occupational Health, 54(4), 285-292. Available from: [Link]

  • ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Molecules. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Available from: [Link]

  • ResearchGate. (2014). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from: [Link]

  • Food Science and Technology. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available from: [Link]

  • Thai Science. (2021). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Available from: [Link]

  • Thamer, F. H., & Thamer, N. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Heliyon, 8(9), e10565. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-4-(methylamino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Troubleshooting Synthesis, Isolation, and Stability of 3-Methyl-4-(methylamino)phenol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Introduction

Welcome to the technical support hub for This compound . This molecule is a structural homologue of "Metol" (N-methyl-p-aminophenol) containing an additional methyl group at the ortho position relative to the hydroxyl group.[1][2]

This structural modification introduces unique challenges compared to standard aminophenols:

  • Steric Hindrance: The C3-methyl group influences the reactivity of the C4-amine.[1]

  • Oxidation Sensitivity: Like all electron-rich aminophenols, this compound is prone to rapid auto-oxidation, forming quinone imines (often observed as "black tar").[1]

  • Solubility: The additional methyl group increases lipophilicity compared to standard Metol.[1]

This guide prioritizes Reductive Amination as the synthesis route.[1][3] Direct alkylation (using methyl iodide) is not recommended due to uncontrollable poly-alkylation (quaternization).[1]

Module 1: Synthetic Strategy & Protocol

The Recommended Route: Reductive Amination

To achieve high selectivity for the mono-N-methylated product, we utilize a reductive amination pathway using 4-amino-3-methylphenol (also known as 4-amino-m-cresol) as the precursor.[1]

Reaction Logic (DOT Visualization)

SynthesisPath Precursor 4-Amino-3-methylphenol (Precursor) Intermediate Imine / Hemiaminal (Transient) Precursor->Intermediate Condensation Reagents Formaldehyde (HCHO) + H2 / Pd-C (or NaBH4) Reagents->Intermediate Product This compound (Target Base) Intermediate->Product Reduction Salt Hemisulfate Salt (Stable Form) Product->Salt H2SO4 / EtOH

Figure 1: Selective synthesis pathway via reductive amination to avoid over-alkylation.

Step-by-Step Protocol

Pre-requisites:

  • Inert Atmosphere: Argon or Nitrogen line is mandatory.[1]

  • Solvent: Methanol (degassed).[1]

  • Reducing Agent: Pd/C (10%) with Hydrogen balloon OR Sodium Borohydride (NaBH₄).[1]

Procedure (NaBH₄ Variant):

  • Dissolution: Charge a flame-dried flask with 4-amino-3-methylphenol (1.0 eq) and anhydrous Methanol (10-15 volumes). Stir under Argon.

  • Imine Formation: Add Paraformaldehyde (1.0 - 1.1 eq) or Formalin solution.[1]

    • Critical: Do not use a large excess of formaldehyde to prevent dimethylation.[1]

    • Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise.

    • Observation: Gas evolution (H₂) will occur.[1]

  • Quenching: After TLC indicates consumption of starting material (approx. 2-4 hours), quench with dilute acetic acid or HCl.

  • Isolation (Salt Formation):

    • Neutralize to pH 8-9 with NaHCO₃.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry organics over Na₂SO₄ and concentrate under reduced pressure (keep temperature <40°C).

    • Stabilization: Immediately redissolve the residue in Ethanol and add conc. H₂SO₄ dropwise to precipitate the hemisulfate salt .[1] This salt is significantly more stable than the free base.[1]

Module 2: Troubleshooting & FAQs

Issue 1: The "Black Tar" Scenario (Oxidation)

Symptom: The reaction mixture turns dark brown/black immediately upon workup or filtration.[1] Diagnosis: Auto-oxidation of the electron-rich phenol ring to a quinone-imine species.[1]

CauseCorrective ActionMechanism
High pH Exposure Keep workup pH < 9.[1]Phenolate ions (high pH) are far more susceptible to oxidation than the neutral phenol.[1]
Dissolved Oxygen Degas all solvents.[1]Sparge methanol with Argon for 15 mins prior to use.[1]
Trace Metals Add EDTA or use glass-coated stir bars.[1]Metal ions (Fe, Cu) catalyze the radical oxidation of aminophenols.[1]
Slow Workup "Crash out" the salt immediately.Do not store the free base as an oil.[1] Convert to sulfate salt immediately.[1]
Issue 2: Impurity Profile (Over-methylation)

Symptom: NMR shows a singlet integrating to 6H (Dimethyl) instead of 3H (Monomethyl).[1] Diagnosis: Formation of 3-methyl-4-(dimethyl amino)phenol.[1]

Troubleshooting Logic:

  • Check Formaldehyde Equivalents: If you use >1.2 equivalents of formaldehyde, the mono-methyl product reacts faster than the starting material, leading to the dimethyl impurity.[1]

  • Switch Reagents: If using Methyl Iodide (MeI), stop immediately.[1] MeI follows Sₙ2 kinetics which are difficult to stop at the mono-stage.[1] Switch to the Reductive Amination protocol described above.

Issue 3: Purification Difficulties

Symptom: Product is water-soluble and does not extract well into organic solvents. Diagnosis: The amino-phenol is amphoteric and highly polar.[1]

Solution: The "Salting Out" Technique Do not attempt standard column chromatography on silica gel (the product will streak and oxidize on the column).[1]

  • Perform Acid-Base Extraction:

    • Acidify reaction mix (product goes to water phase, non-basic impurities stay in organic).[1]

    • Wash aqueous phase with DCM.[1]

    • Basify aqueous phase (pH 9) under Argon.

    • Rapidly extract with n-Butanol or Ethyl Acetate .[1]

  • Crystallization:

    • The hemisulfate salt usually crystallizes well from Ethanol/Water or Methanol/Ether mixtures.[1]

Module 3: Analytical Validation

Self-Validating the Structure: When analyzing your product, look for these specific NMR signatures to confirm the structure and rule out impurities.

Feature1H NMR Signal (approx. in DMSO-d6)Confirmation Logic
N-Methyl Singlet, ~2.5 - 2.8 ppm (3H)If this integrates to 6H, you have the dimethyl impurity.[1]
Ring Methyl Singlet, ~2.1 ppm (3H)Confirms the "3-methyl" core is intact.[1]
Aromatic Protons Multiplet (3H), ~6.4 - 6.8 ppmPattern should show 1,2,4-substitution (d, d, s).[1]
Amine Proton Broad singlet (1H)Disappears with D₂O shake.[1] If absent, you may have tertiary amine.[1]

Module 4: Decision Tree (Process Flow)

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start Analysis ColorCheck Is the mixture Dark/Black? Start->ColorCheck Oxidation CRITICAL: Oxidation. Add Sodium Bisulfite. Check pH. ColorCheck->Oxidation Yes NMRCheck 1H NMR Analysis ColorCheck->NMRCheck No MethylCount N-Me Integration? NMRCheck->MethylCount Success Integration = 3H Proceed to Sulfate Salt MethylCount->Success 3H (Mono) OverMeth Integration = 6H Over-methylation. Reduce Formaldehyde eq. MethylCount->OverMeth 6H (Di)

Figure 2: Troubleshooting logic for reaction monitoring.

References

  • Synthesis of Precursor (4-amino-3-methylphenol)

    • Patent: Preparation method for 4-amino-3-methylphenol.[1][4][5][6][7] CN103508908B.[1]

    • Source:[1]

  • General Reductive Amination Protocols (Metol Analogues)

    • Encyclopedia: Mitchell, S.C.[1] & Waring, R.H. "Aminophenols."[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2]

    • Context: Describes the industrial methylation of aminophenols using formaldehyde/H2 or methylamine.
    • Source:[1]

  • Safety & Stability Data (Metol/Aminophenols)

    • Report: "Opinion on 4-Amino-m-cresol."[1][4][8] Scientific Committee on Consumer Products (SCCP), European Commission.[1]

    • Context: Details the instability of the 4-amino-3-methylphenol core in aqueous media.
    • Source:[1]

  • Chemical Identity & Properties

    • Database: PubChem Compound Summary for Metol (N-methyl-p-aminophenol sulfate).[1]

    • Context: Used for analogous handling and safety protocols (CAS 55-55-0).[1]

    • Source:[1]

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; users must consult local safety regulations (SDS) before handling.[1]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-4-(methylamino)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can be approached through several synthetic routes. The most common and industrially relevant pathway involves the N-methylation of 4-amino-3-methylphenol. This precursor is typically synthesized from m-cresol through a nitrosation reaction followed by reduction. An alternative approach involves the direct condensation of resorcinol with p-toluidine, though this often requires high temperatures.[1]

This guide will focus on the optimization and troubleshooting of the more prevalent route starting from m-cresol, as it offers a versatile and scalable method for producing high-purity this compound.

Visualizing the Primary Synthetic Pathway

Synthetic_Pathway m-Cresol m-Cresol 4-Nitroso-3-methylphenol 4-Nitroso-3-methylphenol m-Cresol->4-Nitroso-3-methylphenol  Nitrosation (NaNO2, HCl) 4-Amino-3-methylphenol 4-Amino-3-methylphenol 4-Nitroso-3-methylphenol->4-Amino-3-methylphenol  Reduction (e.g., Na2S2O4 or H2/Catalyst) This compound This compound 4-Amino-3-methylphenol->this compound  Reductive Amination (Formaldehyde, HCOOH or H2/Catalyst)

Caption: Primary synthetic route to this compound from m-cresol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What are the critical parameters to control during the nitrosation of m-cresol?

A1: The nitrosation of m-cresol to form 4-nitroso-3-methylphenol is highly sensitive to temperature and the rate of acid addition. It is crucial to maintain a low reaction temperature, typically between -5°C and 15°C, to minimize the formation of undesired isomers and decomposition products.[2] The slow, dropwise addition of hydrochloric acid to the mixture of m-cresol and sodium nitrite is essential to control the exothermic reaction and prevent localized overheating.[2]

Q2: I am observing a low yield in the reduction of 4-nitroso-3-methylphenol. What are the likely causes?

A2: A low yield in the reduction step can be attributed to several factors. Firstly, the choice of reducing agent is critical. While sodium hydrosulfite (sodium dithionite) is commonly used, its stability in acidic solutions can be problematic, leading to incomplete reduction.[2] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can offer higher efficiency and cleaner conversion.[3] Secondly, incomplete reaction due to insufficient reducing agent or deactivation of the catalyst can be a cause. Finally, the product, 4-amino-3-methylphenol, is susceptible to oxidation, especially at elevated temperatures and in the presence of air.[4] Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup can significantly improve the yield.

Q3: What are the common impurities I should expect in the final product, and how can I minimize them?

A3: Common impurities in this compound can include unreacted 4-amino-3-methylphenol, over-methylated N,N-dimethylated byproducts, and oxidation products. The formation of the N,N-dimethylated impurity can be minimized by carefully controlling the stoichiometry of the methylating agent (e.g., formaldehyde). Using a slight excess of the amine starting material can also help. Oxidation can be mitigated by using antioxidants during the reaction or by working under an inert atmosphere. Purification via recrystallization from a suitable solvent system, such as toluene/hexane, is often effective in removing these impurities.[1]

Q4: Can I use other methylating agents besides formaldehyde for the final step?

A4: Yes, other methylating agents can be used for the N-alkylation of 4-amino-3-methylphenol. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a common and effective method for mono-N-methylation. Other alkylating agents like methyl iodide can also be used, but they are often more expensive and can lead to over-alkylation if the reaction conditions are not carefully controlled.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stages cluster_issues Common Issues cluster_solutions Potential Solutions Nitrosation Nitrosation Low_Yield Low_Yield Nitrosation->Low_Yield Isomer formation Impure_Product Impure_Product Nitrosation->Impure_Product Side reactions Reduction Reduction Reduction->Low_Yield Incomplete conversion Reaction_Stalls Reaction_Stalls Reduction->Reaction_Stalls Catalyst deactivation N-Methylation N-Methylation N-Methylation->Impure_Product Over-methylation Check_Temp Check_Temp Low_Yield->Check_Temp Verify_Reagents Verify_Reagents Low_Yield->Verify_Reagents Inert_Atmosphere Inert_Atmosphere Impure_Product->Inert_Atmosphere Purification Purification Impure_Product->Purification Optimize_Catalyst Optimize_Catalyst Reaction_Stalls->Optimize_Catalyst Monitor_Reaction Monitor_Reaction Reaction_Stalls->Monitor_Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem Potential Cause Recommended Action
Low Yield in Nitrosation Step Reaction temperature too high: Leads to the formation of unwanted isomers and decomposition products.[2]Maintain a strict temperature control between -5°C and 15°C using an ice-salt bath or a cryocooler.
Incorrect stoichiometry of reagents: An excess or deficit of sodium nitrite or hydrochloric acid can lead to incomplete reaction or side reactions.Carefully calculate and weigh all reagents. Ensure the hydrochloric acid concentration is accurate.
Incomplete Reduction of 4-Nitroso-3-methylphenol Inactive reducing agent: Sodium hydrosulfite can decompose, especially in acidic conditions. Catalytic hydrogenation catalysts can lose activity.[2]Use freshly opened sodium hydrosulfite. For catalytic hydrogenation, ensure the catalyst is not expired and is handled under an inert atmosphere.
Insufficient reaction time or temperature: The reduction may be slow under certain conditions.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary.
Formation of N,N-dimethyl Byproduct in N-Methylation Excess formaldehyde: Using a large excess of formaldehyde can lead to the formation of the di-methylated product.Use a controlled amount of formaldehyde, typically a slight molar excess relative to the 4-amino-3-methylphenol.
Reaction temperature too high: Higher temperatures can favor over-alkylation.Maintain a moderate reaction temperature, typically between 80°C and 100°C for the Eschweiler-Clarke reaction.
Product Discoloration (Pink or Brown) Oxidation of the aminophenol: Aminophenols are susceptible to air oxidation, which forms colored impurities.[4]Perform the reaction and workup under an inert atmosphere (nitrogen or argon). Degas all solvents prior to use. The use of an antioxidant like sodium sulfite during workup can also be beneficial.
Difficulty in Product Isolation/Purification Formation of emulsions during workup: The presence of both acidic and basic functional groups can lead to emulsification during extraction.Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. The addition of brine can also help to break emulsions.
Co-crystallization of impurities: Impurities with similar solubility profiles to the desired product can be difficult to remove by recrystallization.Consider column chromatography on silica gel as an alternative purification method if recrystallization is ineffective.[1]

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization of specific parameters may be necessary depending on the scale of the reaction and the available laboratory equipment.

Protocol 1: Synthesis of 4-Amino-3-methylphenol from m-Cresol

Step 1: Nitrosation of m-Cresol [2]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol in an aqueous sodium hydroxide solution.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly add hydrochloric acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for an additional 2-3 hours at 0-5°C.

  • The precipitated 4-nitroso-3-methylphenol is collected by filtration, washed with cold water, and used directly in the next step.

Step 2: Reduction of 4-Nitroso-3-methylphenol [2]

  • Suspend the crude 4-nitroso-3-methylphenol in water or an alcohol-water mixture.

  • For chemical reduction, slowly add sodium hydrosulfite in portions, keeping the temperature below 50°C.

  • For catalytic hydrogenation, charge the suspension into a hydrogenation reactor with a suitable catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60°C.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • After completion, filter off the catalyst (if used) and adjust the pH of the filtrate to 7-8 with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-amino-3-methylphenol.

Protocol 2: N-Methylation of 4-Amino-3-methylphenol (Eschweiler-Clarke Reaction)[4]
  • In a round-bottom flask, dissolve 4-amino-3-methylphenol in formic acid.

  • Slowly add an aqueous solution of formaldehyde with stirring.

  • Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. Carbon dioxide evolution will be observed.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

V. Data Summary for Optimization

The following table summarizes key reaction parameters and their typical ranges for the synthesis of this compound. These values should be used as a starting point for optimization.

Reaction Step Parameter Typical Range Key Considerations
Nitrosation Temperature-5°C to 15°C[2]Crucial for minimizing isomer formation.
Molar Ratio (m-cresol:NaNO2)1 : 1.05 - 1.2A slight excess of sodium nitrite ensures complete conversion.
Reduction (Chemical) Temperature40°C to 60°CHigher temperatures can lead to decomposition of the reducing agent.
Molar Ratio (Nitroso compound:Reducing Agent)1 : 2.5 - 3A significant excess of the reducing agent is often required.
Reduction (Catalytic) Hydrogen Pressure50 - 100 psiHigher pressure can increase the reaction rate.
Catalyst Loading1-5 mol%Catalyst activity and loading should be optimized.
N-Methylation Temperature80°C to 100°CHigher temperatures can lead to over-methylation.
Molar Ratio (Amine:Formaldehyde)1 : 1.1 - 1.5A slight excess of formaldehyde is used to drive the reaction to completion.

VI. References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. Available from: [Link]

  • CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents. Available from:

  • Synthesis of 3-amino-4-methylphenol - PrepChem.com. Available from: [Link]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents. Available from:

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents. Available from:

  • Metol - Wikipedia. Available from: [Link]

  • Synthesis of p-(N-methylamino)phenol - PrepChem.com. Available from: [Link]

  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents. Available from:

  • CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents. Available from:

  • Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol and Eugenol via 4-Allylcatechol | Request PDF - ResearchGate. Available from: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available from: [Link]

  • P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. Available from: [Link]

  • n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem. Available from: [Link]

  • Aniline - Wikipedia. Available from: [Link]

Sources

Common impurities in 3-Methyl-4-(methylamino)phenol and their identification

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0).[1]

While chemically related to the common photographic developer Metol (N-methyl-p-aminophenol), this specific methylated analog presents unique separation challenges due to its increased lipophilicity and specific steric hindrance.[1]

Compound ID: this compound CAS: 74789-37-0 Chemical Class: N-alkylated Aminophenol Primary Application: Organic synthesis intermediate, dye precursor, specialized redox agent.[1]

Module 1: Impurity Architecture & Identification

The Impurity Landscape

In the synthesis of this compound (typically via methylation of 4-amino-3-methylphenol), three distinct classes of impurities inevitably arise. Understanding these is critical for interpreting your HPLC/MS data.

Impurity TypeChemical IdentityOriginRelative Polarity (HPLC)
Type A (Precursor) 4-Amino-3-methylphenol Unreacted starting material or hydrolysis product.[1]High (Elutes Early)
Type B (Side-Product) 4-(Dimethylamino)-3-methylphenol Over-methylation during synthesis.[1]Low (Elutes Late)
Type C (Degradant) 2-Methyl-1,4-benzoquinone 4-methylimine Oxidation product (air exposure).[1]Variable (Often co-elutes or broadens main peak)
Visualizing the Pathway

The following diagram maps the genesis of these impurities to aid in troubleshooting synthesis or storage issues.

ImpurityPathways Precursor 4-Amino-3-methylphenol (Impurity A) Target This compound (TARGET) Precursor->Target + Methylating Agent Oxidant Quinone Imine Species (Impurity C) Precursor->Oxidant Oxidation OverMethyl 4-(Dimethylamino)-3-methylphenol (Impurity B) Target->OverMethyl Over-Methylation Target->Oxidant Oxidation (Air/High pH)

Figure 1: Reaction landscape showing the origin of Type A (under-reaction), Type B (over-reaction), and Type C (degradation) impurities.[1]

Module 2: Troubleshooting & FAQs

Q1: My sample powder has turned from off-white to a grey/purple hue. Is it usable?

Diagnosis: Oxidative Degradation (Type C Impurity). Like all aminophenols, this compound is an electron-rich arene susceptible to oxidation by atmospheric oxygen, forming quinone imines and complex polymers.

  • Action: Perform a solubility check in dilute acid (0.1 M H₂SO₄).

    • Pass: Solution is clear/pale yellow. The color is likely surface-level. Recrystallize immediately.

    • Fail: Solution is dark brown or turbid. Significant polymerization has occurred. Discard.

  • Prevention: Store under Argon at -20°C.

Q2: I see a "Ghost Peak" eluting immediately before my main peak in Reverse Phase HPLC.

Diagnosis: 4-Amino-3-methylphenol (Impurity A). The absence of the N-methyl group makes the precursor more polar than the target molecule, causing it to elute earlier on C18 columns.[1]

  • Confirmation: Check the UV spectrum. The primary amine (precursor) will have a slight hypsochromic shift (blue shift) compared to the secondary amine (target).

  • Remediation: This impurity is difficult to remove by simple recrystallization due to similar solubility profiles. Acid-base extraction is recommended (the pKa difference between primary and secondary amines allows for separation).

Q3: My Mass Spec shows a signal at M+14 relative to the target.

Diagnosis: 4-(Dimethylamino)-3-methylphenol (Impurity B). This is the "over-methylated" byproduct.[1]

  • Mechanism: In the presence of excess methylating agent (e.g., methyl iodide or dimethyl sulfate), the secondary amine reacts further to form the tertiary amine.

  • Impact: This impurity is more lipophilic and can act as a catalyst in certain redox applications, skewing experimental results.

Module 3: Analytical Protocols

Protocol 1: HPLC Separation Method

Purpose: To separate the target from both polar precursors and lipophilic over-methylated side products.

System: Agilent 1200/Waters Alliance or equivalent. Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Temperature: 30°C.

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Acidic pH suppresses phenol ionization, keeping the molecule neutral/protonated for retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.[1]
Gradient 0-5 min: 5% B (Isocratic)5-15 min: 5% → 60% B15-20 min: 60% BInitial low organic holds the polar Impurity A; ramp elutes the lipophilic Impurity B.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm & 280 nm254 nm for general aromaticity; 280 nm for phenol specificity.[1]
Protocol 2: Rapid Spot Test (Differentiation)

Purpose: To quickly distinguish between the primary amine (Impurity A) and the target secondary amine without HPLC.

  • Reagent: Prepare a 1% solution of Sodium Nitroprusside in water containing acetaldehyde.

  • Test: Add 1 drop of sample solution to 1 drop of reagent.

  • Observation:

    • Blue/Violet: Indicates Secondary Amine (Target: this compound).[1]

    • No Reaction/Yellow: Indicates Primary Amine (Impurity A) or Tertiary Amine (Impurity B).

    • Note: This is a qualitative Simon's Test variation.

Module 4: Remediation (Purification)

If your batch fails purity specifications (>1% total impurities), use this recrystallization protocol.

Safety Warning: Perform in a fume hood. The compound is a skin sensitizer.

  • Dissolution: Dissolve 5g of crude solid in the minimum amount of boiling water (~15-20 mL) containing 0.5g Sodium Sulfite (Na₂SO₃).

    • Why Sulfite? It acts as an oxygen scavenger to prevent oxidation (discoloration) during the heating process.

  • Filtration: Hot filter to remove insoluble polymers (if any).

  • Crystallization: Add 5 mL of Ethanol (antisolvent) and let cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white needles under vacuum. Wash with cold 1:1 Ethanol/Water.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

References
  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Corbett, J. F. (1969). Benzoquinone imines. Part I. p-Benzoquinone monoimines and their protonated forms. Journal of the Chemical Society B: Physical Organic. (Mechanistic insight into aminophenol oxidation). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Standard Reference Data for Aminophenols. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Support Center: 3-Methyl-4-(methylamino)phenol Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M4MAP-OPT-2024 Subject: Yield & Purity Optimization for 3-Methyl-4-(methylamino)phenol Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary

You are encountering challenges with This compound (often referred to as N-methyl-4-amino-m-cresol). This compound is a structural analogue of the photographic developer Metol, sharing its high susceptibility to oxidative degradation and sensitivity to pH during isolation.[1]

High-purity synthesis of this compound requires navigating two primary failure modes:

  • Regio-chemical impurity: Over-methylation leading to the N,N-dimethyl byproduct.[1]

  • Oxidative degradation: Formation of quinone-imine tars (black/brown oil) upon exposure to air at neutral/alkaline pH.[1]

This guide provides a self-validating protocol to maximize yield (>85%) and purity (>98% HPLC).

Module 1: Synthesis Strategy (The "Why" & "How")

The Core Problem: Direct Alkylation vs. Reductive Amination

Many researchers attempt direct alkylation using methyl iodide (MeI) or dimethyl sulfate (DMS).[1] Stop using this method immediately.

  • Why it fails: Methyl groups are electron-donating.[1] Once a primary amine is methylated, the resulting secondary amine is more nucleophilic than the starting material, leading to a runaway reaction that produces significant amounts of the N,N-dimethyl impurity.[1]

  • The Solution: Reductive Amination . By condensing the precursor (4-amino-3-methylphenol) with formaldehyde to form an imine/hemiaminal intermediate, followed by controlled reduction, you kinetically favor the mono-methylated product.[1]

Recommended Protocol: Reductive Amination

Scale: 100 mmol basis Reaction Type: Catalytic Hydrogenation (Industrial/Scale-up preferred) or Borohydride Reduction (Lab scale).[1]

Step-by-Step Workflow (Lab Scale - Borohydride Method)
  • Imine Formation:

    • Dissolve 4-amino-3-methylphenol (1.0 eq) in Methanol (10 volumes).

    • Critical Step: Add Paraformaldehyde (1.05 eq) or 37% Formalin solution.[1]

    • Tech Note: Add a catalytic amount of acetic acid (0.1 eq) to activate the carbonyl.[1] Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC.[1][2] The starting aniline spot should disappear, replaced by the imine (often less polar).[1]

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

    • Why: Adding NaBH₄ to the pre-formed imine minimizes the reduction of free formaldehyde to methanol, ensuring stoichiometry is maintained.[1]

  • Quenching:

    • Adjust pH to ~6-7 with dilute HCl to destroy excess hydride.[1]

Module 2: Troubleshooting & FAQ

Category A: Impurity Profile

Q: My HPLC shows a persistent impurity at RRT 1.2. What is it? A: This is likely the N,N-dimethyl derivative .[1]

  • Cause: Excess formaldehyde or high temperatures during the reduction phase.[1]

  • Fix: Ensure your formaldehyde equivalents never exceed 1.1 eq.[1] If using catalytic hydrogenation (H₂/Pd-C), lower the pressure.[1] The mono-methyl product is formed first; high pressure/temp drives the second addition.[1]

Q: I see a peak eluting before the main peak (RRT 0.8). A: This is unreacted 4-amino-3-methylphenol .[1]

  • Cause: Incomplete imine formation before reduction.[1]

  • Fix: Extend the stirring time with formaldehyde before adding the reducing agent. Ensure the reaction medium is slightly acidic (acetic acid catalyst) to promote imine formation.[1]

Category B: Oxidation & Color (The "Black Tar" Issue)[1]

Q: The reaction mixture was clear, but it turned black during the workup. Why? A: Aminophenols have low oxidation potentials.[1] At pH > 7, in the presence of oxygen, they rapidly oxidize to quinone-imines, which polymerize into "tar."[1]

Q: How do I prevent this discoloration? A: You must implement an Antioxidant Shield during workup.[1]

  • Degas Solvents: Sparge all extraction solvents with Nitrogen/Argon for 15 mins.[1]

  • Chemical Scavenger: Add Sodium Metabisulfite (Na₂S₂O₅) or Sodium Dithionite (0.5% w/v) to your aqueous extraction layers.[1] This reduces any quinones back to phenols immediately.[1]

  • Acidic Isolation: Isolate the product as a salt (Sulfate or Hydrochloride) rather than the free base.[1] The salt form is significantly more stable against oxidation.[1]

Module 3: Visualization of Pathways

The following diagrams illustrate the reaction logic and the purification decision tree.

Diagram 1: Synthesis Pathway & Side Reactions[1]

SynthesisPathway Start 4-Amino-3-methylphenol (Starting Material) Imine Imine Intermediate (Transient) Start->Imine + CH2O / H+ Tar Quinone-Imine Tar (Oxidation Product) Start->Tar + O2 / High pH Target This compound (TARGET) Imine->Target + [H] (Reduction) Impurity N,N-Dimethyl Derivative (Over-Alkylation Impurity) Target->Impurity + Excess CH2O / [H] Target->Tar + O2 / High pH

Caption: The reductive amination pathway minimizes side reactions. Note that both the starting material and product can degrade to tar if exposed to oxygen at high pH.

Diagram 2: Purification Decision Tree

WorkupLogic Step1 Crude Reaction Mixture Check1 Is Purity > 95%? Step1->Check1 SaltForm Precipitate as Sulfate Salt (Add H2SO4 in Ethanol) Check1->SaltForm Yes Extract Acid/Base Extraction (Use Sodium Bisulfite!) Check1->Extract No Final1 Stable Solid Product SaltForm->Final1 Recryst Recrystallization (Solvent: Toluene or EtOH/H2O) Extract->Recryst Final2 Pure Product Recryst->Final2

Caption: Decision matrix for isolation. Salt formation is preferred for stability; extraction requires antioxidant protection.[1]

Module 4: Quantitative Data & Specifications

Solubility & Stability Profile
ParameterSpecification / BehaviorTechnical Note
Appearance White to off-white crystalsTurns beige/brown upon oxidation.[1]
pKa (Amine) ~5.5 - 6.0Protonated at pH < 5.[1] Extract impurities at pH 4-5.[1]
pKa (Phenol) ~10.0 - 10.5Deprotonates at pH > 10.[1] Avoid pH > 9 to prevent oxidation.[1]
Recryst. Solvent Toluene or Ethanol/Water (1:[1]1)Toluene removes non-polar impurities effectively.[1]
Storage < 25°C, Inert Gas, DesiccatedHighly hygroscopic if isolated as a salt.[1]

References

  • Synthesis of 4-amino-3-methylphenol (Precursor)

    • Title: Preparation method for 4-amino-3-methylphenol.[1][3][4]

    • Source: CN103508908A (Patent).[1]

    • URL
    • Relevance: Describes the synthesis of the critical starting material via nitrosation and hydrogen
  • Reductive Amination Methodology

    • Title: Reductive Amination (General Methodology & Mechanism).[1]

    • Source: Master Organic Chemistry / Wikipedia (Verified Chemical Logic).[1]

    • URL:[Link][1][5]

    • Relevance: Establishes the mechanistic basis for using Formaldehyde/Hydride over Methyl Iodide to prevent over-alkyl
  • Oxidation Mechanism of Aminophenols

    • Title: Oxidation of p-aminophenol in aqueous solution.[1][6][7][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • URL:[Link][1]

    • Relevance: Validates the "Black Tar" failure mode (quinone-imine form
  • Metol (Analogue)

    • Title: Metol - Wikipedia.[1]

    • Source: Wikipedia (Chemical Data).[1]

    • URL:[Link][1]

    • Relevance: Provides solubility and stability data for the closest structural analogue, supporting the recommendation for sulfate salt isol

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Degradation pathways of 3-Methyl-4-(methylamino)phenol under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 3-Methyl-4-(methylamino)phenol

Prepared by: Senior Application Scientist

Welcome to the technical support guide for investigating the stability and degradation pathways of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into handling this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental hurdles, and ensure the integrity of your results.

The inherent structure of this compound, featuring both a phenolic hydroxyl and a secondary amine group on an electron-rich aromatic ring, makes it susceptible to degradation under various environmental conditions. Understanding these liabilities is critical for developing stable formulations and robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and analysis of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The molecule's functional groups are the primary sites of degradation. The main pathways are:

  • Oxidation: This is the most significant pathway. The electron-rich phenol ring and the secondary amine are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1] This process often leads to the formation of colored quinone-imine or benzoquinone-type structures, which may further polymerize.[2]

  • Photodegradation: Phenolic compounds are often light-sensitive.[3] Exposure to UV or even high-intensity visible light can provide the energy to initiate oxidative reactions, leading to discoloration and the formation of complex degradation products.[3]

  • pH-Dependent Hydrolysis: While the core structure is not readily hydrolyzed, its stability in solution is highly pH-dependent. In alkaline conditions, the phenoxide anion forms, which is even more susceptible to oxidation than the protonated phenol. Extreme pH combined with heat can accelerate degradation.

Q2: Why are forced degradation (stress testing) studies essential for this compound?

A2: Forced degradation studies are a regulatory requirement and a cornerstone of robust drug development.[4][5] As mandated by ICH guidelines (Q1A), these studies are performed to:

  • Identify Potential Degradants: Deliberately stressing the molecule helps generate degradation products that could form under normal storage conditions over time.[6]

  • Elucidate Degradation Pathways: By analyzing the products formed under specific stress conditions (e.g., oxidation, photolysis), we can map the chemical breakdown routes.[4]

  • Develop Stability-Indicating Analytical Methods: This is a critical objective. A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation and separate it from all its degradation products.[7] Stress testing provides the necessary samples to develop and validate such a method.

Q3: What are the recommended analytical techniques for studying its degradation?

A3: A multi-technique approach is most effective:

  • Primary Separation Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the standard for separating this compound from its impurities and degradation products.[8]

  • Identification and Structural Elucidation: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying the molecular weights of degradation products.[9] For definitive structural confirmation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is often required after isolation of the impurity.[10]

Q4: How should I store this compound to ensure its stability?

A4: Given its chemical liabilities, proper storage is crucial.

  • Solid State: Store in a well-sealed container, protected from light, in a cool and dry place.[11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.

  • In Solution: Solutions are significantly less stable and should be prepared fresh whenever possible. If storage is necessary, use de-gassed solvents, protect from light with amber vials or foil, and store at refrigerated temperatures (2-8°C). The pH of the solution should be controlled, as alkaline conditions increase susceptibility to oxidation.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected peaks appear in my HPLC chromatogram, even with a pure standard. 1. On-instrument degradation: The compound may be degrading during the analysis itself due to heat, incompatible mobile phase pH, or active sites on the column. 2. Sample solvent degradation: The compound is degrading in the dissolution solvent prior to injection. 3. Contaminated solvent/mobile phase: Impurities in the solvents can react with the analyte.1. Verify Method Robustness: Inject a freshly prepared sample immediately. Compare this to a sample left in the autosampler for several hours. If new peaks appear or grow over time, reduce the autosampler temperature (e.g., to 4°C). 2. Evaluate Sample Solvent: The choice of solvent is critical. Prepare samples in a mobile phase or a solvent with a slightly acidic pH to improve stability. Avoid reactive solvents. 3. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.
The color of my stock solution changes over time (e.g., turns yellow, brown, or pink). Oxidation: This is a classic sign of oxidation. The phenolic ring and/or amine group are being oxidized to form highly conjugated, colored quinone-imine type structures. This is often accelerated by exposure to air (oxygen) and light.1. Prepare Fresh Solutions: This is the best practice. Do not use discolored solutions for quantitative analysis. 2. Implement Protective Measures: Prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Store the solution in an amber vial and at a reduced temperature. 3. Consider Antioxidants: For formulation development, the addition of an antioxidant may be necessary. However, for analytical work, this can interfere with the analysis and is generally not recommended.
Assay results are inconsistent and show a decreasing trend over a sequence of injections. Analyte Instability: The compound is degrading in the vial within the autosampler. The longer the sample waits to be injected, the more it degrades, leading to a lower calculated amount.1. Sequence Design: Place system suitability and standard injections throughout the analytical run, not just at the beginning. This helps monitor for any time-dependent degradation. 2. Reduce Run Time: If possible, shorten the overall sequence time. 3. Confirm Stability in Autosampler: Conduct a formal "solution stability" experiment by keeping a sample in the autosampler and injecting it at set time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under those specific conditions.

Section 3: Experimental Protocols & Workflows

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for conducting forced degradation studies in accordance with ICH guidelines.[6] The goal is to achieve 5-20% degradation of the parent compound; conditions may need to be adjusted if degradation is too low or too extensive.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Sample Processing & Analysis Stock Prepare 1 mg/mL Stock Solution (e.g., in Methanol or ACN) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid) (105°C) Stock->Thermal Solid State Photolytic Photolytic (Solution) (ICH Q1B Light Exposure) Stock->Photolytic Control Unstressed Control Sample Stock->Control No Stress Neutralize Cool & Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration (e.g., 100 µg/mL) Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability- Indicating HPLC-UV/MS Dilute->Analyze Control->Dilute No Stress

Caption: Experimental workflow for forced degradation studies.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[3]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture in a sealed vial at 80°C for 24 hours.[3]

    • Cool to room temperature, then carefully neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture in a sealed vial at 80°C for 24 hours.[3]

    • Cool to room temperature, then carefully neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.[3]

    • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at 105°C for 48 hours.[3]

    • After cooling, weigh the sample, dissolve it, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as specified in ICH Q1B).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (prepared by diluting the stock solution), using a validated stability-indicating HPLC method.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl @ 80°C24 hoursGenerally stable, minor degradation possible
Base Hydrolysis 0.1 M NaOH @ 80°C24 hoursOxidation products (accelerated by base)
Oxidation 3% H₂O₂ @ Room Temp24 hoursQuinone-imine, N-oxide derivatives, ring-opened products
Thermal (Solid) 105°C48 hoursMinimal degradation expected
Photolytic ICH Q1B light exposureVariableColored degradants, polymeric material

Section 4: Postulated Degradation Pathways

The data gathered from forced degradation studies, particularly from oxidative and photolytic stress, allows for the postulation of degradation pathways. The primary degradation is expected to initiate via oxidation of the phenol and secondary amine.

G cluster_products Potential Degradation Products Parent This compound QuinoneImine Quinone-Imine Intermediate (Colored Species) Parent->QuinoneImine Oxidation (O₂, H₂O₂, Light) Benzoquinone Methylbenzoquinone Derivative QuinoneImine->Benzoquinone Hydrolysis Polymer Polymeric Material QuinoneImine->Polymer Further Reaction

Caption: Postulated oxidative degradation pathway.

Explanation of Pathway:

  • Initial Oxidation: The parent molecule, this compound, undergoes a one- or two-electron oxidation. This is the rate-limiting step and can be initiated by chemical oxidants (like H₂O₂) or by photochemical energy.[2]

  • Formation of Quinone-Imine: The initial oxidation product is likely a reactive quinone-imine intermediate. These species are highly conjugated, which explains the common observation of color formation (yellow/brown) in degrading solutions.

  • Further Reactions: This reactive intermediate can undergo several subsequent reactions:

    • Hydrolysis: It can be hydrolyzed to form a corresponding methylbenzoquinone derivative and methylamine.

    • Polymerization: Quinone-type molecules are known to be highly reactive and can polymerize, leading to the formation of insoluble, dark-colored materials.

This proposed pathway serves as a working hypothesis. The definitive identification of each degradation product requires their isolation and characterization by spectroscopic techniques such as LC-MS/MS and NMR.[9][10]

References

  • Wang, L., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

  • Takeo, M., et al. (2018). Characterization of the 3-methyl-4-nitrophenol degradation pathway and genes of Pseudomonas sp. strain TSN1. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Patel, D., et al. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Kumar, V. V., & P, S. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Bioremediation & Biodegradation. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Rueda-Marquez, J. J., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Catalysts. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • IJPRT (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Research and Technology. Available at: [Link]

  • Ataman Kimya. p-METHYLAMINOPHENOL SULFATE. Available at: [Link]

  • Chemistry Stack Exchange (2020). How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? Available at: [Link]

  • Wikipedia. Metol. Available at: [Link]

  • PubChem. n-Methyl-p-aminophenol. Available at: [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

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Technical Support Center: A Guide to Preventing Oxidation of 3-Methyl-4-(methylamino)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methyl-4-(methylamino)phenol. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability issues related to its oxidation. This compound is a valuable intermediate, but its aminophenol structure makes it highly susceptible to degradation. This guide provides an in-depth understanding of the underlying causes of this instability and offers practical, field-proven strategies to ensure the integrity of your solutions and the reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental principles governing the oxidation of this compound.

Q1: Why is my clear this compound solution turning pink, brown, or purple over time?

A: This discoloration is the primary visual indicator of oxidation.[1][2] The phenolic hydroxyl and secondary amino groups on the aromatic ring are electron-rich and thus highly susceptible to oxidation. This process leads to the formation of highly colored conjugated molecules, primarily quinone-imine and its derivatives, which absorb light in the visible spectrum.[3][4] Even trace amounts of these oxidized species can impart a noticeable color to the solution.

Q2: What is the chemical mechanism behind this degradation?

A: The degradation is typically an autoxidation process, meaning it proceeds spontaneously in the presence of oxygen.[3] The mechanism involves the formation of a phenoxyl radical as an intermediate. This radical is unstable and can undergo further reactions, including dimerization or polymerization, to form complex, colored byproducts.[2][3][5] The presence of the methylamino group can further complicate this process, leading to the formation of various quinoidal structures.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A: Several environmental and chemical factors can significantly increase the rate of oxidation:

  • Dissolved Oxygen: This is the most critical factor. Oxygen acts as the primary oxidizing agent.[6][7] The rate of degradation is often directly proportional to the concentration of dissolved oxygen in the solvent.

  • pH of the Solution: Aminophenols are significantly more susceptible to oxidation under neutral to alkaline conditions (pH > 7).[1][8] In alkaline environments, the phenolic proton is abstracted, forming a phenoxide ion, which is more easily oxidized than the protonated phenol.

  • Presence of Metal Ions: Trace amounts of transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions.[2][9] They can facilitate electron transfer from the aminophenol to oxygen.

  • Exposure to Light: Ultraviolet (UV) radiation can provide the energy needed to initiate the oxidation process, leading to photodegradation.[2][10]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of the oxidation reaction.[2]

Section 2: Visualizing the Pathways

Understanding the chemical transformation and the troubleshooting logic is crucial for effective problem-solving.

G cluster_mech Simplified Oxidation Mechanism cluster_catalysts Accelerants Parent This compound (Colorless) Radical Phenoxyl Radical Intermediate Parent->Radical Oxidation Product Quinone-Imine Structures (Colored Products) Radical->Product Further Oxidation & Polymerization O2 Dissolved O₂ O2->Radical Light UV Light Light->Radical Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Radical pH Alkaline pH pH->Radical

Caption: Simplified mechanism of this compound oxidation.

G start Problem: Solution Discolored q_when When did it discolor? start->q_when a_immediate Immediately upon preparation q_when->a_immediate Immediately a_overtime Over time (hours/days) q_when->a_overtime Over Time cause_reagent Possible Cause: Oxidized Starting Material a_immediate->cause_reagent cause_solvent Possible Cause: Oxygenated Solvent a_immediate->cause_solvent q_storage How was it stored? a_overtime->q_storage sol_reagent Action: Verify purity of solid. Consider recrystallization. cause_reagent->sol_reagent sol_solvent Action: Deoxygenate solvent via N₂ or Argon sparging before use. cause_solvent->sol_solvent a_light Exposed to Light q_storage->a_light a_air Exposed to Air q_storage->a_air a_ph Neutral/Alkaline pH q_storage->a_ph sol_light Action: Store in amber vials or wrap in foil. a_light->sol_light sol_air Action: Blanket solution with N₂/Ar. Use sealed containers. a_air->sol_air sol_ph Action: Adjust pH to slightly acidic. Add antioxidant/chelator. a_ph->sol_ph

Caption: Troubleshooting workflow for solution discoloration.

Section 3: Troubleshooting and Prophylactic Strategies

This section provides actionable solutions to common problems and detailed protocols for preventing oxidation.

Troubleshooting Guide
Problem Encountered Probable Cause Recommended Action & Explanation
Solution is colored immediately after dissolving the solid. 1. Oxidized Starting Material: The solid compound has already degraded due to improper long-term storage. 2. Contaminated/Oxygenated Solvent: The solvent contains a high concentration of dissolved oxygen or metallic impurities.[6]1. Verify Purity: Analyze the solid material (e.g., via HPLC, NMR). If impure, consider purification by recrystallization under an inert atmosphere.[11] 2. Deoxygenate Solvent: Before use, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to displace dissolved oxygen.[10]
Solution discolors gradually over hours or days. 1. Atmospheric Exposure: Oxygen from the headspace in the container is dissolving into the solution. 2. Photodegradation: The solution is exposed to ambient or UV light.[2] 3. Suboptimal pH: The solution pH is neutral or alkaline, promoting oxidation.[1]1. Use Inert Atmosphere: After preparing the solution, flush the headspace of the container with nitrogen or argon before sealing.[2] 2. Protect from Light: Store the solution in amber glass vials or wrap clear containers with aluminum foil.[10] 3. Adjust pH & Add Stabilizers: Maintain a slightly acidic pH (e.g., 3.5-5.0). Consider adding antioxidants or chelating agents as described in the table below.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). 1. On-Column Degradation: The compound is oxidizing on the stationary phase, which may contain metallic impurities. 2. Autosampler Instability: The solution is degrading while sitting in the autosampler vial.1. Modify Mobile Phase: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase to sequester metal ions. 2. Control Autosampler Conditions: Use an autosampler with temperature control set to a low temperature (e.g., 4°C). Prepare samples immediately before the analytical run.
Data Summary: Chemical Stabilizers for Solution
StabilizerMechanism of ActionTypical ConcentrationSolvent CompatibilityKey Considerations
Sodium Metabisulfite Oxygen Scavenger0.05 - 0.2% (w/v)Aqueous, some polar organicsHighly effective but may interfere with certain downstream assays. Primarily for aqueous systems.[11][12]
Ascorbic Acid (Vitamin C) Radical Scavenger, Reducing Agent0.1 - 1.0 mMAqueousA "gentler" antioxidant than sulfites. Can be consumed over time, so stability is finite.[13]
EDTA (Ethylenediaminetetraacetic acid) Metal Chelating Agent0.1 - 0.5 mMAqueousInactivates catalytic metal ions (Fe, Cu).[14] Often used in combination with an oxygen scavenger for synergistic protection.
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1% (w/v)Organic SolventsExcellent for non-polar organic solutions where aqueous stabilizers are insoluble.[15]

Section 4: Experimental Protocols

Adherence to rigorous experimental protocol is the most effective way to ensure the stability of this compound solutions.

Protocol 1: Deoxygenation of Solvents

This protocol is essential and should be performed before preparing any solution of the target compound.

  • Setup: Equip a solvent reservoir with a gas dispersion tube (sparging tube) connected via inert tubing to a cylinder of high-purity nitrogen or argon gas. Ensure a second vent line is available to allow gas to exit.

  • Sparging: Submerge the tip of the gas dispersion tube below the solvent surface.

  • Gas Flow: Initiate a gentle but steady flow of inert gas through the solvent. A vigorous stream that causes excessive splashing is unnecessary and can lead to solvent evaporation.

  • Duration: Sparge the solvent for a minimum of 15-30 minutes for a 1 L volume.

  • Maintenance: Maintain a positive pressure of the inert gas over the solvent (a "gas blanket") after sparging is complete to prevent re-oxygenation.

Protocol 2: Preparation of a Stabilized Aqueous Stock Solution (10 mg/mL)

This protocol integrates multiple strategies for maximum stability.

  • Solvent Preparation:

    • Take 100 mL of HPLC-grade water in a sterile media bottle.

    • Add 10 mg of EDTA (final concentration ~0.1 mM). Stir to dissolve.

    • Deoxygenate the EDTA-containing water by sparging with nitrogen gas for at least 20 minutes as per Protocol 1.

  • Weighing the Compound:

    • In a separate, clean, and dry amber glass vial, accurately weigh 1.0 g of solid this compound.

  • Dissolution:

    • Under a gentle stream of nitrogen gas to protect the solid from air, add the deoxygenated water to the vial containing the compound to the final volume of 100 mL.

    • Immediately cap the vial and mix gently (vortex or sonicate) until the solid is fully dissolved. The initial pH of a similar compound, 4-(methylamino)phenol sulfate, is acidic, which aids stability. If using the free base, consider adjusting the pH to ~4.5 with a suitable acid (e.g., HCl, H₂SO₄).

  • Addition of Antioxidant (Optional but Recommended):

    • If maximum stability is required, add 100 mg of sodium metabisulfite (final concentration 0.1% w/v) to the solution. Mix until dissolved.

  • Storage:

    • Flush the headspace of the vial with nitrogen gas for 15-20 seconds.

    • Seal the vial tightly with a PTFE-lined cap.

    • Wrap the cap-vial junction with parafilm to ensure an airtight seal.

    • Store the vial at 2-8°C, protected from light.

By following these guidelines and protocols, you can significantly mitigate the oxidative degradation of this compound, ensuring the quality and reproducibility of your research.

References

  • Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • Wang, J., et al. (n.d.). Impact of Dissolved O2 on Phenol Oxidation by δ-MnO2. ResearchGate.
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  • Fernández, P., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI.
  • Imperial Chemical Industries Ltd. (1972). Process for the purification of p-aminophenol. Google Patents.
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  • ProQuest. (n.d.). A STUDY ON THE STABILITY OF AQUEOUS SOLUTIONS OF N-ACETYL PARA-AMINOPHENOL.
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  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • Xu, H., et al. (2005). Flow injection determination of p-aminophenol at trace level using inhibited luminol–dimethylsulfoxide–NaOH–EDTA chemiluminescence. Water Research, 39(2-3), 396-402.
  • NIH. (n.d.). Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups.
  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology.
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  • Mallinckrodt Inc. (1973). PURIFICATION OF p-AMINOPHENOL. Google Patents.
  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate.
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  • ResearchGate. (n.d.). Kinetics and Mechanism of Oxidation of Phenol and Substituted Phenols by Ammonium Chlorochromate in Aqueous Acetic Acid.
  • NIH. (n.d.). Effects of some alkyl phenols on methanogenic degradation of phenol. PMC.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
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  • de Souza, J. C., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed.
  • Cole-Parmer. (2016). 4-(Methylamino) Phenol Sulfate Solution.
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  • Azim, M. B., et al. (2024). Effect of Dissolved Oxygen Content on Photocatalytic Performance of Graphene Oxide. Journal of Composites and Compounds.
  • ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol.
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  • MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
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Resolving peak tailing in HPLC analysis of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-Methyl-4-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we delve into the science behind the separation to empower you with the knowledge to develop robust and reliable analytical methods.

Understanding the Analyte: this compound

This compound is a polar molecule containing both a weakly acidic phenolic hydroxyl group and a basic secondary amine group. This amphoteric nature, particularly the basic amine, is the primary reason for challenging chromatography, often leading to poor peak shape. The key issue is the interaction of the protonated amine with acidic silanol groups present on the surface of silica-based reversed-phase columns. This secondary ionic interaction, in addition to the desired hydrophobic retention mechanism, results in peak tailing[1][2][3].

Key Chemical Properties:

  • Molecular Formula: C₇H₉NO[4]

  • Predicted pKa: Approximately 11.3 for the phenolic group[5]

  • Predicted XLogP3: 0.5, indicating its polar nature[6]

Troubleshooting Guide: Resolving Peak Tailing

This section is structured in a question-and-answer format to directly address the challenges you may encounter. We will begin with the most common and often simplest solutions and progress to more advanced troubleshooting strategies.

Q1: My peak for this compound is tailing significantly. What is the most likely cause and the first thing I should adjust?

A1: The primary cause of peak tailing for a basic compound like this compound is secondary interactions with acidic silanol groups on the silica stationary phase. [1][7][8] These interactions create a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, leading to a "tail."

Your first and most impactful adjustment should be the mobile phase pH. [9][10][11] The goal is to control the ionization state of both your analyte and the column's silanol groups to minimize these unwanted interactions.

  • Low pH Approach (Ion Suppression of Silanols): By lowering the mobile phase pH to between 2.5 and 3.5, you can protonate and effectively "neutralize" the vast majority of the acidic silanol groups on the column surface.[1][12][13] This prevents the ionic interaction with your protonated analyte.

    • Actionable Protocol: Prepare your aqueous mobile phase with a 10-20 mM phosphate or formate buffer adjusted to pH 2.5.[12] Formate is often preferred for mass spectrometry (MS) compatibility.

  • High pH Approach (Ion Suppression of Analyte): Alternatively, raising the mobile phase pH to approximately 10 will deprotonate the basic amine group of your analyte, rendering it neutral. A neutral analyte will not engage in ionic interactions with the (now deprotonated) silanol groups.

    • Caution: This approach requires a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[10] Hybrid particle columns (e.g., Waters XBridge™, Phenomenex Luna® Omega) are designed for high-pH stability and are recommended for this strategy.[10]

G start Peak Tailing Observed for This compound ph_check ph_check start->ph_check adjust_ph adjust_ph ph_check->adjust_ph No column_check column_check ph_check->column_check Yes low_ph low_ph adjust_ph->low_ph high_ph high_ph adjust_ph->high_ph new_column new_column column_check->new_column No hardware_check hardware_check column_check->hardware_check Yes epg_column epg_column new_column->epg_column

Q2: I've adjusted the mobile phase pH, but I still see some tailing. What's my next step?

A2: If pH optimization alone is insufficient, your column's stationary phase is the next area to address. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Evaluate Your Column: Older columns, or those made with lower purity silica (Type A), have a higher concentration of active, acidic silanols that are difficult to mask with pH alone.[2]

    • Actionable Protocol: Switch to a modern, high-purity silica column (Type B) that features advanced end-capping. End-capping uses small silanizing reagents to block a significant portion of the residual silanol groups, making the surface more inert.[8]

  • Consider Alternative Stationary Phases: For particularly challenging basic compounds, specialized column chemistries can offer superior performance.

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface, further reducing silanol interactions.[7]

    • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material that is inherently more resistant to high pH and often has a lower silanol activity.[10]

Q3: Are there any mobile phase additives that can help improve my peak shape?

A3: Yes, mobile phase additives can be used, but they should be considered a secondary solution to proper pH control and column selection.

  • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[12] The TEA, being a strong base, will preferentially interact with the acidic silanol sites, effectively masking them from your analyte.

    • Actionable Protocol: Add TEA to your aqueous mobile phase at a concentration of 5-10 mM. Be aware that TEA can shorten column lifetime and may suppress ionization if you are using an MS detector.[12]

Q4: Could my HPLC system itself be causing the peak tailing?

A4: While less common for a single peak, systemic issues can contribute to poor peak shape for all analytes.[14][15]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening, which can manifest as tailing.[7] Ensure all connections are made properly with minimal dead volume.

  • Column Contamination or Void: If all peaks in your chromatogram are tailing, it could indicate a contaminated guard column or a void at the head of your analytical column.[1][15]

    • Actionable Protocol: First, try removing the guard column (if installed) to see if the peak shape improves. If a column void is suspected, you can sometimes resolve the issue by reversing and flushing the column (check manufacturer's instructions first).[1] However, a new column is often the best solution.

Summary of Troubleshooting Parameters

ParameterEffect on Peak Tailing for this compoundRecommended Action
Mobile Phase pH High Impact. Controls ionization of analyte and silanols.[10][11]Operate at low pH (2.5-3.5) or high pH (>10) with a pH-stable column.
Column Chemistry High Impact. Determines the number of active silanol sites.[2][8]Use a modern, high-purity, end-capped column. Consider EPG or hybrid columns.
Buffer Concentration Moderate Impact. Ensures stable pH across the column.Use a buffer concentration of 10-25 mM.
Temperature Low to Moderate Impact. Can improve peak efficiency.Increasing temperature (e.g., to 40 °C) can sometimes reduce tailing.
Mobile Phase Additives Moderate Impact. Masks active silanol sites.Use as a secondary option. Add 5-10 mM TEA.
Extra-Column Volume Low Impact (unless severe). Causes general band broadening.[7]Use short, narrow-ID tubing and ensure proper connections.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I operate my HPLC method at a pH close to the pKa of my analyte? A: Operating near the analyte's pKa will result in the co-existence of both ionized and non-ionized forms of the molecule. Each form will have a different retention time, leading to broad or split peaks.[7][11]

Q: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, it can have a minor effect. Methanol is a more protic solvent and can sometimes provide better peak shape for basic compounds by competing for hydrogen bonding sites on the silica surface. However, adjusting pH and column chemistry is far more effective.

Q: My peak tailing is acceptable, but my retention time is too short. What should I do? A: If you are using a low pH mobile phase, the amine group on your analyte is protonated, making it more polar and less retained. To increase retention, you can decrease the percentage of the organic solvent in your mobile phase. If that is not sufficient, a high pH method will neutralize the amine, making the analyte more hydrophobic and significantly increasing its retention on a reversed-phase column.[10]

Q: What is an acceptable tailing factor? A: According to the USP, an ideal peak has a tailing factor of 1.0. A value between 0.9 and 1.2 is generally considered excellent. For many assays, a tailing factor up to 1.5 is acceptable, but values above this indicate a significant issue that needs to be addressed to ensure accurate integration and quantification.[7]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2014, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Pawłowska, M., & Armstrong, D. W. (2009). Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Open Chemistry.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Robbins, R. J. (2013). Techniques for Analysis of Plant Phenolic Compounds. Antioxidants.
  • Waters. (n.d.). HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Sosulski, F. W., & Krygier, K. (1982). A rapid HPLC method for determination of major phenolic acids in plant material. Journal of Agricultural and Food Chemistry.
  • Nawrocki, J., & Rigney, M. P. (2003). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. Retrieved from [Link]

  • D'Ancona, C., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Lough, W. J., & Joyce, K. B. (1987). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Mitic, M. N., et al. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Food Chemistry.
  • Nawrocki, J., & Rigney, M. P. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Methylamino)phenol. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((Methylamino)methyl)phenol. PubChem Compound Database. Retrieved from [Link]

Sources

Minimizing side reactions in 3-Methyl-4-(methylamino)phenol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-(methylamino)phenol Derivatization

Status: System Operational Ticket ID: METOL-DERIV-001 Assigned Scientist: Senior Application Specialist

Welcome to the Technical Support Center

You are likely here because your reaction mixture has turned an unexpected shade of purple/black, or your LC-MS traces show a complex mixture of O-acylated and N-acylated products.

This compound (commonly known as Metol ) is a deceptive scaffold. While it appears to be a simple aminophenol, the ortho-methyl group and the secondary amine create a highly electron-rich system that is:

  • Redox Active: It acts as a reducing agent (historically used in photography), meaning it oxidizes very easily to quinone imines.

  • Ambident Nucleophile: It possesses two competition sites (N- vs. O-) for electrophilic attack.

This guide provides the protocols to suppress these side reactions.

Module 1: The "Black Tar" Issue (Oxidation Control)

User Issue: "My reaction mixture turns dark brown/black within minutes of adding the base."

Root Cause: The darkening is not a "side reaction" in the traditional sense; it is a radical cascade. The electron-donating methyl group at the C3 position and the methylamino group at C4 raise the HOMO energy of the molecule, making it susceptible to oxidation by atmospheric oxygen.

The Mechanism:

  • Step 1: Single Electron Transfer (SET) to

    
     generates a semiquinone radical.
    
  • Step 2: Further oxidation forms N-methyl-p-benzoquinone imine .

  • Step 3: This electrophilic imine undergoes Michael-type addition with unreacted starting material, leading to colored dimers and eventual polymerization (tar).

Visualizing the Failure Mode

OxidationCascade Metol 3-Methyl-4- (methylamino)phenol Radical Semiquinone Radical Metol->Radical O2 / High pH (-e-, -H+) Imine N-methyl-p-benzoquinone imine (Electrophile) Radical->Imine Oxidation (-e-, -H+) Dimer Colored Dimer (Michael Adduct) Imine->Dimer + Metol (Nucleophilic Attack) Polymer Black Tar (Polymerization) Dimer->Polymer Propagation

Figure 1: The oxidation cascade leading to sample degradation. Note that the quinone imine is the critical branch point for tar formation.

Corrective Protocol: The "Zero-Oxidation" Setup

Do not rely on standard Schlenk technique alone. You must actively scavenge oxygen.

  • Solvent Degassing (Mandatory):

    • Sparge all solvents (water, THF, DCM) with Argon for 15 minutes before adding the substrate.

    • Self-Validation: If the solvent changes color upon adding Metol, your degassing was insufficient.

  • Antioxidant Buffer:

    • If using aqueous conditions (Schotten-Baumann), add 0.1% Sodium Metabisulfite (

      
      )  or Ascorbic Acid  to the aqueous phase.
      
    • Why? Sulfite reacts faster with quinone imines than the starting material does, reducing them back to the phenol before they can dimerize.

  • pH Management:

    • Oxidation potential is pH-dependent. Avoid pH > 10.[1]

    • Use Bicarbonate (

      
      )  instead of Hydroxide (
      
      
      
      ) whenever possible to maintain a buffered pH ~8.5.

Module 2: Chemoselectivity (N- vs. O- Derivatization)

User Issue: "I am trying to make the amide, but I see significant ester formation (O-acylation)."

Root Cause: While the amine is generally more nucleophilic (Soft Nucleophile), the phenol becomes a competitive Hard Nucleophile, especially if deprotonated to the phenoxide.

Decision Matrix: Optimizing N-Selectivity

Selectivity Start Target: N-Acylation Solvent Solvent Choice Start->Solvent Biphasic Biphasic (H2O/DCM) Schotten-Baumann Solvent->Biphasic Preferred Anhydrous Anhydrous (THF/DCM) Solvent->Anhydrous If water sensitive Base Base Selection WeakBase Weak Base (NaHCO3 / Pyridine) Base->WeakBase Keeps Phenol protonated StrongBase Strong Base (NaOH / TEA) Base->StrongBase Deprotonates Phenol (ArO-) Biphasic->Base Anhydrous->Base ResultGood High N-Selectivity (Amide) WeakBase->ResultGood ResultBad Mixed N/O Products (Ester/Amide) StrongBase->ResultBad

Figure 2: Decision tree for maximizing N-selectivity. Maintaining the phenol in its protonated form is the key control point.

The "Buffered Biphasic" Protocol

This protocol relies on the pKa difference between the amine (~10) and the phenol (~10). By keeping the pH around 8-9, the amine is unprotonated (reactive) while the phenol remains protonated (less reactive).

Reagents:

  • Substrate: this compound sulfate (Metol)

  • Solvent A: Ethyl Acetate or DCM (Organic phase)

  • Solvent B: Saturated Aqueous

    
     (Aqueous phase)
    
  • Reagent: Acyl Chloride or Anhydride (1.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve Metol in the minimum amount of degassed water containing 0.1% sodium metabisulfite.

  • Biphasic Setup: Add the organic solvent (EtOAc). The mixture will separate.

  • Base Addition: Add Saturated

    
    . Monitor pH. Ensure it stays < 9.
    
  • Reagent Addition: Add the electrophile (dissolved in organic solvent) dropwise to the vigorously stirred biphasic mixture.

    • Mechanism:[1][2][3][4][5][6][7] The reaction happens at the interface or in the organic phase. The base in the water neutralizes the HCl produced.[5][8] Because the phenol is in the water phase (and protonated), it is "protected" from the acyl chloride in the organic phase.

  • Quench: Separate layers immediately. Wash organic layer with dilute citric acid (removes unreacted amine) then brine.

Module 3: Troubleshooting & Data

Comparative Reagent Guide
ParameterRecommendedAvoidTechnical Rationale
Base

, Pyridine,

NaOH, KOH, Et3N, NaHStrong bases deprotonate the phenol (pKa ~10), creating a hard nucleophile that attacks esters/anhydrides.
Solvent EtOAc/Water, DCM/Water, EthanolDMF, DMSOPolar aprotic solvents (DMF) strip the solvation shell off the oxygen, drastically increasing O-acylation rates.
Atmosphere Argon / NitrogenAir / Open FlaskOxygen causes radical dimerization.
Workup Acidic Wash (pH 4)Basic WashAcidic wash removes unreacted amine starting material; basic wash promotes oxidation of residual phenol.
FAQ: Common Anomalies

Q: I see a spot on TLC that runs higher than my amide. What is it? A: This is likely the N,O-diacylated byproduct.

  • Fix: Reduce the equivalents of acylating agent to 0.95 - 1.0. It is better to have unreacted starting material (removable by acid wash) than over-reacted product.

Q: My product is purple after drying. A: Trace amounts of quinone imine are trapped in the crystal lattice.

  • Fix: Recrystallize from ethanol containing a pinch of ascorbic acid or sodium dithionite.

References

  • Oxidation Mechanism of Aminophenols

    • Title: "Amine oxidation and the chemistry of quinone imines."
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the pathway of aminophenol oxidation to quinone imines and subsequent dimeriz
    • Link:

  • Schotten-Baumann Conditions (Selectivity)

    • Title: "Chemoselective Acylation of Amines, Alcohols and Phenols."

    • Source:TSI Journals / Chem. Rev.
    • Context: Details the use of biphasic systems and inorganic bases to favor N-acylation over O-acylation by manipul
    • Link:

  • Prevention of Oxidation (Metol Specifics)

    • Title: "Kinetic determination of vanadium using the bromate oxidative coupling reaction of 4-(methylamino)phenol."
    • Source:ResearchG
    • Context: Provides kinetic data on the oxidation rates of Metol and the catalytic effect of metals/pH, validating the need for metal-free/degassed conditions.
    • Link:

  • General Protective Group Strategies

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).

    • Source:Wiley Online Library.
    • Context: The authoritative standard for chemoselective protection of amines in the presence of phenols.
    • Link:

Sources

Technical Support Center: Stability-Indicating HPLC Method for 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-Methyl-4-(methylamino)phenol, also known as Metol.[1] The inherent reactivity of this phenolic amine structure necessitates a robust analytical method to ensure the accurate assessment of its stability in pharmaceutical formulations.[2] This document is structured to anticipate and resolve common challenges encountered during method development, validation, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method (SIAM) and why is it critical for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[3][4] For this compound, a compound with both a phenol and a secondary amine group, this is particularly crucial. These functional groups are susceptible to specific degradation pathways, such as oxidation, which can lead to the formation of quinone-like species or N-oxides.[2] A validated SIAM provides unequivocal evidence of how the drug substance's quality changes over time under various environmental factors, which is a key requirement of regulatory bodies like the ICH and FDA.[4][5]

Q2: What are the primary degradation pathways for this compound?

Given its chemical structure, this compound is most susceptible to oxidative degradation. The electron-rich aromatic ring and the secondary amine are prone to oxidation.[2] Exposure to oxidizing agents, light, or elevated temperatures can initiate reactions. The phenolic hydroxyl group can be oxidized to a quinone-imine, and the methylamino group can be oxidized to a hydroxylamine or N-oxide.[2] Hydrolytic degradation under strong acidic or basic conditions is also possible, though typically less pronounced than oxidation for this class of compounds. Upon burning, it can produce toxic fumes, including nitrogen oxides.[6]

Q3: What are forced degradation studies and what is their objective?

Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to accelerate its degradation.[7] The primary goals of these studies are to:

  • Identify potential degradation products and establish degradation pathways.[7][8]

  • Demonstrate the specificity and selectivity of the analytical method by proving it can separate the intact API from all potential degradants.[9]

  • Generate samples containing degradants that are necessary for method development and validation.[7] The target degradation is typically in the range of 5-20% to ensure that the primary degradation products are formed without being further degraded into secondary or tertiary products.[10]

Q4: Do I need to use a gradient or isocratic HPLC method?

The choice between a gradient and an isocratic method depends on the complexity of the sample. For initial product release testing where only the main peak and a few known impurities are expected, a simple isocratic method may suffice if it provides adequate resolution within a reasonable run time (e.g., under 15 minutes).[11] However, for stability testing, a gradient method is almost always necessary.[11] Over time, a variety of degradation products with different polarities may form. A gradient elution, where the mobile phase strength is increased during the run, is required to elute all compounds, from polar degradants to the less polar API, with good peak shape and resolution.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the analysis of this compound.

Q5: My peak for this compound is tailing. What is the cause and how can I fix it?

Causality: Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.[12] This creates a secondary, undesirable retention mechanism that leads to a distorted peak shape.

Solutions:

  • Operate at a Lower pH: Adjusting the mobile phase pH to between 2.5 and 3.5 using a buffer (e.g., phosphate or formate) will protonate the residual silanol groups, minimizing their interaction with the positively charged analyte.[12]

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, non-polar group to the residual silanols to shield them. Using a high-purity, fully end-capped C18 or C8 column is highly recommended.[12]

  • Add a Competing Base: A small concentration of a basic modifier, like triethylamine (TEA), can be added to the mobile phase (0.1-1.0%).[13] The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.

  • Consider Higher pH: If low pH is not effective, using a hybrid or pH-stable column (e.g., ZORBAX Extend-C18) at a high pH (e.g., pH > 8) can also work.[12][14] At high pH, the analyte is neutral, and its interaction with the now-ionized silanols is reduced.

Q6: I'm observing peak fronting for the main analyte peak. What should I investigate?

Causality: Peak fronting is less common than tailing but can occur due to several factors.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak.

  • Poor Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will spread and can lead to fronting or split peaks.

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column oven temperature can cause peak distortion, including fronting.[15]

Solutions:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original issue was mass overload.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used for solubility, ensure it is weaker than or of similar strength to the mobile phase.

  • Use a Mobile Phase Preheater: Ensure the HPLC system has a mobile phase preheater or that the tubing leading to the column passes through the column oven to equilibrate the temperature before reaching the column.[15]

Q7: My system backpressure is suddenly very high. How do I diagnose and resolve this?

Causality: High backpressure is typically caused by a blockage somewhere in the flow path.[14]

Solutions:

  • Isolate the Source: Work backward from the detector. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (e.g., tubing, injector, or detector).[14]

  • Column Blockage: If the column is the source, first try back-flushing it (disconnect from the detector and reverse the flow direction) with a strong solvent.[12] If this doesn't work, the inlet frit may be plugged and need replacement. To prevent this, always use a guard column and filter your samples.[16]

  • System Blockage: If the system is the source, systematically open fittings to isolate the blocked component.

Q8: I'm not achieving baseline separation between the parent API and a degradation product. What are my options?

Causality: Inadequate resolution means the selectivity, efficiency, or retention of the method is insufficient.

Solutions:

  • Adjust Mobile Phase Composition: Change the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Acetonitrile often provides different selectivity than methanol.

  • Modify the Gradient Slope: For gradient methods, a shallower gradient increases the separation between closely eluting peaks.

  • Change Column Temperature: Temperature can affect selectivity.[11] Try adjusting the column temperature by ±5-10°C to see if resolution improves.

  • Switch Column Chemistry: If other adjustments fail, the column's stationary phase may not be suitable. Consider a column with a different chemistry, such as a Phenyl-Hexyl or an embedded polar group (EPG) column, which can offer different interactions and improve selectivity for aromatic or polar compounds.[17]

Experimental Protocols & Data

Protocol 1: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the this compound API.[10] Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[10]

Table 1: Forced Degradation Conditions for this compound

Stress Condition Procedure Rationale
Acid Hydrolysis Mix API solution with an equal volume of 1 M HCl. Heat at 60°C for 48 hours.[10] Neutralize with 1 M NaOH before injection. To test for susceptibility to acid-catalyzed degradation.
Base Hydrolysis Mix API solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[10] Neutralize with 1 M HCl before injection. To test for susceptibility to base-catalyzed degradation.
Oxidation Mix API solution with an equal volume of 3% H₂O₂. Keep at room temperature for 6 hours.[2] Phenols and amines are highly susceptible to oxidation.[2] This is a critical stress test for this molecule.
Thermal Degradation Store the solid API powder in a hot air oven at 80°C for 72 hours.[2] Dissolve in diluent before analysis. To assess the intrinsic thermal stability of the solid-state drug.

| Photolytic Degradation | Expose the API solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] | To determine if the molecule is light-sensitive. |

Diagram: Workflow for Stability-Indicating Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_stress Phase 2: Stress Testing cluster_dev Phase 3: Method Optimization cluster_val Phase 4: Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Literature Search & Column/Mobile Phase Selection A->B C Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C D Initial Chromatographic Run (Stressed Samples) C->D E Evaluate Peak Purity & Resolution (PDA Detector) D->E F Optimize Method Parameters (Gradient, pH, Temperature) E->F G Finalize Method Conditions F->G H Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, etc.) G->H PeakTailingTroubleshooting Start Problem: Peak Tailing Observed CheckpH Is mobile phase pH 2.5 - 3.5? Start->CheckpH AdjustpH Action: Adjust pH with acidic buffer (e.g., formate) CheckpH->AdjustpH No CheckColumn Is the column a high-purity, end-capped C18? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Action: Replace with a fully end-capped column CheckColumn->ChangeColumn No ConsiderModifier Is peak shape still sub-optimal? CheckColumn->ConsiderModifier Yes ChangeColumn->ConsiderModifier AddModifier Action: Add a competing base (e.g., 0.1% TEA) ConsiderModifier->AddModifier Try this FinalCheck Review other causes: - Column void/damage - Extracolumn dead volume ConsiderModifier->FinalCheck Yes Solved Problem Resolved ConsiderModifier->Solved No AddModifier->Solved FinalCheck->Solved

Caption: A decision tree for systematically troubleshooting peak tailing issues.

References

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 7, 2026, from [Link]

  • Mulay, R. S. (2022, February 28). Stability Indicating HPLC Method Development A Review. Internet Archive. Retrieved February 7, 2026, from [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis. (2021, March 30). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development – A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved February 7, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 7, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. Retrieved February 7, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Metol - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography. Retrieved February 7, 2026, from [Link]

  • (PDF) Forced Degradation Studies - ResearchGate. (2017, January 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Peak Fronting Issue - Chromatography Forum. (2005, September 13). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 7, 2026, from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8). HMR Labs. Retrieved February 7, 2026, from [Link]

  • P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • HPLC Tips Peak Tailing - YouTube. (2022, February 15). YouTube. Retrieved February 7, 2026, from [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. (2016, May 24). Frontiers. Retrieved February 7, 2026, from [Link]

  • n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Forced Degradation Studies of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methyl-4-(methylamino)phenol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on planning and executing forced degradation studies. It addresses common challenges and provides scientifically grounded protocols to ensure the development of robust, stability-indicating analytical methods.

Understanding the Molecule: Inherent Stability and Potential Liabilities

Before initiating any forced degradation study, it is crucial to analyze the structure of this compound for potential chemical liabilities. This proactive assessment informs the design of your stress experiments.

The molecule contains two key functional groups susceptible to degradation:

  • Phenolic Hydroxyl Group: Phenols are notoriously susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type structures or polymeric degradation products. The stability is also highly pH-dependent.

  • Secondary Aromatic Amine: The methylamino group is also prone to oxidation, potentially forming N-oxides or participating in coupling reactions.

Therefore, the primary degradation pathways to investigate are oxidation, photolysis, and pH-dependent hydrolysis.

Experimental Design: A Strategic Workflow

A forced degradation study is a systematic investigation into the susceptibility of a drug substance to various environmental stressors. The goal is to generate degradation products to an appropriate extent (typically 5-20%) to develop and validate a stability-indicating analytical method.[1] The overall workflow is a cycle of stress application, sample analysis, and method refinement.

Forced_Degradation_Workflow cluster_setup Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation cluster_validation Phase 4: Method Validation Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) DevelopMethod Develop Preliminary Analytical Method (HPLC) Start->DevelopMethod Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DevelopMethod->Stress Parallel Process Analyze Analyze Stressed Samples vs. Control Stress->Analyze Evaluate Evaluate Degradation (Target: 5-20%) Analyze->Evaluate Evaluate->Stress Adjust Conditions (Time, Temp, Conc.) Optimize Optimize Method for Peak Purity & Resolution Evaluate->Optimize Degradation Acceptable? MassBalance Check Mass Balance MassBalance->Analyze Investigate Discrepancy Validate Validate Stability- Indicating Method (per ICH Q2) MassBalance->Validate Mass Balance Acceptable? Optimize->MassBalance End Final Stability- Indicating Method Validate->End

Caption: High-level workflow for forced degradation studies.

Detailed Experimental Protocols

These protocols are starting points and may require optimization based on the observed degradation. The goal is not complete destruction of the molecule but controlled degradation.[1]

Q: How do I perform hydrolytic degradation studies?

A: Hydrolytic stability is assessed across a range of pH values. The phenolic nature of the molecule makes it particularly susceptible to degradation in neutral to basic conditions due to phenoxide ion formation, which is more readily oxidized.

Protocol: Acidic Degradation

  • Preparation: To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 1 mL of 0.1 M HCl.

  • Stressing: Heat the mixture in a sealed vial at 80°C for 24 hours.[2]

  • Sample Finalization: Cool the solution to room temperature. Carefully neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 M NaOH).

  • Dilution: Dilute the final solution with the mobile phase to a target concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Control: Prepare a control sample similarly but without heating.

Protocol: Basic Degradation

  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.

  • Stressing: Heat the mixture at 80°C for 24 hours.[2] Causality Note: Phenols are often more sensitive to alkaline conditions.[3] If extensive degradation occurs, reduce the NaOH concentration (e.g., to 0.01 M) or the heating time.

  • Sample Finalization: Cool the solution and neutralize with an equivalent amount of HCl (e.g., 1 mL of 0.1 M HCl).

  • Dilution: Dilute to the target concentration with the mobile phase.

  • Control: Prepare a control sample stored at room temperature.

Q: What are the recommended conditions for oxidative degradation?

A: Given the phenol and secondary amine moieties, oxidation is a highly probable degradation pathway. Hydrogen peroxide is a common and effective oxidizing agent for these studies.

Protocol: Oxidative Degradation

  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Stressing: Keep the solution at room temperature for 24 hours, ensuring it is protected from light to prevent any confounding photolytic effects.[2]

  • Dilution: Dilute directly with the mobile phase to the target analytical concentration. No neutralization is typically required.

  • Control: Prepare a control sample by mixing the stock solution with water instead of H₂O₂.

Q: How should I conduct thermal and photostability testing?

A: These studies evaluate the stability of the drug substance in its solid state and in solution, as mandated by ICH guidelines Q1A and Q1B, respectively.[4]

Protocol: Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of the solid this compound powder in a petri dish.

  • Stressing: Expose the sample to a dry heat oven at a temperature significantly above accelerated stability conditions, for example, 105°C for 48 hours.[2] The temperature can be increased in 10°C increments if no degradation is observed.[4]

  • Sample Finalization: After exposure, accurately weigh a portion of the stressed solid and dissolve it in a suitable solvent (e.g., methanol) to prepare a solution of known concentration (e.g., 100 µg/mL) for analysis.

  • Control: Use a sample of the solid stored at room temperature in the dark.

Protocol: Photolytic Degradation

  • Preparation: Prepare two sets of solutions of the drug substance (e.g., 100 µg/mL in methanol/water). Also, place a thin layer of the solid drug substance in two separate transparent containers.

  • Stressing: Expose one set of solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • Control: Wrap the second set of samples in aluminum foil to serve as dark controls and store them under the same temperature and humidity conditions.

  • Analysis: Analyze the exposed samples and the dark controls. Any significant difference in degradation between the exposed sample and the dark control is attributed to photolysis. Trustworthiness Note: The use of a dark control is essential to differentiate between photolytic and thermal degradation occurring simultaneously in the light cabinet.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C24 hoursGenerally stable, minor degradation possible
Base Hydrolysis 0.1 M NaOH at 80°C24 hoursOxidation products, potential color change
Oxidation 3% H₂O₂ at Room Temp24 hoursN-oxide, Quinone-imine, Benzoquinone structures
Thermal (Solid) 105°C (Dry Heat)48 hoursMinimal degradation expected
Photolytic ICH Q1B compliant lightPer guidelineColored degradants, polymeric material

Troubleshooting Guide

Q: I don't see any degradation after applying the initial stress conditions. What should I do?

A: If degradation is less than 5%, the stress conditions are too mild. Systematically increase the intensity:

  • Hydrolysis: Increase the temperature (e.g., to boiling), extend the duration, or use a higher concentration of acid/base (e.g., 1 M HCl/NaOH).

  • Oxidation: Gently warm the H₂O₂ mixture or extend the exposure time.

  • Thermal: Increase the temperature in 10°C increments.[4]

Q: My sample degraded almost completely. How can I achieve the target 5-20% degradation?

A: This indicates the conditions were too harsh. Reduce the intensity:

  • Hydrolysis: Lower the temperature (e.g., from 80°C to 60°C), shorten the time, or use a lower concentration of acid/base (e.g., 0.01 M).

  • Oxidation: Cool the reaction mixture (e.g., in an ice bath) or reduce the exposure time significantly.

  • Photolysis: Reduce the total light exposure time.

Q: My mass balance is outside the acceptable range of 95-105%. What are the likely causes?

A: Poor mass balance suggests that not all degradation products are being detected. Common reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the analytical wavelength. Use a photodiode array (PDA) detector to examine all wavelengths.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation.

  • Insoluble Degradants: Polymeric degradation products may precipitate out of solution and not be injected into the HPLC.

  • Strong Retention: Degradants may be retained on the analytical column and not elute during the run time. A gradient elution method with a strong final solvent composition and a column wash step is crucial.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under oxidative and photolytic stress. The primary site of attack is the electron-rich phenol ring and the secondary amine.

Degradation_Pathway cluster_oxidation Oxidative/Photolytic Stress Parent This compound QuinoneImine 3-Methyl-N-methyl- benzoquinone-4-imine Parent->QuinoneImine Oxidation N_Oxide 3-Methyl-4-(N-methyl-N-oxidoamino)phenol Parent->N_Oxide N-Oxidation Polymer Polymeric Products Parent->Polymer Radical Coupling/ Polymerization Benzoquinone 2-Methyl-1,4-benzoquinone QuinoneImine->Benzoquinone Hydrolysis QuinoneImine->Polymer

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Methyl-4-(methylamino)phenol as a Photographic Developing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-Methyl-4-(methylamino)phenol, widely known in the photographic community as Metol, and its role as a developing agent. It offers a comparative look at its performance against other common developing agents, supported by experimental data and protocols for efficacy evaluation.

Introduction to Photographic Development

The transformation of a latent image, formed by the exposure of silver halide crystals in a photographic emulsion to light, into a visible image is a complex chemical process known as development. The core of this process relies on a developing agent, which is a chemical reducing agent. This agent selectively reduces the exposed silver halide crystals to black metallic silver, leaving the unexposed crystals largely unaffected.[1][2] The efficacy of a developing agent is determined by several factors, including its reduction potential, the rate of development, its ability to produce fine grain, and the tonal range it can render.

A typical developer solution contains four key components:

  • Developing Agent(s): The primary reducing agent that converts silver halide to metallic silver.[3]

  • Accelerator: An alkaline compound, such as sodium carbonate or borax, that increases the pH of the solution to activate the developing agent.[3][4]

  • Preservative: A substance like sodium sulfite that prevents the developing agent from oxidizing too quickly, thereby extending the life of the solution.[3]

  • Restrainer: A chemical, commonly potassium bromide, that helps to prevent the developing agent from acting on unexposed silver halide crystals, a phenomenon known as "fog."[4]

In-Depth Profile: this compound (Metol)

Metol, with the chemical formula [HOC6H4NH2(CH3)]HSO4, is a salt of N-methylaminophenol and has been a cornerstone of black and white photography since its introduction in 1891.[5] It is a white crystalline powder soluble in water and is known for its ability to produce images with fine grain and excellent tonal gradation.[1][6][7]

Mechanism of Action:

Metol's developing action stems from its capacity to reduce silver(I) halides to metallic silver. This redox reaction is pH-dependent, with optimal activity occurring in mildly alkaline solutions. In this environment, Metol donates electrons to the silver ions, causing them to precipitate as metallic silver, while Metol itself is oxidized.

Caption: General mechanism of photographic development.

Performance Characteristics:

When used as a sole developing agent, Metol is characterized by:

  • Rapid Action: It has a short induction period, meaning development begins quickly.[4]

  • Low Contrast: It tends to produce images with a long tonal scale and low contrast, which is excellent for capturing detail in shadow areas.[1][4]

  • Fine Grain: Metol is known for producing fine-grained negatives, which is highly desirable for enlargements.[6][7]

  • Temperature Stability: Its activity is only slightly affected by changes in temperature, providing consistent results.[4]

Comparative Analysis with Alternative Developing Agents

Metol is rarely used in isolation. Its performance is often enhanced when combined with other developing agents, a phenomenon known as superadditivity.[3][8][9] Below is a comparison of Metol with other key developing agents.

3.1. Hydroquinone (p-Dihydroxybenzene)

Hydroquinone is another classic developing agent, often used in combination with Metol in what are known as MQ developers.[6][8]

  • Performance: On its own, hydroquinone is a slow-acting developer that produces high-contrast images.[4] It is particularly effective at building density in the highlights. However, it is highly sensitive to temperature changes.[4]

  • Superadditivity with Metol: When combined, Metol and hydroquinone exhibit a synergistic effect.[4][9] Metol quickly initiates development in the shadow areas, and the oxidized Metol is then regenerated by the hydroquinone, which goes on to build contrast in the highlights.[9] This results in a developer that is fast-acting, produces good shadow detail, and has a high contrast.[4] The rate of development of the combination is greater than the sum of the individual rates.[8][10]

3.2. Phenidone (1-phenyl-3-pyrazolidinone)

Phenidone is a more modern developing agent, discovered in 1940, and is often used as a substitute for Metol.[2][11]

  • Performance: Phenidone is significantly more active than Metol, with some sources stating it is 10 to 18 times more efficient.[11] This means it can be used in much smaller quantities.[2] Like Metol, it produces images with high emulsion speed and low contrast.[1]

  • Advantages over Metol: Phenidone has lower toxicity and is less likely to cause the skin irritation that can be associated with Metol.[2][11] It also has better stability in solution.[11]

  • Superadditivity with Hydroquinone: Phenidone also forms a superadditive combination with hydroquinone (PQ developers), creating a versatile and long-lasting developer.[1]

3.3. Ascorbic Acid (Vitamin C)

Ascorbic acid has gained popularity as a developing agent due to its low toxicity and environmental friendliness.

  • Performance: Ascorbic acid is a clean-working, non-staining developing agent.[2] It is often used as a replacement for hydroquinone in combination with Phenidone (a common formulation known as "Xtol").[2] The byproducts of ascorbic acid oxidation can have a restraining effect, which can be beneficial for producing sharp images (adjacency effects).[2]

  • Stability: A primary challenge with early ascorbic acid-based developers was their poor shelf life.[12] However, modern formulations at a near-neutral pH have overcome this issue.[12]

Quantitative Performance Comparison

Developing AgentKey CharacteristicsAdvantagesDisadvantagesCommon Combinations
This compound (Metol) Rapid action, low contrast, fine grain, good shadow detail.[1][4][6]Temperature stable, excellent tonal range.[4]Can cause skin irritation, difficult to dissolve in high concentrations.[2][5][10]Hydroquinone (MQ).[8]
Hydroquinone Slow action, high contrast, builds density in highlights.[4]High contrast potential.Very sensitive to temperature, long induction period.[4]Metol (MQ), Phenidone (PQ).[1][4]
Phenidone Very high activity, low contrast, high emulsion speed.[1][11]10-18x more efficient than Metol, low toxicity, better stability.[11]Can produce high fog levels if not restrained.[1]Hydroquinone (PQ).[1]
Ascorbic Acid Clean working, non-staining, good for sharpness.[2]Low toxicity, environmentally friendly.Can have poor shelf life in alkaline solutions.[12][13]Phenidone.[2]

Experimental Protocols for Developer Efficacy Testing

To objectively evaluate the efficacy of a developing agent, a standardized testing procedure is essential. Sensitometry is the scientific method used to measure the response of photographic materials to light and development.[14][15]

4.1. Experimental Workflow

Caption: Workflow for comparative sensitometric testing.

4.2. Detailed Protocol: Preparation of a Standard MQ Developer (Kodak D-76 type)

This protocol describes the preparation of a classic Metol-Hydroquinone developer.

Materials:

  • This compound (Metol)

  • Hydroquinone

  • Sodium Sulfite (anhydrous)

  • Borax (decahydrate)

  • Distilled water

  • Scale (accurate to 0.1g)

  • Graduated cylinders

  • Stirring rod

  • Storage bottle

Procedure:

  • Start with 750 ml of distilled water at approximately 50°C.

  • Dissolve 2.0 g of Metol completely. Note: Metol is readily soluble in water but not in a sulfite solution, so it should be dissolved first.[4]

  • Slowly add and dissolve 100.0 g of Sodium Sulfite.

  • Add and dissolve 5.0 g of Hydroquinone.

  • Add and dissolve 2.0 g of Borax.

  • Add cold distilled water to make a final volume of 1 liter.

  • Mix thoroughly and transfer to a tightly capped storage bottle. Allow the developer to cool to room temperature before use.

4.3. Developer Activity "Snip Test"

A simple qualitative test can be performed to check if a developer is active.

Procedure:

  • In a well-lit area, take a small piece of undeveloped film leader (the part that is exposed when loading the camera).

  • Place a drop of the developer solution onto the emulsion side of the film leader.[16]

  • An active developer will begin to darken the film within a few minutes.[16][17] For a more quantitative approach, the time it takes for the film to turn completely black can be recorded and compared between different developer solutions.[18]

Conclusion and Recommendations

This compound (Metol) remains a highly effective and versatile developing agent, particularly for applications requiring fine grain and a long tonal scale.[1][6][7] Its performance is significantly enhanced through superadditivity when combined with hydroquinone, creating a robust and adaptable MQ developer.[8][10]

For researchers seeking alternatives, Phenidone offers higher efficiency and lower toxicity, making it an excellent substitute in many applications.[11] Ascorbic acid presents a compelling "green" alternative, especially when paired with Phenidone, offering high image quality with reduced environmental impact.[2][12]

The choice of developing agent ultimately depends on the specific requirements of the application, including desired contrast, grain structure, development time, and safety considerations. The experimental protocols outlined in this guide provide a framework for conducting rigorous, data-driven comparisons to determine the optimal developing agent for a given research need.

References

  • A Comparison Between Hydroquinone, Metol and Phenidone as Developing Agents for Transmission Holography. (2016, July 21). Taylor & Francis. Retrieved from [Link]

  • Smith, M. A., & Chamlee, P. Developers, An Introduction. Michael A. Smith and Paula Chamlee. Retrieved from [Link]

  • Phenidone. Wikipedia. Retrieved from [Link]

  • Bowman, T. (2021, June 8). Photographic developer components. Tim Bowman. Retrieved from [Link]

  • Metol / HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved from [Link]

  • Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Chemkits.eu. Retrieved from [Link]

  • P-METHYLAMINOPHENOL SULFATE. Ataman Kimya. Retrieved from [Link]

  • Determination of metol and hydroquinone in a photographic developer by liquid chromatography. J-STAGE. Retrieved from [Link]

  • Metol-only developer?. (2012, October 9). Photrio.com Photography Forums. Retrieved from [Link]

  • Developer Science. (2010, September 10). Photographic Memorabilia. Retrieved from [Link]

  • Mixing Developers. Unblinking Eye. Retrieved from [Link]

  • Metol. Wikipedia. Retrieved from [Link]

  • Metol. chemeurope.com. Retrieved from [Link]

  • Basic Photographic Sensitometry Workbook. Kodak. Retrieved from [Link]

  • Ascorbic acid with no other developer in the mix?. (2023, February 12). Photrio.com Photography Forums. Retrieved from [Link]

  • Ensure perfect developing every time: Tips for film photography. (2023, July 23). YouTube. Retrieved from [Link]

  • Basic Sensitometry, Part 1: The H&D Curve. (2020, July 26). YouTube. Retrieved from [Link]

  • Ascorbic acid in photographic developing solutions. Google Patents.
  • How to Test Optimum Film ISO. (2018, January 1). YouTube. Retrieved from [Link]

  • Vitamin C Developers. Unblinking Eye. Retrieved from [Link]

  • Sensitometry of Photographic Emulsions and a Survey of the characteristics of plates and films of American Manufacture. NIST Technical Series Publications. Retrieved from [Link]

  • What color are your developer agents?. (2005, May 21). Photrio.com Photography Forums. Retrieved from [Link]

  • Sensitometry. Testing film. Help. (2023, May 17). Photrio.com Photography Forums. Retrieved from [Link]

  • Blog - Plant-based/DIY developers. michaela davidova. Retrieved from [Link]

  • Ascorbic Acid Developer for Film, Room-Temperature Mix. eBay. Retrieved from [Link]

  • How to Test Film Developer and Fixer (Black and White Chemicals). (2022, September 14). YouTube. Retrieved from [Link]

  • Sensitometry. Wikipedia. Retrieved from [Link]

  • Photographic developing composition. Google Patents.
  • Drop test developing time... (2010, April 23). Photrio.com Photography Forums. Retrieved from [Link]

  • How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos? [duplicate]. (2020, November 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Testing Your Film Chemistry: The Art of the Snip Test. (2021, November 18). YouTube. Retrieved from [Link]

  • Structure of 4-methylamino-phenol sulphate (metol reagent). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Methyl-4-(methylamino)phenol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, ensuring robust and reliable results in a regulatory environment.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will delve into the practical application of these principles for this compound, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Foundational Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the core validation characteristics as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4] These parameters ensure that an analytical method is suitable for its intended purpose.[5][6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][9][11]

  • Accuracy: The closeness of test results to the true value.[5][9][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][9][11] This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will explore how these parameters are assessed for three common analytical techniques used for the analysis of phenolic compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility and high resolution make it ideal for both quantitative (assay and impurity) and qualitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for this analyte.[11]

Scientific Rationale for HPLC Method Selection

The presence of a polar phenolic hydroxyl group and a secondary amine in this compound makes it well-suited for RP-HPLC. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition (e.g., acetonitrile or methanol and water with a pH modifier like phosphoric or formic acid), the retention and resolution of the analyte from potential impurities can be finely tuned.[13]

Experimental Protocol: A Validated RP-HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm filter C->D G Inject Standard & Sample D->G Inject E Set HPLC Parameters: - Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase: Acetonitrile:Buffer (pH 3.0) - Flow Rate: 1.0 mL/min - Detection: UV at 274 nm F Equilibrate System E->F F->G H Acquire Chromatograms G->H I Integrate Peaks H->I Chromatographic Data J Calculate System Suitability (Tailing, Plates) I->J K Perform Validation Calculations (Linearity, Accuracy, Precision) J->K L Generate Report K->L

Caption: A typical workflow for the validation of an HPLC method.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable buffer (e.g., 20mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter and degas the buffer and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 274 nm[14]

  • Validation Experiments:

    • Specificity: Inject the diluent, a placebo (if applicable), and the standard solution to demonstrate no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]

    • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

Comparative Performance of HPLC
ParameterHPLC Performance for this compoundAlternative Method Comparison
Specificity High, excellent resolution from impurities.Superior to UV-Vis, comparable to GC-MS.
Sensitivity Good, typically in the µg/mL to ng/mL range.Less sensitive than GC-MS with derivatization.
Linearity Excellent over a wide concentration range.Comparable to other techniques.
Accuracy High, with minimal matrix effects in clean samples.Comparable to GC-MS.
Precision High, with low RSD values.Comparable to GC-MS.
Sample Throughput Moderate, typical run times of 10-30 minutes.Lower than UV-Vis, higher than some GC-MS methods.
Cost Moderate initial investment and running costs.Higher than UV-Vis, lower than GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For a compound like this compound, which has a relatively low volatility, derivatization is often employed to increase its volatility and improve its chromatographic properties.

Scientific Rationale for GC-MS Method Selection

The primary advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectrometer.[16] Derivatization, for instance by silylation, converts the polar hydroxyl and amino groups into less polar and more volatile silyl ethers and amines, making them amenable to GC analysis. The mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.

Experimental Protocol: A Validated GC-MS Method with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation A Weigh Standard & Sample B Dissolve in Solvent (e.g., Pyridine) A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D F Inject Derivatized Sample D->F Inject E Set GC-MS Parameters: - Column: DB-5ms - Inlet Temp: 250°C - Oven Program: Gradient - MS: EI, Scan Mode E->F G Acquire Total Ion Chromatogram and Mass Spectra F->G H Identify Peak by Retention Time and Mass Spectrum G->H GC-MS Data I Quantify using Characteristic Ions H->I J Perform Validation Calculations I->J K Generate Report J->K

Caption: A typical workflow for the validation of a GC-MS method.

Step-by-Step Methodology:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation: Prepare a stock solution of this compound in pyridine. Create calibration standards by diluting the stock.

  • Sample Preparation: Dissolve the sample in pyridine.

  • Derivatization: To an aliquot of the standard or sample solution, add the BSTFA/TMCS reagent. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow.

    • MS Ionization: Electron Ionization (EI) at 70 eV.[17]

    • MS Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Validation Experiments: Similar validation experiments as for HPLC would be performed, with quantification based on the peak area of a characteristic ion of the derivatized analyte.

Comparative Performance of GC-MS
ParameterGC-MS Performance for this compoundAlternative Method Comparison
Specificity Very high, due to chromatographic separation and mass spectral identification.Superior to both HPLC and UV-Vis.
Sensitivity Very high, especially in SIM mode (ng/mL to pg/mL).Superior to HPLC and UV-Vis.
Linearity Good, but may be narrower than HPLC.Comparable to other techniques.
Accuracy High, but can be affected by derivatization efficiency.Comparable to HPLC.
Precision Good, but the derivatization step can introduce variability.May be slightly lower than HPLC.
Sample Throughput Lower, due to longer run times and sample preparation.Lower than HPLC and UV-Vis.
Cost High initial investment and maintenance costs.Higher than HPLC and UV-Vis.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound, provided there are no interfering substances that absorb at the same wavelength.

Scientific Rationale for UV-Vis Spectrophotometry

The phenolic ring in this compound contains a chromophore that absorbs UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. For phenol, the λmax is around 275 nm.[18] The substituents on the phenol ring in this compound will cause a slight shift in this λmax.

Experimental Protocol: A Validated UV-Vis Spectrophotometric Method

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis & Validation A Weigh Standard & Sample B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Dilutions B->C F Measure Absorbance of Standards and Samples at λmax C->F Measure D Scan Standard to Determine λmax E Zero Instrument with Blank D->E E->F G Plot Calibration Curve F->G Absorbance Data H Calculate Concentration G->H I Perform Validation Calculations H->I J Generate Report I->J

Caption: A typical workflow for the validation of a UV-Vis spectrophotometric method.

Step-by-Step Methodology:

  • Solvent Selection: Use a solvent that does not absorb in the UV region of interest, such as methanol or ethanol.

  • Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Prepare a sample solution of a suitable concentration.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Validation Experiments:

    • Specificity: Analyze a placebo solution to ensure it does not absorb at the λmax. This method is inherently non-specific.

    • Linearity: Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo.

    • Precision: Analyze multiple replicates of the sample solution.

Comparative Performance of UV-Vis Spectrophotometry
ParameterUV-Vis Performance for this compoundAlternative Method Comparison
Specificity Low, susceptible to interference from other UV-absorbing compounds.Inferior to both HPLC and GC-MS.
Sensitivity Moderate, typically in the µg/mL range.Less sensitive than HPLC and GC-MS.
Linearity Good over a limited concentration range.Comparable to other techniques within its range.
Accuracy Can be high in the absence of interferences.Potentially lower than HPLC and GC-MS due to lack of specificity.
Precision High for simple solutions.Comparable to other techniques for simple matrices.
Sample Throughput Very high, rapid measurements.Superior to HPLC and GC-MS.
Cost Low initial investment and running costs.Significantly lower than HPLC and GC-MS.

Conclusion and Recommendations

The choice of an analytical method for the validation of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, assay, and purity testing where high specificity and reliability are essential, RP-HPLC is the recommended method. It offers an excellent balance of specificity, sensitivity, accuracy, and cost.

  • For trace-level analysis or when definitive identification is required (e.g., in impurity profiling or metabolite identification), GC-MS with derivatization is the superior choice. Its unparalleled sensitivity and specificity justify the higher cost and complexity.

  • UV-Vis spectrophotometry is a suitable option for rapid, in-process checks or for the analysis of pure bulk material where interfering substances are not expected. Its simplicity and low cost are its major advantages, but its lack of specificity is a significant limitation for complex samples.

Ultimately, a thorough understanding of the analytical problem, coupled with the principles of method validation outlined in this guide, will enable the selection and implementation of a scientifically sound analytical procedure for this compound. The continuous lifecycle approach to analytical method validation ensures that the method remains fit for its purpose from development through to routine use.[19][20]

References

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • Pharma Training. (2024, April 21). ANALYTICAL METHOD VALIDATION IN PHARMA. Retrieved from [Link]

  • Cirit, U., et al. (2025, February 1). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. PubMed. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • SEEJPH. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Scientific Research Publishing. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • International Science Community Association. (n.d.). Spectrophotometric Determination of Phenol in Micellar Medium. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Scientific Research Publishing. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]

  • ResearchGate. (2016, February 2). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • University of Ferrara. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • NSUWorks. (n.d.). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • PubMed Central. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for the Quantification of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 3-Methyl-4-(methylamino)phenol. As drug development professionals, selecting an analytical method that is not only accurate and precise but also fit-for-purpose is paramount. This document delves into the causality behind experimental choices, presents detailed validation protocols grounded in regulatory standards, and offers a transparent comparison of the two chromatographic techniques for this specific analyte.

The Analyte: this compound

This compound is an aromatic organic compound containing both a phenolic hydroxyl group and a secondary amine. These functional groups dictate its physicochemical properties, making it a polar, water-soluble molecule with a propensity for oxidation. Its relatively low volatility and potential for thermal degradation at elevated temperatures are critical considerations for chromatographic analysis.[1] Accurate quantification is essential for process control, stability testing, and quality assurance in pharmaceutical applications.

Caption: Chemical Structure of this compound.

The Core Dilemma: HPLC vs. GC

The choice between HPLC and GC is fundamental in analytical chemistry. HPLC is ideal for non-volatile, thermally sensitive, and polar compounds, while GC excels with volatile substances.[2][3] The decision hinges on the analyte's properties and the analytical objective.

G cluster_hplc HPLC Principle cluster_gc GC Principle hplc_node Sample (in Liquid) Liquid Mobile Phase Stationary Phase (Column) Separation by Polarity/Affinity Detection gc_node Sample (Vaporized) Gas Mobile Phase (Carrier Gas) Stationary Phase (Column) Separation by Volatility/Boiling Point Detection start Analyte start->hplc_node:f0 Direct Injection deriv Increase Volatility & Thermal Stability start->deriv Derivatization (Required) deriv->gc_node:f0

Caption: Fundamental Principles of HPLC vs. GC for Polar Analytes.

Method Development and Validation: An HPLC Approach

Given the polar nature and potential thermal lability of this compound, HPLC is the more direct analytical approach. A reverse-phase method is most suitable, where a non-polar stationary phase is used with a polar mobile phase.[4][5]

Expertise in Action: Causality of HPLC Protocol Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to non-polar compounds. Its hydrophobic nature will interact sufficiently with the aromatic ring and methyl groups of the analyte.

  • Mobile Phase (Buffered Acetonitrile/Water): The mobile phase composition is critical. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A buffer (e.g., phosphate or acetate) is essential to control the pH. By maintaining a pH below the pKa of the phenolic group and above the pKa of the amine, we ensure a consistent ionization state, leading to sharp, reproducible peaks.

  • Detection (UV): The phenolic ring is a strong chromophore. UV detection at a wavelength of maximum absorbance (e.g., ~274 nm, typical for phenols) provides high sensitivity and specificity.[6]

Self-Validating Protocol: HPLC-UV Method

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its trustworthiness and regulatory compliance.[7][8][9]

Instrumentation & Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold for 2 min, return to 10% B over 1 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | DAD, 274 nm |

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving potassium phosphate in HPLC-grade water and adjusting the pH. Filter through a 0.45 µm filter.

  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in a 50:50 mixture of Mobile Phase A and B (diluent). Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution of the stock.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range.

  • System Suitability: Inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the calibration standards, followed by the samples. Construct a calibration curve by plotting peak area against concentration.

Method Development and Validation: A GC Approach

Direct analysis of this compound by GC is challenging. The polar -OH and -NH groups can cause peak tailing and irreversible adsorption onto the column.[10] Therefore, derivatization is mandatory to block these active sites, increase volatility, and improve thermal stability.[11]

Expertise in Action: Causality of GC Protocol Choices
  • Derivatization (Silylation): Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those in hydroxyl and amino groups. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is highly effective. It reacts to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups, creating a derivative that is more volatile and thermally stable.

  • Column Selection (HP-5MS): A low-polarity 5% phenyl methylpolysiloxane column (e.g., HP-5MS) is ideal for separating the derivatized analyte from reagent peaks and other impurities.[12] It provides good resolution and is robust for a wide range of applications.

  • Detector (FID): A Flame Ionization Detector (FID) is an excellent choice for this analysis. It is highly sensitive to carbon-containing compounds, robust, and has a wide linear range.

Self-Validating Protocol: GC-FID Method with Derivatization

Instrumentation & Conditions:

Parameter Setting
GC System Agilent 8890 GC or equivalent with Flame Ionization Detector (FID)
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection 1 µL, Split mode (20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min

| Detector Temp. | 300 °C |

Step-by-Step Procedure:

  • Standard/Sample Preparation: Prepare stock solutions in a dry aprotic solvent like Pyridine or Acetonitrile.

  • Derivatization: a. To 100 µL of standard or sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS. b. Securely cap the vial and heat at 70 °C for 30 minutes. c. Cool to room temperature before injection.

  • System Suitability: Inject a derivatized mid-range standard five times. The RSD for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the derivatized calibration standards and samples. Construct a calibration curve and quantify the samples.

The Litmus Test: Cross-Validation

Cross-validation demonstrates that two distinct analytical procedures are suitable for the same intended purpose by showing that they produce comparable results.[7][13] This is a critical step when replacing an old method with a new one or when data from different methods need to be compared across studies.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method start Select Test Samples (n≥3 batches) hplc_prep Prepare Samples (Direct Dissolution) start->hplc_prep gc_prep Prepare Samples (Dissolution & Derivatization) start->gc_prep hplc_analysis Analyze via Validated HPLC Method hplc_prep->hplc_analysis hplc_results HPLC Results (Concentration Data) hplc_analysis->hplc_results stat_analysis Statistical Comparison (e.g., t-test, % Difference) hplc_results->stat_analysis gc_analysis Analyze via Validated GC Method gc_prep->gc_analysis gc_results GC Results (Concentration Data) gc_analysis->gc_results gc_results->stat_analysis conclusion Conclusion: Methods are Equivalent / Not Equivalent stat_analysis->conclusion

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Performance Data Summary

The following table summarizes the expected performance characteristics based on the validation of both methods, adhering to ICH Q2(R2) criteria.[14][15]

Validation ParameterHPLC MethodGC MethodRationale & Commentary
Specificity High; demonstrated via forced degradation.High; dependent on resolving derivatized analyte from by-products.HPLC is often superior for stability-indicating methods as it separates polar degradants more easily. Forced degradation is key to proving this.[16][17]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over the defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods must be accurate. For GC, this validates the entire process including the derivatization step.
Precision (% RSD) ≤ 2.0%≤ 2.0%Both methods must demonstrate high precision for both repeatability and intermediate precision.
LOQ (µg/mL) ~0.5 µg/mL~0.1 µg/mLGC-FID can often achieve lower limits of detection for amenable compounds compared to standard HPLC-UV.
Robustness PassedPassedMethod performance should be unaffected by small, deliberate changes in parameters (e.g., pH, flow rate, temperature).
Sample Prep Simple (dissolve & inject)Complex (derivatization required)The need for derivatization in GC adds time, cost, and a potential source of variability.
Run Time ~15 min~10 minGC methods can often have faster run times due to the use of temperature programming.[2]
Cost / Analysis Moderate (solvent cost)Lower (carrier gas is cheaper)HPLC consumes significant volumes of expensive organic solvents.[2]

Conclusion for the Drug Development Professional

Both HPLC and GC can be validated to provide accurate and precise results for the quantification of this compound. However, the choice is not arbitrary and should be guided by the specific application.

  • The HPLC method stands out for its simplicity, directness, and robustness , making it the superior choice for routine quality control, release testing, and stability studies. The straightforward sample preparation minimizes potential errors and is more amenable to high-throughput environments despite the slightly longer run time and higher solvent cost.

  • The GC method , while capable of achieving lower detection limits, introduces significant complexity through the mandatory derivatization step . This additional step increases analysis time, introduces potential for variability, and requires specialized expertise. It may be considered for specific applications where trace-level analysis is required and the investment in developing a robust derivatization protocol is justified.

For the vast majority of pharmaceutical applications, the HPLC method is the recommended primary technique for the analysis of this compound due to its superior practicality and alignment with the analyte's inherent physicochemical properties.

References

  • MONAD. (2024). Why Use HPLC Instead of GC? [Online]. Available at: [Link]

  • SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Online]. Available at: [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Online]. Available at: [Link]

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Online]. Available at: [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Online]. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Online]. Available at: [Link]

  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Online]. Available at: [Link]

  • Drawell. 4 Key Differences Between GC and HPLC. [Online]. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Online]. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Online]. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Online]. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Online]. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Online]. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Online]. Available at: [Link]

  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Online]. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Online]. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online]. Available at: [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Online]. Available at: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Online]. Available at: [Link]

  • ResearchGate. (2017). Forced Degradation Studies. [Online]. Available at: [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Online]. Available at: [Link]

  • Wikipedia. Metol. [Online]. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online]. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Online]. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Online]. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Online]. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Online]. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Online]. Available at: [Link]

  • PubChem. 4-((Methylamino)methyl)phenol. [Online]. Available at: [Link]

  • Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. [Online]. Available at: [Link]

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Comparative Guide: Biological Activity of 3-Methyl-4-(methylamino)phenol

[1]

Executive Summary: The Structural Context

This compound is a methylated derivative of p-aminophenol, structurally positioned between Metol (the industry standard for photographic development and oxidative chemistry) and CD-2 (a color developer).[1]

  • Core Scaffold: Phenol ring with para-amino substitution.[1]

  • Key Modification: A methyl group at the C3 position (ortho to the amine, meta to the hydroxyl).[1]

  • Biological Implication: The C3-methyl group introduces steric hindrance near the reactive amine center.[1] In biological systems, this modification typically modulates lipophilicity (LogP) and oxidation potential , altering the rate of quinone imine formation—the primary driver of aminophenol toxicity and sensitization.[1]

Comparative Analysis: this compound vs. Analogs

The following table contrasts the subject compound with its primary analogs to highlight functional shifts in biological activity.

FeatureThis compound Metol (N-methyl-p-aminophenol) p-Aminophenol
Structure Ring-methylated, N-methylatedN-methylated onlyUnsubstituted
Lipophilicity (Predicted LogP) ~1.2 - 1.5 (Higher)~0.8 - 1.00.04
Primary Reactivity Moderate OxidationRapid OxidationRapid Oxidation
Toxicophore Quinone Imine (Sterically Hindered) Quinone Imine (Reactive) Quinone Imine
Sensitization Potential High (Predicted Skin Sensitizer)High (Known Sensitizer)Moderate
Nephrotoxicity Risk Moderate (PAP analog)High (PAP metabolite)High (Renal necrosis)
Key Application Research / Dye IntermediatePhotographic DeveloperNephrotoxin Model / Dye

Scientist's Insight: The addition of the C3-methyl group likely increases lipophilicity, facilitating better membrane penetration compared to Metol.[1] However, the steric bulk may slightly retard the formation of the electrophilic quinone imine species, potentially modifying its toxicity profile from "acute reactive" to "accumulative."[1]

Mechanism of Action: Oxidative Stress & Haptenization[1]

The biological activity of this compound is governed by its metabolic activation into an electrophile.[1] This process mirrors the bioactivation of acetaminophen but lacks the detoxifying N-acetyl group.[1]

The Pathway: Bioactivation to Quinone Imine

In physiological conditions (pH 7.[1]4) or enzymatic systems (peroxidases/CYP450), the compound undergoes two-electron oxidation.[1]

  • Auto-oxidation: The phenol loses a proton and electron to form a phenoxy radical.[1]

  • Quinone Imine Formation: A second electron loss yields 3-methyl-N-methyl-quinone imine (NAPQI analog) .[1]

  • Covalent Binding: This electrophile attacks nucleophilic sulfhydryl groups (-SH) on proteins (e.g., cysteine residues), leading to:

    • Haptenization: Triggering immune response (Contact Dermatitis).[1]

    • Cytotoxicity: Depletion of Glutathione (GSH) and mitochondrial dysfunction.[1]

BioactivationCompoundThis compound(Substrate)RadicalPhenoxy Radical(Intermediate)Compound->RadicalOxidation (-e-, -H+)(CYP450 / Peroxidase)Radical->CompoundVitamin C/E(Reduction)QuinoneQuinone Imine(Electrophile)Radical->QuinoneOxidation (-e-)AdductProtein Adduct(Toxicity/Allergy)Quinone->AdductCovalent Binding(Cys-SH)GSHGlutathione Conjugate(Detoxification)Quinone->GSHGSH Transferase(Detoxification)

Figure 1: Metabolic activation pathway of this compound leading to toxicity or detoxification.[1]

Experimental Protocols for Biological Evaluation

To empirically validate the activity of this compound, the following standardized protocols should be employed. These assays focus on its two primary risks: Oxidative Stress and Skin Sensitization .[1]

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify sensitization potential by measuring covalent binding to synthetic peptides (OECD TG 442C).[1]

  • Preparation:

    • Prepare a 100 mM stock of this compound in acetonitrile.

    • Prepare synthetic peptides containing Cysteine (C-peptide) and Lysine (K-peptide).[1]

  • Incubation:

    • Mix compound with peptide solution (1:10 or 1:50 molar ratio) in phosphate buffer (pH 7.5).

    • Incubate for 24 hours at 25°C in the dark.

  • Analysis:

    • Analyze samples via HPLC-UV (220 nm).[1]

    • Calculation: % Peptide Depletion =

      
      .[1]
      
  • Interpretation:

    • Depletion > 13.89% (Cys) or > 6.38% (Lys) indicates Sensitizer classification.[1]

Protocol B: ROS Generation Assay (DCFDA)

Purpose: To measure intracellular oxidative stress in keratinocytes (HaCaT) or kidney cells (HEK293).[1]

  • Cell Culture: Seed cells at

    
     cells/well in a 96-well black plate. Adhere overnight.
    
  • Treatment:

    • Treat cells with varying concentrations (1–100 µM) of the test compound for 4–24 hours.[1]

    • Positive Control:[1]

      
       (100 µM) or Metol (50 µM).[1]
      
  • Staining:

    • Wash cells with PBS.[1]

    • Add 20 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution.[1] Incubate for 45 min at 37°C.

  • Measurement:

    • Read fluorescence at Ex/Em = 485/535 nm.[1]

    • Result: An increase in fluorescence intensity correlates with pro-oxidant activity (ROS production).[1]

Protocol C: MTT Cytotoxicity Assay

Purpose: To determine the IC50 and compare potency against Metol.[1]

  • Seeding: Seed cells (e.g., V79 or HaCaT) in 96-well plates.

  • Exposure: Add serial dilutions of this compound (0.1 to 1000 µg/mL).[1]

  • Incubation: 24 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.[1]

  • Readout: Absorbance at 570 nm.[1]

    • Self-Validation: If the IC50 is significantly higher than Metol, the C3-methyl group reduces toxicity (steric protection).[1] If lower, lipophilicity drives uptake.[1]

References
  • OECD Guidelines for the Testing of Chemicals. (2015). Test No. 442C: In Chemico Skin Sensitisation. OECD Publishing.[1] Link

  • Basketter, D. A., et al. (2014).[1] "The chemistry of skin allergy: Haptenation and the reaction of nucleophiles with electrophiles." Chemical Research in Toxicology, 27(5), 1234-1245.[1] (Mechanistic grounding for quinone imine sensitization).

  • Fowler, P., et al. (2012).[1] "Structure-activity relationships for the oxidation of p-aminophenol analogues." Toxicology in Vitro, 26(6), 933-941.[1] (Comparative SAR data for aminophenols).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5930 (Metol). (Reference standard data). Link[1]

Structure-Activity Relationship & Performance Profile: 3-Methyl-4-(methylamino)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 3-Methyl-4-(methylamino)phenol derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical evaluation of This compound (CAS: 74789-37-0), a sterically modulated derivative of the classic aminophenol scaffold. While the parent compound, 4-(methylamino)phenol (Metol), is a ubiquitous redox agent in photography and chemical synthesis, the 3-methyl derivative offers a distinct pharmacological and electrochemical profile.

For drug development professionals, this molecule represents a critical case study in "Ortho-Steric Modulation" —the use of a methyl group ortho to the redox-active center to fine-tune oxidation potential (E°), metabolic stability, and lipophilicity. This guide compares its performance against industry standards to validate its utility as a low-toxicity antioxidant scaffold or a pharmaceutical intermediate.

Comparative Analysis: The Aminophenol Landscape

To understand the specific utility of this compound (Compound B ), we must benchmark it against its parent, Metol (Compound A ), and the unmethylated analog, 4-Amino-3-methylphenol (Compound C ).

Table 1: Physicochemical & Performance Comparison
FeatureMetol (Standard)This compound (Target)4-Amino-3-methylphenol (Analog)
Structure 4-(Methylamino)phenol3-Methyl -4-(methylamino)phenol4-Amino-3-methylphenol
CAS No. 55-55-074789-37-0 2835-95-2
LogP (Calc) ~0.75~1.25 (Higher Lipophilicity)~0.90
Redox Potential Low (Easily Oxidized)Moderate (Sterically hindered)Moderate
pKa (Amine) ~5.6~5.9 (Inductive effect of Me)~4.8
Primary Utility Rapid Developer, Redox CatalystControlled Redox Agent , Dye IntermediateHair Dye Precursor, Ligand
Toxicity Risk Skin Sensitizer, NephrotoxicModified Profile (Lower quinone reactivity)Mutagenic potential (variable)
Key Differentiator: The "Ortho-Effect"

The defining feature of the 3-methyl derivative is the steric clash introduced by the methyl group at the C3 position, adjacent to the C4-amine.

  • Electronic: The methyl group is electron-donating (+I effect), theoretically making the ring easier to oxidize.

  • Steric: However, the spatial bulk hinders the approach of oxidizing enzymes (e.g., CYPs) and nucleophiles (e.g., Glutathione), potentially reducing the formation of toxic adducts compared to Metol or Paracetamol.

Structure-Activity Relationship (SAR) Analysis

The biological and chemical activity of this scaffold is governed by three vectors: N-Methylation , Ring Methylation , and the Phenolic Hydroxyl .

A. The N-Methyl Terminus (Lipophilicity & Basicity)

Unlike primary amines, the secondary N-methyl group in this compound prevents the formation of certain Schiff bases, altering its metabolic trajectory.

  • SAR Insight: N-methylation increases basicity (pKa ~5.9 vs 4.8 for primary amine), improving lysosomal trapping in cellular assays. It also prevents rapid N-acetylation (a major clearance pathway for primary anilines), prolonging half-life.

B. The C3-Methyl "Shield" (Redox Modulation)

In aminophenol toxicity (e.g., acetaminophen), the mechanism often involves oxidation to a reactive Quinone Imine .

  • Mechanism: The C3-methyl group exerts a "buttressing effect." It distorts the planarity required for optimal pi-conjugation in the quinone imine state, slightly raising the energy barrier for oxidation.

  • Result: This derivative exhibits slower oxidation kinetics than Metol, making it a candidate for sustained-release antioxidant applications rather than rapid-burst scavenging.

C. The Phenolic Hydroxyl (Radical Scavenging)

The OH group remains the primary Hydrogen Atom Transfer (HAT) site. The electron-donating C3-methyl group stabilizes the resulting phenoxy radical, potentially enhancing antioxidant capacity (lower Bond Dissociation Enthalpy) compared to the non-methylated parent.

Mechanistic Visualization: Redox & Metabolic Fate

The following diagram illustrates the divergent pathways between the toxic "Bioactivation" (leading to protein damage) and the stable "Detoxification" favored by the 3-methyl derivative.

SAR_Pathway Compound This compound Radical Phenoxy Radical (Stabilized by C3-Me) Compound->Radical Oxidation (-1e, -H+) QuinoneImine Quinone Imine (NAPQI Analog) *Sterically Hindered* Radical->QuinoneImine Oxidation (-1e, -H+) QuinoneImine->Compound Reductases (NQO1) Detox Glutathione Conjugation (Excretion) QuinoneImine->Detox GST / GSH (Major Pathway) Toxicity Protein Adducts (Cytotoxicity) QuinoneImine->Toxicity Covalent Binding (Minor Pathway due to Sterics)

Figure 1: The redox cycling pathway. The 3-methyl group (not shown in text but implied in "Sterically Hindered") reduces the rate of Protein Adduct formation (Red box) compared to unhindered aminophenols.

Experimental Protocols for Validation

To objectively compare this derivative against alternatives, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct methylation of the amine is difficult to control (over-methylation). Reductive amination of the formamide or Schiff base is superior.

  • Precursor: Start with 4-Amino-3-methylphenol (CAS 2835-95-2).

  • Formylation: Reflux precursor (1.0 eq) in ethyl formate (excess) to yield N-(4-hydroxy-2-methylphenyl)formamide.

  • Reduction:

    • Dissolve intermediate in dry THF under N2 atmosphere.

    • Slowly add LiAlH4 (2.5 eq) at 0°C.

    • Reflux for 4 hours.

  • Workup: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and recrystallize from ethanol/ether.

  • Validation: 1H NMR should show a singlet (~2.8 ppm) for the N-methyl group and disappearance of the amide carbonyl.

Protocol B: Cyclic Voltammetry (Redox Potential)

Rationale: Determines the ease of oxidation (E_ox) relative to Metol.

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solution: 1 mM of This compound in 0.1 M Phosphate Buffer (pH 7.4).

  • Scan: Sweep from -0.2V to +0.8V at 100 mV/s.

  • Analysis: Record the Anodic Peak Potential (

    
    ).
    
    • Expected Result:

      
       should be positive-shifted  (approx +50-100 mV) relative to Metol, indicating higher stability against auto-oxidation.
      
Protocol C: MTT Cytotoxicity Assay (HepG2)

Rationale: Assess if the "Ortho-Effect" reduces toxicity compared to Paracetamol/Metol.

  • Cell Line: HepG2 (human liver carcinoma) – metabolically competent.

  • Dosing: Treat cells with concentration gradient (10 µM – 1000 µM) of:

    • Test: this compound[1][2][3][4]

    • Control A: Metol (High toxicity expected)

    • Control B: Acetaminophen (Baseline toxicity)

  • Incubation: 24 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Calculation: Calculate IC50.

    • Hypothesis: The test compound should show an IC50 higher than Metol (less toxic) due to hindered quinone formation.

References
  • PubChem. (n.d.). Compound Summary: 4-(Methylamino)phenol (Metol). National Library of Medicine. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 4-Amino-3-methylphenol. European Commission. Retrieved from [Link]

  • NTP (National Toxicology Program). (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Aminophenol. National Institutes of Health.[5] Retrieved from [Link]

Sources

Comparison of synthesis routes for 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthesis of 3-Methyl-4-(methylamino)phenol , a specific alkylated aminophenol derivative distinct from "Metol" (4-(methylamino)phenol). This compound serves as a critical intermediate in the synthesis of oxidative dyes, couplers, and specialized antioxidants.[1][2]

The guide prioritizes scientific integrity , process safety , and scalability , comparing the most viable synthetic routes based on industrial patents and laboratory standards.[1][2]

Target Molecule: this compound Synonyms: 4-(Methylamino)-m-cresol; N-Methyl-4-amino-3-methylphenol Core Structure: Phenol ring with a methyl group at position 3 and a methylamino group at position 4.[2]

Executive Summary of Routes

FeatureRoute A: The "Nitroso" Process (Recommended) Route B: The "Nitro" Reduction Route C: Direct Amination
Starting Material m-Cresol (3-methylphenol)3-Methyl-4-nitrophenol4-Chloro-3-methylphenol
Key Mechanism Nitrosation

Reduction

Reductive Alkylation
Nitro Reduction

Alkylation
Nucleophilic Aromatic Substitution
Overall Yield High (~75-80%)Medium-HighLow-Medium
Purity Profile Excellent (Regioselective nitrosation)Good (Depends on nitro isomer purity)Lower (Isomer byproducts possible)
Scalability High (Standard Industrial Route)MediumHigh (Requires high pressure)
Safety Profile Moderate (NaNO

handling)
Moderate (Hydrogenation)Low (High temp/pressure, autoclave)

Route A: The "Nitroso" Process (m-Cresol Precursor)

Status: Primary Industrial & Laboratory Standard Best For: High purity, cost-effectiveness, and availability of starting materials.[1][2]

This route leverages the strong para-directing effect of the hydroxyl group in m-cresol to selectively install a nitrogen functionality via nitrosation, followed by reduction and controlled methylation.[2]

Phase 1: Nitrosation of m-Cresol

Objective: Synthesize 4-nitroso-3-methylphenol.[2][3][4]

  • Reagents: m-Cresol, Sodium Nitrite (NaNO

    
    ), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).[1][2][4]
    
  • Mechanism: Electrophilic aromatic substitution.[1][2] The nitrosonium ion (

    
    ) attacks the para-position relative to the hydroxyl group.[1][2]
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of m-cresol in a solution of 0.4 eq NaOH and water. Cool to 0–5°C .[1][2][5][6]

  • Nitrite Addition: Add 0.7 eq of Sodium Nitrite (NaNO

    
    ) to the solution.[1][2] Stir until fully dissolved.
    
  • Acidification: Slowly add this alkaline mixture dropwise into a pre-cooled solution of 36% HCl (approx 1.05 eq) and water, maintaining the temperature strictly between 0–5°C .

    • Critical Control Point: Temperature must remain low to prevent decomposition of the nitroso group or diazonium formation.[1][2]

  • Isolation: Stir for 30 minutes post-addition. The product, 4-nitroso-3-methylphenol, precipitates as a sorrel (reddish-brown) solid.

  • Filtration: Filter and wash with cold water.[1][2] Dry at moderate temperature (<60°C).[1][2]

    • Expected Yield: ~90-96%.[2]

Phase 2: Reduction to 4-Amino-3-methylphenol

Objective: Convert the nitroso group to a primary amine.[2]

  • Reagents: Hydrogen gas (H

    
    ), Raney Nickel or Pd/C catalyst, Methanol/Ethanol.[1][2]
    

Protocol:

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 4-nitroso-3-methylphenol (from Phase 1), solvent (Methanol), and catalyst (Raney Nickel, ~1-3% w/w).

  • Reaction: Pressurize with H

    
     (0.5 MPa / ~70 psi) and heat to 30–35°C .
    
  • Completion: Monitor H

    
     uptake. When uptake ceases, the reaction is complete.[1][2]
    
  • Workup: Filter off the catalyst (under inert atmosphere to prevent ignition). Concentrate the filtrate to crystallize 4-amino-3-methylphenol.

    • Expected Yield: ~88%.[1][2]

Phase 3: Reductive N-Alkylation (The Target Step)

Objective: Selective monomethylation to this compound.[2]

  • Reagents: Formaldehyde (HCHO), Hydrogen (H

    
    ), Pd/C catalyst, Methanol.[1][2]
    
  • Mechanism: Formation of a Schiff base (imine) followed by in-situ hydrogenation.[2] This method avoids the over-alkylation common with methyl iodide.[1][2]

Protocol:

  • Imine Formation: Dissolve 4-amino-3-methylphenol in methanol. Add 1.0–1.1 eq of Formaldehyde (37% aq.[1][2] solution).

  • Hydrogenation: Add Pd/C catalyst (5% Pd loading). Pressurize with H

    
     (3–5 bar) at 40–50°C .
    
  • Purification: Filter the catalyst. Evaporate the solvent.[1][2] Recrystallize from toluene or an ethanol/water mix to obtain the final product.[1][2]

    • Note: To isolate as a sulfate salt (similar to Metol), treat the free base with sulfuric acid in isopropanol.[1][2]

Route B: The "Nitro" Reduction Route

Status: Alternative (If 3-methyl-4-nitrophenol is available)

This route is chemically shorter but often limited by the commercial availability and cost of the specific nitro-isomer (3-methyl-4-nitrophenol), which is harder to synthesize selectively than the nitroso derivative.

Workflow:

  • Starting Material: 3-Methyl-4-nitrophenol.[2]

  • Reduction: Catalytic hydrogenation (Pd/C, H

    
    ) or chemical reduction (Iron/HCl, Bechamp reduction) converts the nitro group to the amine.[1][2]
    
  • Methylation: Follows the same Reductive Alkylation protocol as Route A (Phase 3).[1][2]

Pros/Cons:

  • Pros: Skips the nitrosation step (avoids NaNO

    
    ).[1][2]
    
  • Cons: Nitration of m-cresol often yields a mixture of isomers (ortho/para), making the starting material expensive or impure.[1][2]

Visualization of Synthesis Pathways

SynthesisRoutes cluster_legend Route Legend mCresol m-Cresol (Starting Material) Nitroso 4-Nitroso-3-methylphenol (Intermediate) mCresol->Nitroso NaNO2, HCl (Nitrosation, 0-5°C) Amino 4-Amino-3-methylphenol (Primary Amine) Nitroso->Amino H2, Raney Ni (Reduction) Target This compound (Target Molecule) Amino->Target HCHO, H2, Pd/C (Reductive Alkylation) NitroPhenol 3-Methyl-4-nitrophenol NitroPhenol->Amino H2, Pd/C (Nitro Reduction) key1 Route A: Standard Industrial (Blue) key2 Route B: Nitro Alternative (Red) key3 Final Step (Green)

Caption: Comparative flowchart of Route A (Nitrosation) and Route B (Nitro Reduction) converging at the reductive alkylation step.

Comparative Analysis Table

MetricRoute A (Nitrosation)Route B (Nitro Reduction)Route C (Direct Amination)
Purity High (>99%) Variable (Isomer dependent)Moderate
Yield ~75% (Overall) ~80% (from Nitro)<60%
Cost Low (Cheap reagents)High (Nitro precursor cost)Medium
Safety Requires NaNO

handling
Standard hydrogenationHigh Temp/Pressure
Byproducts Minimal (Regioselective)Ortho-isomers possibleBis-alkylated species

Experimental Validation & Quality Control

Analytical Verification
  • HPLC: Use a C18 column with a mobile phase of Water/Methanol (buffered to pH 3).[1][2] The target molecule (secondary amine) will elute after the primary amine precursor.[1][2]

  • NMR:

    
    H-NMR (DMSO-d
    
    
    
    ) should show a singlet for the N-Methyl group at
    
    
    ppm and a singlet for the ring Methyl at
    
    
    ppm.[2]
Stability Note

Like most aminophenols, the product is sensitive to oxidation.[1][2]

  • Storage: Store under nitrogen or argon in amber glass.

  • Stabilization: Conversion to the sulfate or hydrochloride salt significantly improves shelf-life.[2]

References

  • Preparation method for 4-amino-3-methylphenol (CN103508908A/B). [2]

    • Source: Google Patents.[1][2]

    • Relevance: Defines the industrial standard for the precursor synthesis (Nitros
    • Link:[1][2]

  • Method for producing 4-amino-m-cresol (JP2012062252A).

    • Source: Google Patents.[1][2]

    • Relevance: Discusses catalytic reduction techniques and purification of the amino-cresol intermedi
    • Link:[1][2]

  • Ullmann's Encyclopedia of Industrial Chemistry: Aminophenols.

    • Source: Wiley Online Library.[1][2]

    • Relevance: General grounding for the reductive alkylation of aminophenols using formaldehyde (analogous to Metol synthesis).[1][2]

    • Link:[1][2]

  • Scientific Committee on Consumer Products (SCCP) Opinion on 4-Amino-m-cresol.

    • Source: European Commission.[1][2]

    • Relevance: Provides toxicology data and stability profiles for the precursor molecule.[1][2]

    • Link:[1][2]

Sources

A Comparative Guide to the Genotoxicity Assessment of 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of key assays for evaluating the genotoxicity of 3-Methyl-4-(methylamino)phenol, a compound relevant in various industrial applications. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary for a robust safety assessment. The content herein is structured to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of protocols for reliable and reproducible results.

The Imperative of a Multi-Faceted Approach to Genotoxicity Assessment

Genotoxicity assessment is a critical component of chemical safety evaluation, aiming to identify substances that can cause damage to genetic material.[1] Such damage can lead to mutations and chromosomal aberrations, which are associated with an increased risk of cancer and heritable diseases.[1] A single assay is insufficient to detect all potential genotoxic mechanisms. Therefore, a battery of tests is employed to cover a wide range of endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.[1][2] This guide will compare three core assays that form the foundation of most genotoxicity testing strategies: the Ames test, the in vitro micronucleus assay, and the comet assay.

While no specific public genotoxicity data for this compound was identified, a safety assessment of a structurally related compound, 3-Methylamino-4-Nitrophenoxyethanol, indicated a lack of genotoxic activity in a battery of in vitro assays.[3] This suggests that this compound may also be non-genotoxic, but a direct assessment is imperative for a conclusive determination.

Comparative Analysis of Key Genotoxicity Assays

Assay Endpoint(s) Detected Organism/Cell Type Regulatory Guideline Key Advantages Limitations
Ames Test Gene mutations (point mutations, frameshift mutations)Bacteria (Salmonella typhimurium, Escherichia coli)OECD 471Rapid, cost-effective, high throughput, detects a wide range of mutagens.[4][5][6]Lacks mammalian metabolism unless S9 extract is added, prokaryotic system may not fully reflect human cell responses, does not detect chromosomal damage.[7]
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity), chromosome loss (aneugenicity)Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells)OECD 487Detects both chromosome breakage and loss, relevant to mammalian systems, can distinguish between clastogens and aneugens with further analysis.[8][9][10]In vitro metabolic activation may not fully mimic in vivo conditions, some compounds may be cytotoxic at concentrations required for genotoxicity.
Comet Assay DNA strand breaks (single and double), alkali-labile sitesVirtually any eukaryotic cell type, including primary cells from tissuesOECD 489 (in vivo)Highly sensitive for detecting DNA damage, applicable to a wide range of cells and tissues, can be used in vivo to assess organ-specific effects.[11][12][13]Does not directly measure mutations, can be influenced by cytotoxicity, apoptosis, and necrosis, less standardized than other assays.[11][13]

In-Depth Methodologies and Experimental Rationale

The Ames Test: A First Line of Defense Against Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for the mutagenic potential of a chemical.[5][14] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes responsible for its synthesis. The assay assesses the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[6]

Causality Behind Experimental Choices:

  • Use of Multiple Strains: Different strains are used to detect different types of mutations (e.g., base-pair substitutions, frameshifts), providing a broader screen for mutagenic activity.[4]

  • Inclusion of Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes. The inclusion of a rat liver homogenate (S9 fraction) mimics this metabolic activation, increasing the assay's predictive value for human carcinogenicity.[14]

Experimental Protocol (OECD 471):

  • Preparation: The test compound is dissolved in a suitable solvent. Bacterial tester strains are cultured overnight. The S9 metabolic activation mix is prepared, if required.

  • Exposure: The test compound, bacterial culture, and either S9 mix or a buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5]

Illustrative Data Presentation for this compound (Ames Test):

Tester Strain Metabolic Activation (S9) Concentration (µ g/plate ) Mean Revertant Colonies ± SD Mutagenicity Ratio (T/C)
TA98 -0 (Vehicle Control)25 ± 4-
528 ± 51.1
5030 ± 61.2
50027 ± 41.1
+0 (Vehicle Control)45 ± 7-
548 ± 61.1
5052 ± 81.2
50049 ± 51.1
TA100 -0 (Vehicle Control)130 ± 15-
5135 ± 121.0
50142 ± 181.1
500138 ± 161.1
+0 (Vehicle Control)150 ± 20-
5155 ± 181.0
50160 ± 221.1
500152 ± 191.0

Note: This data is hypothetical and for illustrative purposes only. A result is typically considered positive if there is a dose-related increase in revertant colonies and the mutagenicity ratio is ≥2.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Incubation & Analysis Test_Compound Test Compound in Solvent Mix Combine in Top Agar Test_Compound->Mix Bacteria Overnight Bacterial Culture Bacteria->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Pour Pour onto Minimal Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72h Pour->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenic Potential Count->Result

Ames Test Experimental Workflow

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus (MNvit) assay is a cornerstone for detecting chromosomal damage.[9][15] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8][16] An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[8][10]

Causality Behind Experimental Choices:

  • Use of Mammalian Cells: This assay employs mammalian cells, such as human peripheral blood lymphocytes or cell lines like TK6, providing data that is more directly relevant to human health than prokaryotic assays.[15]

  • Cytokinesis Block Method: To ensure that only cells that have undergone division are scored, a cytokinesis inhibitor like cytochalasin B can be used. This traps dividing cells in a binucleated state, making micronuclei easier to identify and score accurately.

Experimental Protocol (OECD 487):

  • Cell Culture and Treatment: Mammalian cells are cultured and exposed to various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the cultures to block cytokinesis.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is calculated.

  • Cytotoxicity Assessment: Cell proliferation is measured to ensure that the observed genotoxicity is not a secondary effect of cytotoxicity.

Illustrative Data Presentation for this compound (In Vitro Micronucleus Assay):

Metabolic Activation (S9) Concentration (µM) % Cytotoxicity Number of Micronucleated Cells (per 2000 cells) % Micronucleated Cells
- 0 (Vehicle Control)0251.25
105281.40
10012301.50
100025271.35
+ 0 (Vehicle Control)0301.50
108331.65
10015351.75
100030321.60

Note: This data is hypothetical and for illustrative purposes only. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Treatment Expose cells to Test Compound +/- S9 Cell_Culture->Treatment Cytokinesis_Block Add Cytochalasin B (optional) Treatment->Cytokinesis_Block Harvest Harvest, Fix, and Stain Cells Cytokinesis_Block->Harvest Microscopy Microscopic Analysis Harvest->Microscopy Scoring Score Micronuclei Frequency Microscopy->Scoring Result Assess Clastogenicity/Aneugenicity Scoring->Result

In Vitro Micronucleus Assay Workflow

The Comet Assay: A Sensitive Measure of DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12] When cells are embedded in agarose, lysed, and subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[12][17]

Causality Behind Experimental Choices:

  • Alkaline Conditions: The standard comet assay is performed under alkaline conditions (pH > 13), which unwinds the DNA and allows the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.[18]

  • Enzyme Modifications: The assay can be modified by incorporating lesion-specific enzymes (e.g., formamidopyrimidine DNA glycosylase - FPG) to detect specific types of DNA damage, such as oxidative base damage.[19]

Experimental Protocol:

  • Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test compound.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA, followed by electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized software.

Illustrative Data Presentation for this compound (Comet Assay):

Cell Type Concentration (µM) Mean % Tail DNA ± SD Mean Tail Moment ± SD
Human Lymphocytes 0 (Vehicle Control)5.2 ± 1.50.8 ± 0.3
106.1 ± 1.81.0 ± 0.4
1005.8 ± 2.00.9 ± 0.5
10006.5 ± 2.21.1 ± 0.6
Positive Control (e.g., H₂O₂) 10045.8 ± 8.215.2 ± 3.5

Note: This data is hypothetical and for illustrative purposes only. A positive result is indicated by a statistically significant, dose-dependent increase in the chosen comet parameter (% Tail DNA or Tail Moment).

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Slide Preparation & Electrophoresis cluster_analysis Analysis Cell_Suspension Prepare Single-Cell Suspension Treatment Treat cells with Test Compound Cell_Suspension->Treatment Embed Embed Cells in Agarose on Slide Treatment->Embed Lysis Lyse Cells Embed->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Stain Stain DNA with Fluorescent Dye Electrophoresis->Stain Visualize Visualize with Fluorescence Microscope Stain->Visualize Analyze Quantify DNA Damage with Image Analysis Visualize->Analyze Result Assess DNA Damage Potential Analyze->Result

Comet Assay Experimental Workflow

Synthesizing the Evidence: A Holistic Assessment

The genotoxicity assessment of this compound requires a weight-of-evidence approach, integrating the results from this battery of tests.

  • A negative result in all assays would provide strong evidence that the compound is not genotoxic under the tested conditions.

  • A positive result in the Ames test would indicate mutagenic potential. Follow-up in vivo studies would then be necessary to determine if this effect is relevant to whole organisms.[2]

  • A positive result in the in vitro micronucleus assay would suggest clastogenic or aneugenic activity. Further investigation to distinguish between these mechanisms and in vivo follow-up would be warranted.[20]

  • A positive result in the comet assay would indicate the induction of DNA strand breaks. This is a sensitive indicator of damage, and positive findings would need to be considered in the context of the other assays to understand the full genotoxic profile.[21]

References

  • OECD 471: Ames Test | Gentronix. (n.d.). Retrieved from [Link]

  • Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 35(1), 1-10.
  • Micronucleus test - Wikipedia. (n.d.). Retrieved from [Link]

  • OECD 487: In vitro Mammalian Cell micronucleus test. (n.d.). Retrieved from [Link]

  • Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. (2007). International Journal of Toxicology, 26 Suppl 2, 95-101.
  • Modified Ames test using a strain expressing human sulfotransferase 1C2 to assess the mutagenicity of methyleugenol. (2019). Genes and Environment, 41, 7.
  • In Vitro Micronucleus Test. (n.d.). XCellR8. Retrieved from [Link]

  • Micronucleus Assay: The State of Art, and Future Directions. (2020). International Journal of Molecular Sciences, 21(21), 8048.
  • 3-Methyl-4-(methylthio)phenol - Exposure: Exposure Predictions. (n.d.). US EPA. Retrieved from [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). Istituto Superiore di Sanità. Retrieved from [Link]

  • Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay. (2009). Genetics and Molecular Biology, 32(4), 825-829.
  • In vitro genotoxicity testing of carvacrol and thymol using the micronucleus and mouse lymphoma assays. (2015). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 791, 29-35.
  • Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020). WCA Environment. Retrieved from [Link]

  • Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. (2021). International Journal of Molecular Sciences, 22(16), 8567.
  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2006). Methods in Molecular Biology, 314, 275-286.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved from [Link]

  • p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015).
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Safety Data Sheet: 4-(Methylamino)-phenol sulphate. (n.d.). Carl ROTH. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.
  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023).
  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. Retrieved from [Link]

  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. (2015). Particle and Fibre Toxicology, 12, 19.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2020). Particle and Fibre Toxicology, 17(1), 38.
  • OECD 474: In vivo Micronucleus Assay. (n.d.). Gentronix. Retrieved from [Link]

  • The comet assay: a versatile but complex tool in genotoxicity testing. (2021). Mutagenesis, 36(1), 1-12.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved from [Link]

  • The Ames Test. (n.d.). Lawrence University. Retrieved from [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. (2020).
  • The bacterial reverse mutation test. (n.d.). RE-Place. Retrieved from [Link]

  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis, 29(6), 517.
  • OECD 474: In vivo Mammalian Micronucleus Test. (2025). Nucro-Technics. Retrieved from [Link]

  • Evaluation of the mutagenic potential of Artavol® using the Ame's Test. (n.d.). AWS. Retrieved from [Link]

  • What is the Comet Assay? A Simple Method to Detect DNA Damage. (2025). YouTube. Retrieved from [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (2023). Particle and Fibre Toxicology, 20(1), 10.
  • In vivo Micronucleus Assay. (n.d.). Scantox. Retrieved from [Link]

  • OECD 487 In Vitro MNT | Clastogenicity Testing. (2025). Gentronix. Retrieved from [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (2012). Genes and Environment, 34(1), 1-5.
  • The in vivo comet assay: use and status in genotoxicity testing. (2005). Mutagenesis, 20(4), 241-245.
  • Rodent Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

Sources

Analytical Strategies for Phenolic Amine Determination: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Sensitivity Paradox

Phenolic amines—encompassing catecholamines (dopamine, epinephrine), trace amines (tyramine, octopamine), and dietary alkaloids (synephrine)—present a unique "perfect storm" for analytical chemists. They are highly polar, making retention on standard C18 columns difficult; they are chemically unstable, prone to rapid oxidation at neutral pH; and they exist at trace concentrations (pg/mL to ng/mL) in complex biological matrices.

This guide moves beyond standard operating procedures to analyze the causality behind method selection. While LC-MS/MS is currently the gold standard for high-throughput profiling, HPLC-ECD (Electrochemical Detection) remains the benchmark for sensitivity in targeted neurochemistry without derivatization. This review evaluates these techniques to help you engineer a robust, self-validating analytical workflow.

The Matrix Challenge: Chemical Causality

To design a valid assay, one must first respect the analyte's chemistry. Phenolic amines possess two critical functional groups that dictate the analytical strategy:

  • The Amine (Basic, pKa ~9-10): Protonated at physiological and acidic pH. This makes them ideal candidates for Cation Exchange (CX) mechanisms but poor candidates for standard Reversed-Phase (RP) chromatography without ion-pairing agents.

  • The Phenol (Acidic, pKa ~10): Susceptible to oxidation to quinones. This necessitates the use of antioxidants (ascorbic acid, sodium metabisulfite) and acidic conditions immediately upon sample collection.

Scientist’s Insight: Never store phenolic amine samples at pH > 4. Spontaneous oxidation is irreversible and accelerates exponentially with pH.

Comparative Analysis: Technique Performance

The following table contrasts the three dominant modalities. Note that while MS/MS offers specificity, ECD provides superior sensitivity for oxidizable compounds without the need for expensive stable isotopes.

FeatureHPLC-ECD (Coulometric/Amperometric)LC-MS/MS (QqQ)LC-FLD (Derivatization)
Primary Mechanism Redox reaction at electrode surfaceMass-to-charge filtration & fragmentationFluorescence of tagged derivative
Sensitivity (LOD) Excellent (< 5 pg/mL)High (10–50 pg/mL)Moderate (50–200 pg/mL)
Selectivity Moderate (Voltage dependent)Excellent (MRM transitions)High (Chromatographic resolution)
Sample Prep Minimal (Protein Precip/Filtration)Extensive (SPE required to reduce matrix effects)Complex (Reaction time/Temp control)
Throughput Low (Long equilibration times)High (Rapid gradients)Moderate
Major Limitation Electrode fouling; Mobile phase limitationsIon suppression; Instrument costDerivative stability; Side reactions

Deep Dive: Sample Preparation (The Critical Control Point)

Direct injection of plasma or urine is rarely viable for trace phenolic amines due to ion suppression (MS) or electrode fouling (ECD). Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most robust "self-validating" preparation method.

Why MCX?

MCX sorbents utilize a dual-retention mechanism:

  • Reversed-Phase (Hydrophobic): Retains the aromatic ring.

  • Cation Exchange (Ionic): Binds the positively charged amine group.

This allows for a rigorous wash step with 100% organic solvent (removing neutrals/acids) while the analyte remains ionically bound, yielding an ultra-clean extract.

Validated MCX Protocol for Plasma Catecholamines

Prerequisite: Spiking with Deuterated Internal Standards (e.g., Dopamine-d4) is mandatory for LC-MS/MS to correct for recovery variance.

  • Pre-treatment: Mix 200 µL Plasma + 20 µL Internal Standard + 200 µL 0.1% Formic Acid (ensure pH < 3).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Interference Wash (The "Cleanup"):

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids/matrix). Note: Analytes remain bound via ionic interaction.

  • Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] High pH neutralizes the amine (deprotonation) and disrupts the ionic bond, releasing the analyte.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in mobile phase containing antioxidant (e.g., 0.1% Formic Acid + 1mM Ascorbic Acid).
    
Workflow Visualization (Graphviz)

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidification (pH < 3) + Internal Standard Start->Acidify Stabilize MCX_Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->MCX_Load Bind Amine Wash_Aq Aqueous Wash (Remove Salts/Proteins) MCX_Load->Wash_Aq Clean Wash_Org Organic Wash (100% MeOH) (Remove Neutrals/Lipids) Wash_Aq->Wash_Org Clean Elute Elution (5% NH4OH in MeOH) (Break Ionic Bond) Wash_Org->Elute Release Analysis LC-MS/MS or HPLC-ECD Elute->Analysis Quantify

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for phenolic amines. The dual-wash step is critical for removing ion-suppressing matrix components.

Derivatization Strategies: Enhancing Sensitivity

When native fluorescence is weak and MS sensitivity is insufficient (or unavailable), derivatization is the solution. Dansyl Chloride (DNS-Cl) is the reagent of choice for phenolic amines.

The Chemistry

DNS-Cl reacts with both primary/secondary amines and phenolic hydroxyl groups to form stable sulfonamides and sulfonate esters.[2]

  • Mechanism: Nucleophilic attack of the amine/phenol on the sulfonyl chloride sulfur atom.

  • Benefit:

    • Fluorescence: Introduces a highly fluorescent naphthalene moiety (Ex 350 nm / Em 520 nm).

    • MS Ionization: The dimethylamino group on the dansyl tag has a high proton affinity, significantly boosting signal intensity in ESI(+) mode (often 10-100x gain).

Protocol Note: The reaction requires a basic pH (pH 9-10) to proceed. However, phenolic amines oxidize at this pH. Therefore, the reaction must be performed rapidly (incubation at 60°C for 10-20 min) in the presence of a reducing agent or in an inert atmosphere if possible.

Decision Framework: Selecting the Right Tool

Use the following logic flow to determine the appropriate instrumentation for your specific application.

Decision_Matrix Start Analyte Requirement Target Targeted? (Known analytes) Start->Target Unknown Profiling? (Unknowns) Start->Unknown Sens Sensitivity Needed? Target->Sens HRMS LC-HRMS (Orbitrap) (Discovery) Unknown->HRMS Ultra Ultra-Trace (<10 pg/mL) Sens->Ultra Std Standard (>50 pg/mL) Sens->Std ECD HPLC-ECD (Best Sensitivity) Ultra->ECD Electroactive only MS LC-MS/MS (Best Selectivity) Ultra->MS If Derivatized Std->MS

Figure 2: Instrument selection logic based on sensitivity requirements and analyte knowledge.

References

  • Comparison of HPLC-ECD and LC-MS/MS

    • Title: HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?
    • Source: Amuza Inc.
    • URL:[Link]

  • Sample Preparation (Catecholamines)

    • Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.[3][4]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Title: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.
  • Phenolic Compound Extraction Review

    • Title: Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
    • Source: Foods (MDPI/NIH).
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Methyl-4-(methylamino)phenol (Metol)

[1][2][3][4]

Executive Summary & Core Directive

Do not dispose of 3-Methyl-4-(methylamino)phenol (Metol) down the drain. [1][2]

This compound is classified as Very Toxic to Aquatic Life (H410) and a potent Skin Sensitizer (H317) .[2][3][4][5] Its chemical structure—an aminophenol derivative—makes it susceptible to oxidation, forming quinone-imines which are biologically active and environmentally persistent.[2]

The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[2] Benchtop chemical neutralization (e.g., oxidation with bleach) is strictly prohibited as it generates complex, variable toxic byproducts.[2]

Hazard Profile & Mechanistic Justification

To ensure compliance and safety, personnel must understand the causality behind these protocols. Metol is not just a "toxic chemical"; it is a reducing agent that actively degrades in the presence of oxygen and light, necessitating specific containment strategies.[2]

GHS Hazard Classification
Hazard CategoryCodeDescriptionOperational Implication
Environmental H410 Very toxic to aquatic life with long-lasting effects.[1][2][3][6][5][7][8]Zero-discharge policy. All rinsate must be collected.
Health H317 May cause an allergic skin reaction.[1][2][3][6][4][5][7][8]Double-gloving (Nitrile) is mandatory to prevent sensitization.[1][2]
Health H373 May cause damage to organs (Kidneys, Blood) through prolonged exposure.[1][2]Avoid dust generation; use fume hoods for solid weighing.[1][2]
Physical N/A Sensitive to oxidation/light.[1][2]Waste containers must be opaque or stored in the dark to prevent pressure buildup from degradation.

Waste Characterization & Logistics

Proper classification ensures your facility avoids fines under RCRA (USA) or local environmental laws.[2]

  • Chemical Name: this compound sulfate (commonly used salt form)[1][2]

  • CAS Number: 55-55-0[1][2][3][6][7][8][9][10]

  • RCRA Status: While not explicitly P-listed or U-listed, it must be managed as Hazardous Waste due to aquatic toxicity characteristics.[2]

  • DOT/IMDG Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1][2][10] (Metol)[2][3][4][7][8][10][11][12]

  • UN Number: 3077[2][5][10]

  • Packing Group: III

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Chemical)

Applicable for: Expired stocks, spill cleanup residues, and contaminated solids.[1][2]

  • Segregation: Ensure the waste stream is free of Oxidizing Agents (e.g., Nitrates, Peroxides, Bleach).[2] Mixing Metol with oxidizers can cause rapid exothermic reactions.[2]

  • Primary Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1][2]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.[2][3][6][5][10]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag to contain any exterior dust before placing it in the satellite accumulation drum.

Protocol B: Liquid Waste (Aqueous Solutions)

Applicable for: Developing solutions, stock solutions, and equipment rinsate.[1][2]

  • pH Check: Metol solutions are often alkaline.[2] If the pH is > 12.5, the waste is also Corrosive (RCRA D002).[2] Do not neutralize unless your facility has a specific permit for elementary neutralization.[2] It is safer to dispose of it as "Corrosive/Toxic Liquid."[2]

  • Container Selection: Use an HDPE carboy (5L or 20L).

    • Critical Step: Do not fill >90%.[2] Leave headspace.[2] Metol solutions can oxidize over time, potentially consuming oxygen or releasing minor off-gases depending on the mixture.[2]

  • Precipitation Warning: If mixed with acidic waste streams, Metol may precipitate out of solution.[2] Keep the waste stream basic or neutral if possible, or dedicate a specific carboy solely for "Photographic/Reducing Agent Waste."

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for categorizing and processing Metol waste streams.

MetolDisposalStartMetol WasteGeneratedDecisionPhysical State?Start->DecisionSolidSolid Waste(Powder/Wipes)Decision->SolidLiquidLiquid Waste(Solutions)Decision->LiquidSegregationCRITICAL CHECK:Is Oxidizer Present?Solid->SegregationLiquid->SegregationSafeSegregate:Reducing Agents StreamSegregation->SafeNo OxidizersDangerSTOP:Do Not Mix!Risk of Fire/ReactionSegregation->DangerOxidizers PresentContainerSContainer:HDPE Wide Mouth+ Secondary BagSafe->ContainerSIf SolidContainerLContainer:HDPE Carboy(Leave Headspace)Safe->ContainerLIf LiquidLabelLabeling:UN 3077'Toxic to Aquatic Life'ContainerS->LabelContainerL->LabelFinalShipment:High-Temp IncinerationLabel->Final

Caption: Operational decision matrix for segregating and packaging Metol waste streams to prevent incompatibility accidents.

Spill Management Protocol

In the event of a spill, speed is secondary to containment.[2]

  • Isolate: Evacuate the immediate area (radius of 5 meters).

  • PPE: Don Nitrile gloves (double layer), safety goggles, and a P95/N95 particulate respirator (if powder is loose).[2]

  • Containment (Solid):

    • Do not dry sweep. This generates dust.[2]

    • Cover the spill with wet paper towels or a specific "Dust Suppressant" spray.[2]

    • Scoop damp material into a waste jar.[2]

  • Containment (Liquid):

    • Use inert absorbents (Vermiculite or clay).[2] Do not use sawdust (combustible).[2]

    • Collect absorbent into the hazardous waste container.[2]

  • Decontamination: Wash the surface with a soapy water solution.[2] Collect this rinsate as hazardous waste (Protocol B).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5930, Metol.[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: Bis(4-hydroxy-N-methylanilinium) sulphate.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]

Personal protective equipment for handling 3-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Methyl-4-(methylamino)phenol (commonly handled as the sulfate salt, Metol ) presents a specific toxicological profile that requires rigorous adherence to barrier protection. Unlike general organic solvents, the primary risk here is immunological sensitization rather than immediate chemical burn.

Critical Hazards:

  • Skin Sensitization (H317): Capable of inducing Type IV delayed hypersensitivity (allergic contact dermatitis). Once sensitized, trace exposure can trigger systemic reactions.

  • STOT-RE (H373): Specific Target Organ Toxicity upon repeated exposure (Kidneys, Spleen, Blood).

  • Aquatic Toxicity (H400/H410): Zero-tolerance for drain disposal.

Immediate Action Required:

  • Eliminate Latex: Natural rubber is permeable to organic amines. Use Nitrile or Neoprene only.

  • Control Dust: The powder form is a combustible dust and a potent respiratory sensitizer.

The Chemical Profile: Why Barrier Protection Fails

To understand the PPE requirements, one must understand the mechanism of toxicity. Metol is not merely an irritant; it is a hapten .

The Mechanism of Sensitization[1]
  • Permeation: The lipophilic phenol ring facilitates rapid absorption through the stratum corneum.

  • Oxidation: Once in the epidermis or dermis, Metol oxidizes to form a reactive quinone imine intermediate.

  • Haptenization: This intermediate binds covalently to skin proteins (e.g., keratin, albumin).

  • Immune Response: The immune system recognizes this "modified protein" as foreign, triggering T-cell proliferation.

Operational Implication: Standard "exam gloves" (0.05 mm) often provide insufficient breakthrough time for prolonged handling because the chemical can permeate and bind before you feel "wetness."

PPE Selection Matrix

The following standards apply to all laboratory personnel handling Metol in solid or concentrated liquid form.

PPE CategoryStandard SpecificationScientific Rationale
Hand Protection Nitrile (Double Gloved) or High-Grade Nitrile (>0.11 mm) Latex is prohibited. Natural rubber offers poor resistance to organic bases. Double gloving creates a sacrificial outer layer, protecting against micro-perforations and permeation.
Respiratory N95 / P2 (Minimum) P100 / P3 (Recommended for >10g)Metol dust is fine and electrostatic. Inhalation allows direct entry to the bloodstream, bypassing dermal barriers and accelerating systemic sensitization.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Dust can bypass side shields. Metol is a severe eye irritant; contact with mucous membranes must be prevented.
Body Defense Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of dust on street clothes, which can lead to secondary exposure at home.

Operational Workflow: Weighing & Solubilization

The highest risk of exposure occurs during the transition from Solid


 Liquid . The following workflow minimizes dust generation and exposure potential.
Protocol Steps:
  • Engineering Control: All weighing of solid Metol must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measure: Use an anti-static gun or bar if available. Metol powder is prone to static charge, which causes "jumping" and dispersion.

  • The "Wet" Transfer: When solubilizing, add the powder to the liquid (or a slurry) rather than dumping liquid onto powder, which plumes dust.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (soap/water) to capture invisible dust.

Visualization: Handling Workflow

MetolHandling Start Start Task PPE Don PPE: Double Nitrile + Goggles + N95 Start->PPE Hood Check Fume Hood Velocity > 100 fpm PPE->Hood Weigh Weigh Solid (Minimize Dust) Hood->Weigh Mix Solubilization (Add Solid to Liquid) Weigh->Mix Clean Wet Wipe Work Surface Mix->Clean Waste Dispose Waste (Haz. Tag) Clean->Waste

Caption: Standard Operating Procedure for Metol handling, emphasizing engineering controls and immediate decontamination.

Emergency Response & Decontamination

Incompatibility Warning: Do NOT use bleach (Sodium Hypochlorite) to clean Metol spills. Strong oxidizers can react violently or generate heat with Metol. Use simple surfactants (soap and water).

Spill / Exposure Decision Tree

SpillResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Spill Powder Spill Type->Spill Wash Wash with Soap/Water (15 mins) Skin->Wash Medical Seek Medical Attention (Monitor for Rash) Wash->Medical Wet Cover with Wet Pads (Prevent Dust) Spill->Wet Scoop Scoop to HazBag Wet->Scoop Surface Clean Surface with Detergent Scoop->Surface

Caption: Immediate response protocols for biological exposure vs. environmental release.

Disposal Logistics
  • Classification: Hazardous Chemical Waste.

  • Segregation: Store waste bottles away from Nitric Acid and Strong Oxidizers .

  • Labeling: Must explicitly state "Toxic to Aquatic Life" and "Sensitizer."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5930, Metol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Bis(4-hydroxy-N-methylanilinium) sulphate.[1] Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-Methyl-4-(methylamino)phenol
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3-Methyl-4-(methylamino)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.